2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYKKUWALRRPA-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031860 | |
| Record name | Acetobromglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572-09-8 | |
| Record name | α-Acetobromoglucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetobromglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetobromglucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETOBROMGLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETH4010665 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, commonly known as acetobromoglucose, is a pivotal glycosyl donor in carbohydrate chemistry. Its significance lies in its role as a versatile building block for the synthesis of a wide array of glycosides and oligosaccharides, many of which are integral to drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and relevant data for its characterization.
Chemical Properties and Characterization
This compound is a white to off-white crystalline solid.[1][2] It is stable when stored in a dry environment, often stabilized with calcium carbonate, but is sensitive to moisture and decomposes in water.[1][2] It is soluble in various organic solvents such as dichloromethane, chloroform, and ethyl acetate.[2]
Physicochemical Properties
| Property | Value | References |
| CAS Number | 572-09-8 | [3] |
| Molecular Formula | C₁₄H₁₉BrO₉ | [3] |
| Molecular Weight | 411.20 g/mol | [3] |
| Melting Point | 86-89 °C | [4] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; decomposes in water | [2] |
| Optical Rotation | +194.5° (c=2, chloroform) | [5] |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
| Spectroscopy | Data | References |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.61 (d, J=3.9 Hz, 1H), 5.56 (t, J=9.8 Hz, 1H), 5.18 (t, J=9.8 Hz, 1H), 4.83 (dd, J₁=10.0 Hz, J₂=3.9 Hz, 1H), 4.33 (dd, J₁=11.5 Hz, J₂=3.9 Hz, 1H), 4.29 (ddd, J₁=6.3 Hz, J₂=5.4 Hz, J₃=1.5 Hz, 1H), 4.13 (dd, J₁=14.4 Hz, J₂=2.0 Hz, 1H), 2.10 (s, 3H), 2.10 (s, 3H), 2.05 (s, 3H), 2.03 (s, 3H) ppm. | [5] |
| ¹³C NMR | The structure is routinely confirmed by ¹³C NMR spectroscopy. | [6] |
| IR Spectrum | The presence of acetyl groups and the pyranose ring is confirmed by characteristic IR absorption bands. | [7] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of acetobromoglucose involves the bromination of β-D-glucose pentaacetate.
Experimental Protocol: Synthesis from β-D-Glucose Pentaacetate [6]
-
Preparation of Phosphorus Tribromide Solution: In a flask, suspend 1.5 g of red phosphorus in 15 mL of glacial acetic acid. Cool the mixture in an ice-water bath. Slowly add 3 mL of bromine to the suspension while maintaining the temperature. Stir the reaction mixture for 1 hour. Filter the solution to remove any unreacted phosphorus. The resulting filtrate is a solution of phosphorus tribromide in acetic acid.
-
Bromination Reaction: To a solution of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in a suitable solvent, add the freshly prepared phosphorus tribromide solution.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for approximately 3 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically poured into ice water to precipitate the crude product.
-
Purification: The crude product is collected by filtration and washed with cold water. Recrystallization from a mixture of diethyl ether and pentane or diisopropyl ether affords pure this compound.[1] The reported yield for this reaction is approximately 83.5%.[6]
Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds, employing glycosyl halides as donors.[8] this compound is a key substrate in this reaction. The reaction is typically promoted by heavy metal salts, such as silver carbonate or cadmium carbonate.[8][9]
Experimental Protocol: Glycosylation of a Cycloalkyl Alcohol [9]
-
Reaction Setup: A mixture of the alcohol acceptor (e.g., 2-(4-methoxybenzyl)cyclohexanol) and cadmium carbonate in toluene is heated to azeotropically remove water.
-
Addition of Glycosyl Donor: A solution of this compound in toluene is added to the reaction mixture over a period of 5 minutes.
-
Reaction and Monitoring: The reaction mixture is stirred and heated under azeotropic conditions for approximately 6 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the inorganic salts are removed by filtration. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the desired glycoside. The reported yields for such reactions are in the range of 50-60%.[9]
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules and drugs.[6] The introduction of a sugar moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to improved solubility, bioavailability, and reduced toxicity.
One notable application is in the synthesis of β-glucosides.[4] For example, it is a key precursor for the synthesis of 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside, a key intermediate in the production of Auranofin, a drug used in the treatment of rheumatoid arthritis.[2]
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[4] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is combustible and incompatible with strong oxidizing agents.[4] It should be stored in a cool, dry place away from moisture.
Conclusion
This compound is an indispensable reagent in carbohydrate chemistry with significant implications for drug discovery and development. Its ability to act as a versatile glycosyl donor in reactions like the Koenigs-Knorr synthesis allows for the construction of complex glycosidic linkages, paving the way for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is paramount for researchers and scientists working in this field.
References
- 1. This compound | 572-09-8 [chemicalbook.com]
- 2. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid – Wikipedia [de.wikipedia.org]
- 3. alpha-D-Glucopyranosyl bromide, tetraacetate | C14H19BrO9 | CID 101776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, CAS No. 572-09-8 - iChemical [ichemical.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. This compound(572-09-8) 1H NMR [m.chemicalbook.com]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
acetobromo-α-D-glucose fundamental properties
An In-depth Technical Guide on the Core Properties of Acetobromo-α-D-glucose
Introduction
Acetobromo-α-D-glucose, also known as 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, is a pivotal synthetic intermediate in carbohydrate chemistry.[1] As a glycosyl donor, it is extensively utilized in the synthesis of a wide array of glycosides, oligosaccharides, and glycoconjugates.[1][2] Its stability and reactivity make it an indispensable tool for researchers in glycobiology and professionals in drug development, enabling the construction of complex carbohydrate structures with potential therapeutic applications.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and key experimental protocols.
Core Chemical and Physical Properties
Acetobromo-α-D-glucose is a white to off-white crystalline powder.[1][3] It is a carbohydrate derivative that is sensitive to moisture and light, which can lead to its degradation.[1][4] For storage, it is recommended to keep the container tightly closed in a freezer under an inert atmosphere like nitrogen.[4][5][6] The compound is soluble in solvents like chloroform and a mixture of chloroform and methanol, but it is poorly soluble in water and, in fact, decomposes on contact with it.[1]
Table 1: Physicochemical Properties of Acetobromo-α-D-glucose
| Property | Value | References |
| Molecular Formula | C₁₄H₁₉BrO₉ | [1][3][7] |
| Molecular Weight | ~411.2 g/mol | [3][7][8] |
| CAS Number | 572-09-8 | [3][7] |
| Appearance | White to off-white/beige crystalline powder | [1][3][5] |
| Melting Point | 83 - 89 °C (181.4 - 190.4 °F) | [5] |
| Optical Rotation | [α]D +199.3° (c=3 in chloroform) | |
| Solubility | Soluble in chloroform; poorly soluble in water (0.1-1 mg/mL); reacts with water. | [1][9] |
| Purity | ≥95% - 97% | [7][10] |
Synthesis of Acetobromo-α-D-glucose
The synthesis of acetobromo-α-D-glucose is a well-established laboratory procedure. One of the most common methods involves the treatment of β-D-glucose pentaacetate with a solution of hydrogen bromide in acetic acid. This reaction proceeds efficiently to yield the thermodynamically more stable α-anomer.
Caption: Workflow for the synthesis of Acetobromo-α-D-glucose.
Experimental Protocol: Synthesis from β-D-Glucose Pentaacetate
This protocol is adapted from established methods for producing acetobromoglucose.[11]
-
Preparation: In a suitable reaction flask, dissolve β-D-glucose pentaacetate in a minimal amount of glacial acetic acid.
-
Reaction: Cool the solution in an ice bath. Slowly add a saturated solution of hydrogen bromide in glacial acetic acid while maintaining the low temperature.
-
Incubation: Seal the flask and allow it to stand at a controlled temperature (e.g., 5°C) overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: Pour the reaction mixture slowly into a beaker of ice-water with stirring. A white precipitate of acetobromo-α-D-glucose will form.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids, followed by a cold, non-polar solvent like isopropyl ether to aid in drying and remove non-polar impurities.
-
Drying: Dry the purified product under vacuum, preferably in a desiccator over a drying agent like phosphorus pentoxide. The final product should be stored in a vacuum desiccator to prevent decomposition.[11]
Reactivity and Applications in Glycosylation
The primary application of acetobromo-α-D-glucose is as a glycosyl donor in the Koenigs-Knorr reaction, one of the oldest and most reliable methods for forming glycosidic bonds.[12] This reaction typically involves the coupling of a glycosyl halide (the donor) with an alcohol (the glycosyl acceptor) in the presence of a promoter, commonly a silver or mercury salt.[12][13]
The stereochemical outcome of the reaction is a key feature. The presence of an acetyl group at the C2 position of the glucose ring provides "anchimeric assistance" or a "neighboring-group effect".[14] This leads to the formation of a stable dioxolanium ion intermediate, which blocks one face of the molecule. The alcohol acceptor then attacks from the opposite face (Sₙ2 mechanism), resulting in a stereo-controlled formation of a 1,2-trans-glycosidic bond.[12][14] For glucose, this yields a β-glycoside.[12][15]
This controlled synthesis is crucial in drug development for creating complex carbohydrates, glycopeptides, and glycoproteins that can mimic or interact with biological systems.[1]
Caption: The Koenigs-Knorr reaction workflow and its application.
Experimental Protocol: Koenigs-Knorr Glycosylation
This is a generalized protocol for a typical Koenigs-Knorr reaction.[2]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the glycosyl acceptor (the alcohol) in an anhydrous solvent (e.g., dichloromethane or toluene). Add a desiccant if necessary.
-
Addition of Reactants: Add the acetobromo-α-D-glucose (glycosyl donor) to the solution, followed by the promoter (e.g., silver carbonate). The promoter is often used in excess.
-
Reaction: Stir the mixture at the desired temperature (ranging from low temperature to room temperature). The reaction must be protected from light, especially when using silver salts. Monitor the reaction's progress using TLC by observing the consumption of the donor.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the insoluble silver salts.[2] Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to isolate the pure glycoside.
-
Deprotection: The acetyl protecting groups on the sugar can be removed (e.g., by Zemplén deacetylation using sodium methoxide in methanol) to yield the final deprotected glycoside.
Role in Drug Development
Acetobromo-α-D-glucose is not used directly as a therapeutic agent.[1] Its importance in drug development lies in its role as a fundamental building block for synthesizing complex carbohydrate-containing molecules.[1] Many biological processes, including cell-cell recognition, immune response, and pathogen invasion, are mediated by cell-surface carbohydrates. The synthesis of specific oligosaccharides using reagents like acetobromo-α-D-glucose allows researchers to create:
-
Glycoconjugate Vaccines: Where synthetic antigens are developed.
-
Therapeutic Glycoproteins: Mimicking or inhibiting the function of natural glycoproteins.
-
Small-Molecule Inhibitors: Designing molecules that block carbohydrate-protein interactions, for example, in viral or bacterial infection pathways.[1]
It is also used as a reagent for modifying the surface of materials like poly (ethylene terephthalate) (PET) to improve their blood compatibility.[10][16]
Safety and Handling
Acetobromo-α-D-glucose is classified as a hazardous substance.[9] It is known to cause skin and eye irritation and may cause respiratory irritation.[4][5][10] When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is essential.[9] All manipulations should be performed in a well-ventilated fume hood.[9] The compound is sensitive to moisture and should be handled under anhydrous conditions.[1] It is incompatible with strong oxidizing agents, acids, bases, alcohols, and water.[5][9]
References
- 1. 572-09-8, Acetobromo-α-D-glucose [chemsynlab.com]
- 2. chemtry.in [chemtry.in]
- 3. Acetobromo-α-D-glucose | CymitQuimica [cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. alpha-D-Glucopyranosyl bromide, tetraacetate | C14H19BrO9 | CID 101776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Acetobromo-a- D -glucose = 95 TLC 572-09-8 [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 13. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. discofinechem.com [discofinechem.com]
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide: A Technical Guide
Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth overview of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide (Acetobromo-α-D-glucose), a pivotal glycosyl donor in carbohydrate chemistry. It details the compound's structure, physicochemical properties, synthesis, and its critical role in the formation of glycosidic bonds, a cornerstone of synthesizing glycoconjugates and other carbohydrate-based therapeutics.
Introduction
This compound, commonly known as acetobromo-α-D-glucose, is a synthetically crucial derivative of D-glucose. Its structure is characterized by the replacement of all hydroxyl groups with acetyl protecting groups and the anomeric hydroxyl with a bromine atom in the alpha configuration. This unique structure renders it an excellent glycosyl donor, primarily utilized in Koenigs-Knorr type reactions to form glycosidic linkages.[1][2] The acetyl groups prevent unwanted side reactions, while the anomeric bromide serves as a competent leaving group, facilitating nucleophilic substitution by an alcohol (the glycosyl acceptor).[1] Its application is fundamental in the synthesis of oligosaccharides, glycosides, and various sugar-containing drugs and biochemical reagents.[3][4]
Structure and Physicochemical Properties
The core structure consists of a pyranose ring with acetyl groups at positions C2, C3, C4, and C6. The bromine atom at the anomeric carbon (C1) is in the alpha (axial) position. This stereochemistry, along with the participating neighboring acetyl group at C2, significantly influences the stereochemical outcome of glycosylation reactions, typically favoring the formation of 1,2-trans glycosidic bonds.[1]
Quantitative Data Summary
The key physicochemical properties of acetobromo-α-D-glucose are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₉BrO₉ | [5][6] |
| Molecular Weight | 411.20 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder or solid | [6][7] |
| Melting Point | 84-89 °C | [2][7][8] |
| Optical Rotation | [α]D ≈ +194.5° (c=2, chloroform) | [7] |
| Density | ~1.49 g/cm³ | [5][7] |
| Solubility | Decomposes in water; Soluble in chloroform, dichloromethane, ether, acetone. | [2][7] |
Synthesis and Experimental Protocols
Acetobromo-α-D-glucose is typically synthesized from D-glucose or its derivatives. A common and effective method involves the bromination of β-D-glucose pentaacetate.[9][10]
Synthesis Workflow
The logical flow for a common synthesis route starting from β-D-glucose pentaacetate is depicted below. This process involves the substitution of the anomeric acetate with bromide using a bromine source like hydrogen bromide in acetic acid.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid – Wikipedia [de.wikipedia.org]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. 572-09-8, Acetobromo-α-D-glucose [chemsynlab.com]
- 5. chembk.com [chembk.com]
- 6. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide [cymitquimica.com]
- 7. 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, CAS No. 572-09-8 - iChemical [ichemical.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide (CAS 572-09-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, also known by its CAS number 572-09-8. This document details its chemical identity, physicochemical properties, synthesis, applications, and safety information.
Chemical Identity and Physicochemical Properties
This compound is a key intermediate in carbohydrate chemistry, widely recognized for its role as a glycosyl donor. Its structure consists of a glucose core where the hydroxyl groups are protected by acetyl groups, and the anomeric hydroxyl group is replaced by a bromine atom. This configuration makes it a versatile reagent for the synthesis of a wide array of glycosides and oligosaccharides.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 572-09-8 |
| IUPAC Name | [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate |
| Synonyms | Acetobromoglucose, Acetobromo-α-D-glucose, 1-Bromo-α-D-glucose tetraacetate |
| Molecular Formula | C₁₄H₁₉BrO₉ |
| Molecular Weight | 411.20 g/mol |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 84-89 °C |
| Boiling Point | 412.0 ± 45.0 °C at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ |
| Solubility | Soluble in chloroform, ether, ethanol, acetone, and dichloromethane; Insoluble in water |
Synthesis and Experimental Protocol
The most common method for the synthesis of this compound involves the treatment of penta-O-acetyl-β-D-glucose with a solution of hydrogen bromide in glacial acetic acid.
Experimental Protocol: Synthesis from Penta-O-acetyl-β-D-glucose
This protocol is adapted from a standard laboratory procedure.
Materials:
-
Penta-O-acetyl-β-D-glucopyranose
-
33% Hydrogen bromide in glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice water
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 33% HBr in glacial acetic acid (25 mL) cooled to 0 °C, add 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (10 g, 24 mmol) in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (1:1) mobile phase. The reaction is typically complete within 45 minutes.
-
Once the reaction is complete, quench the reaction by pouring the mixture into ice water (50 mL).
-
Extract the product with dichloromethane (2 x 60 mL).
-
Wash the combined organic extracts with a saturated aqueous solution of NaHCO₃ (2 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ether and light petroleum to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide as a white crystalline solid.
Biological Activity and Mechanism of Action
Direct biological activity of this compound is not its primary application. Its main role in the context of drug development and biological research is as a crucial building block for the synthesis of more complex, biologically active molecules.
Some studies have reported weak antibacterial and antifungal activity. However, there is a lack of in-depth research into its specific mechanisms of action or any defined signaling pathways it might modulate directly. Its reactivity, particularly the lability of the anomeric bromide, makes it more suitable as a synthetic intermediate rather than a stable therapeutic agent.
The primary "mechanism of action" from a chemical perspective is its function as a glycosyl donor in glycosylation reactions.
Applications in Research and Drug Development
The principal application of this compound is in the synthesis of β-glucosides and other glycosylated compounds. This is a fundamental process in the creation of a wide range of biologically important molecules.
-
Synthesis of Glycosides: It is a key reagent in the Koenigs-Knorr reaction and other glycosylation methods to form glycosidic bonds.
-
Drug Development: It serves as a precursor for the synthesis of various carbohydrate-based drugs, including antiviral agents. For instance, it is an indispensable component in the synthesis of Oseltamivir.
-
Biochemical Research: It is used to synthesize probes and substrates for studying carbohydrate-binding proteins and enzymes.
-
Material Science: It has been explored as a surface modification reagent for polymers like poly(ethylene terephthalate) to improve their blood compatibility.
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents. The compound is often stabilized with calcium carbonate.
In case of fire: Use appropriate extinguishing media for surrounding fire. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.
physical and chemical properties of acetobromoglucose
An In-depth Technical Guide to the Core Physical and Chemical Properties of Acetobromoglucose
Introduction
Acetobromoglucose, systematically named 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, is a halogenated carbohydrate derivative of significant importance in synthetic organic chemistry.[1][2] Its structure, featuring acetyl protecting groups and a reactive anomeric bromide, makes it a cornerstone glycosyl donor for the formation of glycosidic bonds.[2] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and visualizations of its synthetic pathway and reactivity. This information is curated for researchers, scientists, and professionals in drug development who utilize glycosylation methodologies.
Physical and Chemical Properties
Acetobromoglucose is a white to off-white crystalline solid.[1][3] It is stable when stored under anhydrous conditions, often at low temperatures (around -20°C), and may be stabilized with calcium carbonate.[4][5][6] A key chemical characteristic is its sensitivity to moisture, which can lead to decomposition.[1][7] It is generally insoluble in water but soluble in various organic solvents such as chloroform, acetone, ether, and ethyl acetate.[7][8]
Table 1: Physical Properties of α-Acetobromoglucose
| Property | Value | References |
| Appearance | White to beige crystalline powder/solid | [1][4][7] |
| Melting Point | 88-89 °C | [7][9] |
| 88.5 °C | [4] | |
| 84-89 °C | [8] | |
| Specific Optical Rotation | [α]D +199.3° (c=3, chloroform) | [7] |
| [α]D +194.5° (c=2, chloroform) | [4] | |
| [α]25/D +188 to +202° (c=1, chloroform) | ||
| Solubility | Soluble in ether, chloroform, ethanol, acetone, dichloromethane, ethyl acetate, methanol, tetrahydrofuran. | [7][8] |
| Insoluble or decomposes in water. | [4][7][8] | |
| Stability | Moisture sensitive; best stored in a vacuum desiccator. Stable under recommended storage conditions (-20°C). | [1][7][9] |
Table 2: Chemical Identifiers and Molecular Properties
| Identifier | Value | References |
| CAS Number | 572-09-8 | [4] |
| Molecular Formula | C₁₄H₁₉BrO₉ | [1][4] |
| Molecular Weight | 411.20 g/mol | [4][10] |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C | [7][10] |
| InChI Key | CYAYKKUWALRRPA-RGDJUOJXSA-N | [1] |
| Purity (Typical) | ≥95% (TLC) |
Core Reactivity and Applications
The primary utility of acetobromoglucose stems from its role as a glycosyl donor in glycosylation reactions, most notably the Koenigs-Knorr reaction.[2][11] The presence of the acetyl group at the C-2 position provides neighboring group participation, which directs the stereochemical outcome of the glycosylation to favor the formation of β-glycosides (1,2-trans-glycosides).[11][12] This reactivity is fundamental to the synthesis of a wide array of oligosaccharides, glycoconjugates, and other glycosidic molecules.[2] Beyond its role in glycosylation, it is also used in the surface modification of polymers like poly(ethylene terephthalate) to improve biocompatibility.[2][8]
Experimental Protocols
Protocol 1: Synthesis of α-Acetobromoglucose
This protocol is adapted from the well-established procedure described in Organic Syntheses.[9] It involves the peracetylation of D-glucose followed by bromination.
Materials:
-
D-glucose monohydrate
-
Acetic anhydride (95%)
-
Concentrated sulfuric acid
-
Dry hydrogen bromide gas
-
Dry isopropyl ether
-
1-L round-bottom flask, ice bath, steam bath, distillation apparatus, Büchner funnel
Procedure:
-
In a 1-L round-bottom flask, combine 66 g (0.33 mole) of D-glucose monohydrate with 302 g (280 mL, 2.81 moles) of 95% acetic anhydride.
-
Carefully add 3 small drops of concentrated sulfuric acid to the mixture while swirling the flask. The reaction is exothermic; if the temperature approaches boiling, cool the flask in cold water.
-
Once the initial reaction subsides (10-15 minutes), heat the mixture on a steam bath for 2 hours.
-
Remove approximately 200 mL of the acetic acid and excess acetic anhydride by distillation under reduced pressure.
-
To the resulting warm, viscous syrup, add 65 g (60 mL, 0.64 mole) of acetic anhydride and swirl until the solution is homogeneous.
-
Cool the flask in an ice bath and pass dry hydrogen bromide gas through the solution until the weight has increased by 140–160 g. This step should take about 2 hours with good stirring.
-
Seal the flask and let it stand at 5°C overnight.
-
Remove the excess hydrogen bromide, acetic acid, and acetic anhydride by distillation under reduced pressure, keeping the water bath temperature below 60°C.
-
Once the residue begins to crystallize, stop the distillation and add 250–300 mL of dry isopropyl ether.
-
Gently warm the flask on a water bath to dissolve the product, then rapidly cool the solution to about 45°C.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 5°C for at least 2 hours to complete crystallization.
-
Collect the crystalline product on a Büchner funnel, press it into a firm cake, and wash with about 50 mL of cold, dry isopropyl ether.
-
Dry the product under reduced pressure over calcium hydroxide. The expected yield is 110–120 g (80–87%).[9]
Protocol 2: Purification by Recrystallization
For most applications, the product from the synthesis is sufficiently pure.[9] However, for reactions requiring high purity material, recrystallization can be performed.
Materials:
-
Crude acetobromoglucose
-
Diisopropyl ether or a mixture of diethyl ether and pentane
-
Erlenmeyer flask, heating source, ice bath
Procedure:
-
Dissolve the crude acetobromoglucose in a minimal amount of warm, dry diisopropyl ether (or diethyl ether).[1][9] Heating should be brief to avoid decomposition.[9]
-
Filter the warm solution to remove any insoluble impurities.
-
Cool the filtrate, initially to room temperature and then in an ice bath, to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold, dry solvent.
-
Dry the crystals in a vacuum desiccator. A single recrystallization can yield a product with a melting point of 88–89°C.[9]
Protocol 3: Koenigs-Knorr Glycosylation using Acetobromoglucose
This protocol describes a typical Koenigs-Knorr reaction to synthesize a β-glucoside, demonstrating the primary chemical application of acetobromoglucose.[11]
Materials:
-
Acetobromoglucose (glycosyl donor)
-
Glycosyl acceptor (e.g., benzyl alcohol)
-
Silver(I) carbonate (Ag₂CO₃, promoter)
-
Anhydrous dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Flame-dried, two-necked round-bottom flask, magnetic stir bar, inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 eq.), acetobromoglucose (1.2 eq.), and activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe and stir the mixture at room temperature.
-
Add the silver(I) carbonate promoter (1.5 eq.) to the stirring suspension.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, quench the reaction by filtering the mixture through a pad of Celite® to remove the silver salts and molecular sieves.
-
Wash the filter cake with DCM.
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the desired β-glucoside.
Visualizations
The following diagrams illustrate the synthesis workflow and the reaction mechanism central to the utility of acetobromoglucose.
Caption: Workflow for the synthesis of α-Acetobromoglucose.
Caption: Mechanism of the Koenigs-Knorr glycosylation reaction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 572-09-8: α-Acetobromoglucose | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acetobromo-D-glucose | 572-09-8 | MT03359 | Biosynth [biosynth.com]
- 7. 572-09-8, Acetobromo-α-D-glucose [chemsynlab.com]
- 8. Acetobromo-alpha-D-glucose, 97%, stab. with 2% calcium carbonate 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. alpha-D-Glucopyranosyl bromide, tetraacetate | C14H19BrO9 | CID 101776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
stability of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide to light and heat
An In-depth Technical Guide to the Stability of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, commonly known as acetobromo-α-D-glucose, is a pivotal intermediate in carbohydrate chemistry, primarily serving as a glycosyl donor in the synthesis of a wide array of glycosides and glycoconjugates. Despite its synthetic utility, the compound is characterized by its inherent instability, exhibiting sensitivity to heat, light, and moisture. This technical guide provides a comprehensive overview of the stability of this compound, with a specific focus on its degradation under thermal and photolytic stress. This document synthesizes available data on its degradation kinetics, outlines potential degradation pathways, and provides detailed experimental protocols for its stability assessment, aiming to equip researchers and drug development professionals with the critical knowledge required for its effective handling, storage, and application.
Physicochemical Properties and Handling
This compound is a white to pale yellow crystalline powder. Due to its reactivity, proper storage and handling are paramount to maintain its purity and reactivity.
Table 1: General Properties and Recommended Storage Conditions
| Property | Value |
| Molecular Formula | C₁₄H₁₉BrO₉ |
| Molecular Weight | 411.20 g/mol |
| Melting Point | 84-89 °C |
| Appearance | White to off-white or pale grey powder |
| Solubility | Soluble in chloroform, dichloromethane, acetone, ethyl acetate; Decomposes in water. |
| Recommended Storage | Store at -20°C in a dry, dark environment (e.g., vacuum desiccator over a desiccant like NaOH or Ca(OH)₂).[1] |
| Stabilization | Commercial preparations are often stabilized with approximately 1-2% calcium carbonate to neutralize acidic decomposition products.[2][3] |
Thermal Stability and Degradation
The compound is known to be thermally labile. High temperatures, even at room temperature over extended periods, can lead to decomposition, which adversely affects purity and yield in synthetic applications.[3] While comprehensive kinetic studies on its purely thermal decomposition are scarce in the literature, valuable insights into its thermal reactivity can be drawn from solvolysis studies.
Quantitative Data: Kinetics of Alcoholysis
A study on the alcoholysis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide provides the most relevant quantitative data regarding its thermal reactivity in solution. The reaction with primary alcohols was found to proceed via a first-order, SN1 mechanism.[4] The rate constants (k₁) for this reaction at various temperatures are summarized below.
Table 2: First-Order Rate Constants (k₁) for the Alcoholysis of this compound in Various Alcohols[4]
| Alcohol | Temperature (°C) | k₁ x 10⁵ (s⁻¹) |
| Methanol | 25.0 | 1.35 |
| 30.0 | 2.50 | |
| 35.0 | 4.54 | |
| 40.0 | 7.95 | |
| Ethanol | 25.0 | 0.49 |
| 30.0 | 0.91 | |
| 35.0 | 1.63 | |
| 40.0 | 2.87 | |
| Propan-1-ol | 25.0 | 0.28 |
| 30.0 | 0.52 | |
| 35.0 | 0.94 | |
| 40.0 | 1.67 | |
| Butan-1-ol | 25.0 | 0.23 |
| 30.0 | 0.43 | |
| 35.0 | 0.78 | |
| 40.0 | 1.39 |
Thermal Degradation Pathways
In the presence of nucleophiles like alcohols or water, the primary thermal degradation pathway is solvolysis via an SN1 mechanism. This involves the rate-limiting formation of a resonance-stabilized oxocarbenium ion intermediate, which is then rapidly attacked by the solvent. In the absence of nucleophiles, a plausible thermal degradation route is the elimination of hydrogen bromide to form the corresponding glycal, 3,4,6-Tri-O-acetyl-D-glucal.
References
The Koenigs-Knorr Reaction: A Keystone in Glycosylation Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of glycosidic bonds, the fundamental linkage that joins monosaccharides to form complex carbohydrates and glycoconjugates, is a cornerstone of modern chemistry and biology. Among the myriad of methods developed for this purpose, the Koenigs-Knorr reaction stands as a seminal and enduring strategy. First reported in 1901 by Wilhelm Koenigs and his student Eduard Knorr, this reaction has profoundly influenced the field of carbohydrate chemistry and continues to be relevant in the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. This technical guide provides a comprehensive overview of the historical context, mechanism, and practical applications of the Koenigs-Knorr reaction, tailored for professionals in research and drug development.
Historical Context and Evolution
The late 19th and early 20th centuries were a period of foundational discoveries in organic chemistry. It was in this environment that Wilhelm Koenigs, a German chemist, and his doctoral student Eduard Knorr, developed a novel method for the formation of glycosidic bonds.[1] Their groundbreaking work, published in 1901, described the reaction of an acetylated glycosyl halide, specifically 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), with an alcohol in the presence of silver carbonate as a promoter.[1] This discovery provided a reliable and stereocontrolled method for creating O-glycosides, a significant advancement at a time when the synthesis of such molecules was a formidable challenge.
Shortly after Koenigs and Knorr's publication, Hermann Emil Fischer and E.F. Armstrong reported similar findings, further solidifying the importance of this new glycosylation method.[1] Over the ensuing decades, the Koenigs-Knorr reaction became a workhorse in carbohydrate synthesis and was instrumental in the structural elucidation and synthesis of numerous natural products.
The original methodology, however, was not without its limitations. The use of stoichiometric amounts of expensive and often toxic heavy metal salts, such as silver and mercury compounds, was a significant drawback. This led to a continuous evolution of the reaction, with numerous chemists contributing modifications and improvements. Notably, Burckhardt Helferich introduced the use of mercury(II) cyanide as a promoter, a variation that became known as the Helferich method.[1] Other heavy metal salts, including mercuric bromide/mercuric oxide and silver triflate, were also found to be effective promoters.[1]
More recent advancements have focused on developing more efficient and environmentally benign promoter systems. The discovery that catalytic amounts of trimethylsilyl trifluoromethanesulfonate (TMSOTf) can dramatically accelerate the traditional silver(I) oxide-promoted reaction represents a significant leap forward, offering milder reaction conditions, higher yields, and faster reaction times.[2][3]
Reaction Mechanism and Stereoselectivity
The Koenigs-Knorr reaction proceeds through a substitution reaction at the anomeric center of a glycosyl halide. The generally accepted mechanism involves the following key steps:
-
Activation of the Glycosyl Halide: The promoter, typically a heavy metal salt, coordinates to the halogen atom at the anomeric position (C1) of the glycosyl donor. This facilitates the departure of the halide ion and the formation of a highly reactive oxocarbenium ion intermediate.
-
Nucleophilic Attack: The alcohol (glycosyl acceptor) then acts as a nucleophile, attacking the electrophilic anomeric carbon of the oxocarbenium ion.
-
Deprotonation: Subsequent deprotonation of the resulting oxonium ion yields the final glycosidic product.
A critical aspect of the Koenigs-Knorr reaction is its stereoselectivity, which is largely governed by the nature of the protecting group at the C2 position of the glycosyl donor. This phenomenon is known as the "neighboring group participation" effect.
-
1,2-trans Glycosides: When the C2 position is protected with a participating group, such as an acetyl or benzoyl ester, the reaction typically proceeds with high stereoselectivity to form a 1,2-trans glycoside. The ester carbonyl oxygen can attack the anomeric center from the backside as the halide departs, forming a cyclic acyloxonium ion intermediate. The subsequent nucleophilic attack by the alcohol can then only occur from the opposite face, leading to the exclusive formation of the 1,2-trans product.[1]
-
1,2-cis Glycosides: In the absence of a participating group at C2 (e.g., when a non-participating benzyl ether is used), the reaction can proceed through a more open oxocarbenium ion. This can lead to a mixture of α and β anomers, as the nucleophile can attack from either face.
The stereochemical outcome is a crucial consideration in the synthesis of complex carbohydrates, and the predictable nature of the Koenigs-Knorr reaction with participating groups has been a major reason for its widespread use.
Quantitative Data Summary
The yield and stereoselectivity of the Koenigs-Knorr reaction are influenced by several factors, including the nature of the glycosyl donor and acceptor, the choice of promoter, the solvent, and the reaction temperature. The following tables summarize some of the quantitative data reported in the literature, providing a comparative overview of the reaction's performance under different conditions.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Acetobromoglucose | Cyclohexanol | Silver(I) Oxide/Iodine | Chloroform | - | 5:95 to 2:98 | [4] |
| Acetobromoglucose | Cyclohexanol | Mercury(II) Oxide/Mercury(II) Bromide | Chloroform | - | 9:91 to 13:87 | [4] |
| Acetobromoglucose | Cyclohexanol | Cadmium Carbonate | Toluene | - | 19:81 to 47:53 | [4] |
| Acetobromoglucose | Cyclohexanol | Mercury(II) Cyanide | Benzene-Nitromethane | - | 13:87 to 24:76 | [4] |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | 2-(4-methoxybenzyl)cyclohexanol | Cadmium Carbonate | Toluene | 50-60 | Exclusively β | [5][6] |
| Per-benzoylated mannosyl bromide | Di-O-isopropylidene-α-D-glucofuranose | Ag₂O | CH₂Cl₂ | 5 | - | [2] |
| Per-benzoylated mannosyl bromide | Di-O-isopropylidene-α-D-glucofuranose | Ag₂O/TMSOTf (cat.) | CH₂Cl₂ | 99 | - | [2] |
Table 1: Comparison of Promoters in the Koenigs-Knorr Reaction of Acetobromoglucose with Cyclohexanol. This table highlights the significant impact of the promoter on the stereoselectivity of the reaction.
| Glycosyl Donor | Acceptor | Ag₂O (equiv) | TMSOTf (equiv) | Time | Product | Yield (%) | Reference |
| Per-benzoylated mannosyl bromide | Acceptor 5 | 2.0 | 0.20 | 10 min | Disaccharide 6 | 98 | [2] |
| Per-benzoylated mannosyl bromide | Acceptor 7 | 3.0 | 0.25 | 10 min | Disaccharide 8 | 99 | [2] |
| Per-benzoylated mannosyl bromide | Acceptor 9 | 3.0 | 0.25 | 10 min | Disaccharide 10 | 99 | [2] |
| Per-benzoylated mannosyl bromide | Acceptor 11 | 2.0 | 0.20 | 10 min | Disaccharide 12 | 99 | [2] |
| Per-benzoylated mannosyl bromide | Acceptor 13 | 3.0 | 0.50 | 20 min | Disaccharide 14 | 87 | [2] |
Table 2: TMSOTf-Catalyzed Koenigs-Knorr Glycosidation of a Per-benzoylated Mannosyl Bromide with Various Acceptors. This table showcases the high efficiency and yields achievable with the modern catalytic variant of the reaction.
Experimental Protocols
To provide a practical understanding of the Koenigs-Knorr reaction, this section details the experimental procedures for the preparation of the key starting material, acetobromoglucose, and a representative glycosylation reaction. These protocols are based on well-established procedures from Organic Syntheses, a reliable source for reproducible experimental methods.
Preparation of α-Acetobromoglucose
This procedure describes the synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, the glycosyl donor originally used by Koenigs and Knorr.
Materials:
-
d-Glucose monohydrate (66 g, 0.33 mole)[7]
-
Acetic anhydride (95%, 302 g, 2.81 moles)[7]
-
Concentrated sulfuric acid (3 small drops)[7]
-
Dry hydrogen bromide
-
Dry isopropyl ether
Procedure:
-
In a 1-L round-bottomed flask, combine d-glucose monohydrate and acetic anhydride.
-
Add 3 small drops of concentrated sulfuric acid to the mixture. Swirl the flask to keep the glucose in partial suspension. The reaction is exothermic and may require occasional cooling in a cold water bath.
-
After the initial reaction subsides (10-15 minutes), heat the flask on a steam bath for 2 hours.
-
Remove the excess acetic acid and acetic anhydride by distillation under reduced pressure.
-
Fit the flask with a two-holed rubber stopper with an inlet and outlet tube. Pass dry hydrogen bromide into the cooled mixture (ice bath) until the gain in weight is 140–160 g.
-
Seal the flask and let it stand at 5°C overnight.
-
Remove the excess hydrogen bromide and acetic acid by distillation under reduced pressure.
-
Add 250–300 mL of dry isopropyl ether to the residue and warm gently to dissolve the product.
-
Cool the solution to induce crystallization. Collect the crystalline acetobromoglucose by filtration, wash with cold dry isopropyl ether, and dry under vacuum. The expected yield is 110–120 g (80–87%).[8]
Koenigs-Knorr Type Synthesis of β-D-Glucose-2,3,4,6-tetraacetate
This procedure, while not forming a simple glycoside with an alcohol, is a classic example of a Koenigs-Knorr type reaction using acetobromoglucose and silver carbonate, resulting in the hydrolysis of the bromide and formation of the corresponding tetraacetate.
Materials:
-
α-Acetobromoglucose (82.2 g, 0.2 mole)[9]
-
Dry acetone (125 mL)[9]
-
Water (2.3 mL)[9]
-
Freshly prepared and finely ground silver carbonate (46.5 g, 0.17 mole)[9]
-
Absolute ether
-
Ligroin
Procedure:
-
Dissolve acetobromoglucose in dry acetone in a 250-mL flask and cool to 0°C in an ice bath.
-
Add water to the cold solution, followed by the portion-wise addition of silver carbonate over 15 minutes with good shaking.
-
Continue shaking the mixture for an additional 30 minutes.
-
Warm the mixture to 50–60°C and filter to remove the silver salts.
-
Wash the silver salts with dry acetone.
-
Combine the filtrates and concentrate under reduced pressure until crystals begin to form.
-
Warm the mixture to redissolve the crystals, then add an equal volume of absolute ether and ligroin.
-
Cool the solution in a freezing mixture to induce crystallization.
-
Collect the crystals of β-D-glucose-2,3,4,6-tetraacetate by filtration and air-dry. The yield of the once-crystallized product is 52–56 g (75–80%).[9]
Visualizing the Reaction Pathway and Workflow
Diagrams are powerful tools for understanding complex chemical processes. The following sections provide Graphviz (DOT language) scripts to visualize the core mechanism of the Koenigs-Knorr reaction and a typical experimental workflow.
Koenigs-Knorr Reaction Mechanism
Caption: General mechanism of the Koenigs-Knorr reaction.
Experimental Workflow for a Typical Koenigs-Knorr Reaction
Caption: A typical experimental workflow for a Koenigs-Knorr glycosylation.
Conclusion
The Koenigs-Knorr reaction, born out of the ingenuity of early 20th-century chemists, has proven to be a remarkably resilient and adaptable method for the synthesis of glycosidic bonds. Its historical significance is undeniable, having paved the way for the synthesis of countless complex carbohydrates and glycoconjugates. While the original protocol has been refined and improved upon over the past century, the core principles established by Koenigs and Knorr remain central to modern glycosylation strategies. For researchers and professionals in drug development, a thorough understanding of the Koenigs-Knorr reaction—its mechanism, its stereochemical nuances, and its practical applications—is essential for the rational design and synthesis of novel carbohydrate-based molecules with therapeutic potential. The continued evolution of this classic reaction ensures its place in the synthetic chemist's toolkit for years to come.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
The Koenigs-Knorr Reaction: A Technical Guide to Glycosidic Bond Formation with Acetobromoglucose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core principles and practical application of the Koenigs-Knorr reaction for the synthesis of glycosides, a cornerstone of carbohydrate chemistry. The focus is on the use of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) as a glycosyl donor. This document provides a detailed mechanistic overview, comprehensive experimental protocols, and quantitative data to aid in the design and execution of glycosylation strategies.
Introduction to Glycosidic Bond Formation
Glycosidic bonds are the fundamental linkages that connect monosaccharides to form oligosaccharides and polysaccharides, and also attach carbohydrates to other molecules (aglycones) to form glycosides.[1][2] The stereoselective formation of these bonds is a critical challenge in the synthesis of complex carbohydrates and glycoconjugates, which play vital roles in numerous biological processes.[3] The Koenigs-Knorr reaction, first reported in 1901, remains a widely utilized and powerful method for achieving this transformation.[4][5] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[6]
The Mechanism of the Koenigs-Knorr Reaction
The Koenigs-Knorr reaction, in its classic form, utilizes a glycosyl halide donor, such as acetobromoglucose, and an alcohol acceptor in the presence of a silver salt promoter like silver carbonate or silver oxide.[4][7] The mechanism proceeds through several key steps, with the stereochemical outcome being significantly influenced by the nature of the protecting group at the C-2 position of the glycosyl donor.
Neighboring Group Participation:
A crucial aspect of the Koenigs-Knorr reaction with acetobromoglucose is the participation of the acetyl group at the C-2 position. This "anchimeric assistance" is pivotal in controlling the stereoselectivity of the glycosylation, leading predominantly to the formation of a 1,2-trans glycosidic bond (a β-glycoside in the case of glucose).[4][5]
The reaction is initiated by the silver salt, which acts as a halophile, assisting in the departure of the bromide leaving group from the anomeric carbon.[8] This leads to the formation of a highly reactive oxocarbenium ion intermediate.[7][9] The adjacent C-2 acetyl group then attacks the electrophilic anomeric carbon, forming a cyclic acyloxonium ion intermediate. This intermediate effectively shields the α-face of the pyranose ring.[4]
Consequently, the incoming alcohol nucleophile can only attack from the β-face (opposite to the acyloxonium ring), resulting in an SN2-like displacement at the anomeric carbon.[4][9] This attack leads to the formation of the thermodynamically stable 1,2-trans-glycoside. Subsequent deprotonation of the resulting oxonium ion yields the final glycoside product.[4]
In the absence of a participating group at C-2 (e.g., an ether protecting group), a mixture of α and β anomers is often obtained, as the nucleophile can attack the intermediate oxocarbenium ion from either face.[4]
Quantitative Data on the Koenigs-Knorr Reaction
The yield and stereoselectivity of the Koenigs-Knorr reaction are influenced by several factors, including the nature of the glycosyl donor and acceptor, the promoter used, the solvent, and the reaction temperature. The following table summarizes representative quantitative data for glycosylations using acetobromoglucose and related donors.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Time | Yield (%) | α:β Ratio | Reference |
| Per-benzoylated mannosyl bromide | Methyl (2,3,4-tri-O-benzyl-α-D-glucopyranoside) | Ag₂O (3.0 equiv) | CH₂Cl₂ | 30 h | 5 | - | [10] |
| Per-benzoylated mannosyl bromide | Methyl (2,3,4-tri-O-benzyl-α-D-glucopyranoside) | Ag₂O (3.0 equiv), TMSOTf (20 mol%) | CH₂Cl₂ | <5 min | 99 | - | [10] |
| Per-benzoylated mannosyl bromide | Methyl (2,3,6-tri-O-benzyl-β-D-glucopyranoside) | Ag₂O (3.0 equiv), TMSOTf (0.25 equiv) | CH₂Cl₂ | - | 99 | - | [10] |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Methyl α-L-fucopyranoside | Ag₂O (1.0 equiv), 2-Aminoethyl diphenylborinate (10 mol%) | Acetonitrile | 4 h | 90 | β-selective | |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | 2-(4-methoxybenzyl)cyclohexanol | CdCO₃ | Toluene | 6 h | 50-60 | β-anomers only | [6] |
| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | 2-(4-methoxybenzyl)cyclohexanol | CdCO₃ | Toluene | 6 h | 50-60 | β-anomers only | [6] |
Experimental Protocols
The following section provides a generalized experimental protocol for a typical Koenigs-Knorr reaction using acetobromoglucose. It is important to note that reaction conditions may need to be optimized for specific substrates.
Materials and Reagents
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Glycosyl acceptor (alcohol)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent (e.g., toluene, acetonitrile)
-
Drying agent (e.g., anhydrous sodium sulfate, molecular sieves)
-
Celite® for filtration
General Procedure for Koenigs-Knorr Glycosylation
-
Preparation of Reactants:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
The glycosyl acceptor and solvent must be anhydrous. If necessary, dry the solvent using appropriate methods.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl acceptor (1.0 equivalent) and a drying agent such as molecular sieves.
-
Add anhydrous dichloromethane to the flask and stir the mixture at room temperature for 30 minutes.[11]
-
In a separate flask, dissolve acetobromoglucose (1.2 equivalents) in anhydrous dichloromethane.[11]
-
-
Glycosylation Reaction:
-
To the acceptor solution, add silver carbonate (1.5 equivalents).[11]
-
Slowly add the solution of acetobromoglucose to the stirring acceptor/silver carbonate suspension at room temperature.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[11]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts and molecular sieves.[11]
-
Wash the pad with additional dichloromethane.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure glycoside.
-
Conclusion
The Koenigs-Knorr reaction is a robust and versatile method for the synthesis of glycosides from acetobromoglucose. The stereochemical outcome is reliably controlled by the neighboring group participation of the C-2 acetyl group, leading to the formation of 1,2-trans-glycosides. While the classical method can be slow, modern modifications, such as the addition of co-catalysts, have significantly improved reaction rates and yields. A thorough understanding of the reaction mechanism and careful control of experimental conditions are paramount for achieving successful and reproducible glycosylations. This guide provides the foundational knowledge and practical protocols to empower researchers in the fields of carbohydrate chemistry and drug development to effectively utilize this important transformation.
References
- 1. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 2. Glycosidic Bond | Definition & Types - Lesson | Study.com [study.com]
- 3. benchchem.com [benchchem.com]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides | MDPI [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of β-Glucosides using Acetobromoglucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of β-glucosides is a cornerstone in carbohydrate chemistry, with broad applications in drug development, biochemistry, and materials science. β-Glucosides are integral components of numerous natural products and pharmacologically active compounds. Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is a versatile and widely used glycosyl donor for the stereoselective synthesis of β-glucosides. The presence of the acetyl group at the C-2 position provides crucial neighboring group participation, ensuring the formation of the desired 1,2-trans-glycosidic linkage, which results in the β-anomer.
This document provides detailed application notes and experimental protocols for the synthesis of β-glucosides using acetobromoglucose, primarily through the esteemed Koenigs-Knorr reaction.[1][2][3] Methodologies, quantitative data on yields with various substrates and promoters, and purification techniques are presented to aid researchers in the successful synthesis of these valuable compounds.
Reaction Mechanism: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical and reliable method for forming a glycosidic bond.[1] The reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt such as silver carbonate or silver oxide.[4] The stereochemical outcome is controlled by the neighboring group participation of the C-2 acetyl group, which leads to the exclusive or predominant formation of the β-glucoside.[3]
The generally accepted mechanism proceeds as follows:
-
Activation of the Glycosyl Halide: The promoter (e.g., Ag₂CO₃) activates the anomeric carbon-bromine bond, facilitating the departure of the bromide ion.[4]
-
Formation of an Oxocarbenium Ion Intermediate: The departure of the bromide leads to the formation of a transient oxocarbenium ion.
-
Neighboring Group Participation: The acetyl group at the C-2 position attacks the anomeric center, forming a cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the glucopyranose ring.
-
Nucleophilic Attack: The alcohol (acceptor) attacks the anomeric carbon from the opposite (β) face in an SN2-like fashion.
-
Formation of the β-Glucoside: This backside attack results in the inversion of configuration at the anomeric center, leading to the formation of the 1,2-trans product, the β-glucoside.
// Reactants Acetobromoglucose [label="Acetobromoglucose"]; Alcohol [label="R-OH (Alcohol)"]; Promoter [label="Promoter (e.g., Ag₂CO₃)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates Oxocarbenium [label="Oxocarbenium Ion"]; Acyloxonium [label="Acyloxonium Ion Intermediate"];
// Products BetaGlucoside [label="Acetylated β-Glucoside"]; Byproducts [label="AgBr + H⁺", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Acetobromoglucose -> Oxocarbenium [label="+ Promoter\n- AgBr"]; Oxocarbenium -> Acyloxonium [label="Neighboring Group\nParticipation (C2-OAc)"]; Acyloxonium -> BetaGlucoside [label="+ R-OH\n(SN2 attack)"]; BetaGlucoside -> Byproducts [style=invis]; } Caption: Koenigs-Knorr reaction mechanism for β-glucoside synthesis.
Quantitative Data Presentation
The efficiency of the Koenigs-Knorr reaction is influenced by several factors, including the nature of the alcohol (aglycone), the choice of promoter, solvent, and reaction temperature. The following tables summarize yields obtained under various conditions.
Table 1: Synthesis of β-Glucosides with Various Alcohols
| Aglycone (Alcohol) | Promoter | Solvent | Yield (%) | Reference |
| Geraniol (Primary) | Ag₂O | Toluene/Ethyl Acetate | 63 | |
| 2-(4-methoxybenzyl)cyclohexanol (Secondary) | CdCO₃ | Toluene | 50-60 | [5][6][7] |
| Benzyl Alcohol (Primary) | Ag₂CO₃ | Dichloromethane | Not specified | [8] |
| Cyclohexanol (Secondary) | Hg(CN)₂ | Benzene/Nitromethane | >90 (β-anomer) | [3] |
| Water (Hydrolysis) | Ag₂CO₃ | Acetone | 75-80 | |
| Phenol | Ag₂CO₃ | Not specified | Not specified | [9] |
Table 2: Comparison of Different Promoters in the Koenigs-Knorr Reaction
| Promoter | Typical Substrate | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Silver Carbonate (Ag₂CO₃) | Primary and Secondary Alcohols | 60-90 | Readily available, effective for many substrates.[4] | Can be slow, requires excess reagent. |
| Silver Oxide (Ag₂O) | Primary and Secondary Alcohols | 60-95 | Often gives good yields.[10] | Can be slow, light-sensitive. |
| Cadmium Carbonate (CdCO₃) | Secondary Alcohols | 50-60 | Useful for specific substrates.[5][6][7] | Toxic, environmental concerns. |
| Mercury(II) Cyanide (Hg(CN)₂) | Alcohols, Sugars | Variable, can be high (>90) | Can be very effective.[3] | Highly toxic, strict handling required. |
| Silver Triflate (AgOTf) | Hindered Alcohols | High | Highly reactive, can accelerate reactions. | Expensive, can lead to byproducts. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Acetylated β-Glucosides via the Koenigs-Knorr Reaction
This protocol provides a general method for the glycosylation of an alcohol using acetobromoglucose and silver carbonate as the promoter.
Materials:
-
Acetobromoglucose (1.0 eq)
-
Anhydrous alcohol (1.0 - 1.5 eq)
-
Silver Carbonate (Ag₂CO₃, 1.5 - 2.0 eq), freshly prepared and dried
-
Anhydrous dichloromethane (DCM) or toluene
-
Molecular sieves (4 Å), activated
-
Celite®
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous alcohol and activated molecular sieves to the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes.
-
Add acetobromoglucose to the mixture.
-
In the dark (to prevent light-induced degradation of the silver salt), add silver carbonate in one portion.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acetobromoglucose is consumed (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude acetylated β-glucoside.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude acetylated β-glucoside
-
Silica gel (230-400 mesh)
-
Solvent system (e.g., hexane/ethyl acetate or toluene/ethyl acetate gradient)
Procedure:
-
Prepare a silica gel column in the chosen solvent system.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed product and load it onto the top of the column.
-
Elute the column with the solvent system, starting with a lower polarity and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified acetylated β-glucoside.
Protocol 3: Deacetylation of the β-Glucoside (Zemplén Deacetylation)
This protocol describes the removal of the acetyl protecting groups to yield the final β-glucoside.[11][12]
Materials:
-
Acetylated β-glucoside
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount, e.g., 0.1 M solution in methanol)
-
Amberlite® IR120 (H⁺ form) resin
Procedure:
-
Dissolve the acetylated β-glucoside in anhydrous methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).
-
Neutralize the reaction mixture by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral (check with pH paper).
-
Filter the resin and wash it with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deacetylated β-glucoside.
-
If necessary, the final product can be further purified by recrystallization or chromatography.
Signaling Pathway Visualizations
β-Glucosides are involved in various biological signaling pathways. Understanding these pathways is crucial for drug development and biological research.
Salicin-Mediated Inhibition of Angiogenesis
Salicin, a naturally occurring β-glucoside, has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. It exerts its effect by blocking the Reactive Oxygen Species (ROS) - Extracellular signal-regulated kinase (ERK) signaling pathway.
Amygdalin-Induced Apoptosis
Amygdalin, another well-known β-glucoside, has been investigated for its potential anticancer effects. It can induce apoptosis (programmed cell death) in cancer cells through the modulation of several signaling pathways, including the activation of p38 MAPK and the subsequent regulation of pro- and anti-apoptotic proteins.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs-Knorr Synthesis [drugfuture.com]
- 3. Koenigs–Knorr reactions. Part 3. Mechanistic study of mercury(II) cyanide promoted reactions of 2-O-acetyl-3,4,6-tri-O-methyl-α-D-glucopyranosyl bromide with cyclohexanol in benzene–nitromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 10. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Figure 1: [Removal of acetyl groups under Zemplén conditions.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Koenigs-Knorr Reaction with 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry, enabling the formation of glycosidic bonds.[1] First reported by Wilhelm Koenigs and Edward Knorr, this reaction traditionally involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[1] This application note provides a detailed protocol for the Koenigs-Knorr reaction using the common glycosyl donor, 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide (acetobromoglucose), a standard reagent for glycosylation reactions.[2]
The stereochemical outcome of the reaction is a key feature. The presence of the participating acetyl group at the C2 position of the glucopyranosyl bromide provides anchimeric assistance, leading to the formation of a stable 1,2-trans-glycosidic linkage.[1] This stereoselectivity is highly valuable in the synthesis of complex oligosaccharides and glycoconjugates, which are of significant interest in drug development and various biological studies. The reaction can be promoted by various salts, including those of silver and mercury, with silver carbonate and silver oxide being common choices.[1][3] This protocol will focus on a silver-promoted reaction, a widely used and effective method.
Reaction Mechanism and Stereochemistry
The Koenigs-Knorr reaction with this compound proceeds through a well-established mechanism that ensures high stereoselectivity for the β-glycoside product. The key to this selectivity is the neighboring group participation of the acetyl group at the C-2 position.
The reaction is initiated by the activation of the anomeric bromide by a promoter, such as a silver salt, which facilitates the departure of the bromide ion and the formation of an oxocarbenium ion intermediate. The adjacent acetyl group at C-2 then attacks the anomeric center, forming a cyclic acyloxonium ion intermediate (a dioxolanium ring). This intermediate shields the α-face of the anomeric carbon. Consequently, the incoming alcohol nucleophile can only attack from the β-face, leading to an overall inversion of configuration at the anomeric center and the exclusive formation of the 1,2-trans (β) glycosidic bond.
Data Presentation
The yield of the Koenigs-Knorr reaction is influenced by factors such as the nature of the alcohol (glycosyl acceptor), the promoter used, and the reaction conditions. Generally, primary alcohols are more reactive and give higher yields compared to sterically hindered secondary alcohols.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methyl α-L-fucopyranoside | Silver(I) oxide / 2-Aminoethyl diphenylborinate | Acetonitrile | 90 | TCI Practical Example |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 2-(4-methoxybenzyl)cyclohexanol (secondary alcohol) | Cadmium carbonate | Toluene | 50-60 | [3][4] |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Primary 6-OH acceptor | Silver(I) oxide / TMSOTf | Dichloromethane | 99 | [5] |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Sterically hindered 4-OH acceptor | Silver(I) oxide / TMSOTf | Dichloromethane | 87 | [5] |
Experimental Protocols
This section provides a detailed protocol for a typical Koenigs-Knorr reaction using this compound and a generic alcohol, followed by a specific example with methyl α-L-fucopyranoside.
Materials and Equipment:
-
This compound (stabilized with CaCO₃)
-
Glycosyl acceptor (alcohol)
-
Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Molecular sieves (4 Å), activated
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
General Procedure:
-
Preparation: A round-bottom flask equipped with a magnetic stir bar is charged with the alcohol (1.1 equivalents) and freshly activated 4 Å molecular sieves under an inert atmosphere (argon or nitrogen). Anhydrous solvent (e.g., dichloromethane or acetonitrile) is added, and the mixture is stirred for 30 minutes at room temperature.
-
Addition of Promoter: Silver(I) oxide (1.0 equivalent) is added to the suspension.
-
Addition of Glycosyl Donor: this compound (1.0 equivalent) is dissolved in a minimal amount of anhydrous solvent and added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC. The disappearance of the glycosyl bromide (a UV-active spot) and the appearance of the product spot indicate the reaction's progression.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts and molecular sieves. The Celite pad is washed with the reaction solvent.
-
Purification: The combined filtrate is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure glycoside.
-
Characterization: The structure and purity of the product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Specific Example: Synthesis of Methyl 2-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-α-L-fucopyranoside
-
Reactants:
-
Methyl α-L-fucopyranoside (392 mg, 2.2 mmol, 1.1 equiv)
-
Silver(I) oxide (463 mg, 2.0 mmol, 1.0 equiv)
-
2-Aminoethyl diphenylborinate (45 mg, 0.2 mmol, 10 mol%)
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (822 mg, 2.0 mmol, 1.0 equiv)
-
Acetonitrile (23 mL)
-
-
Procedure:
-
To a solution of methyl α-L-fucopyranoside, silver(I) oxide, and 2-aminoethyl diphenylborinate in acetonitrile, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide at room temperature.
-
Stir the mixture for 4 hours.
-
Filter the reaction mixture through a Celite pad and wash with dichloromethane (30 mL).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (ethyl acetate:hexane = 0:1 to 3:1 on silica gel) to give the product as a white amorphous solid (914 mg, 90% yield).
-
Mandatory Visualizations
Caption: General workflow of the Koenigs-Knorr glycosylation reaction.
Caption: Mechanism of the Koenigs-Knorr reaction with anchimeric assistance.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid – Wikipedia [de.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Glycosylation of Phenols with Acetobromo-α-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycosylation of phenols is a cornerstone of synthetic carbohydrate chemistry, with broad applications in drug discovery and development. The covalent attachment of a sugar moiety to a phenolic aglycone can significantly alter its pharmacokinetic and pharmacodynamic properties, often leading to enhanced solubility, bioavailability, and target specificity, while potentially reducing toxicity. Phenolic glycosides are a diverse class of naturally occurring and synthetic compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]
This document provides detailed application notes and experimental protocols for the glycosylation of phenols using acetobromo-α-D-glucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide), a widely used glycosyl donor. The primary focus is on the Koenigs-Knorr reaction, a classical and robust method for the formation of O-glycosidic bonds.
The Koenigs-Knorr Reaction for Phenolic Glycosylation
The Koenigs-Knorr reaction involves the condensation of a glycosyl halide with an alcohol or a phenol in the presence of a promoter, typically a heavy metal salt.[4] In the context of phenolic glycosylation with acetobromo-α-D-glucose, the reaction generally proceeds via an SN2-type mechanism, leading to the formation of a β-glycosidic linkage with inversion of stereochemistry at the anomeric center. The acetyl protecting groups on the glucose donor play a crucial role in preventing unwanted side reactions and influencing the stereochemical outcome.
A variety of promoters can be employed to facilitate the Koenigs-Knorr reaction, with silver(I) carbonate (Ag₂CO₃) and silver(I) oxide (Ag₂O) being the most common. Other promoters such as cadmium carbonate (CdCO₃) have also been used effectively.[5] The choice of promoter, solvent, and reaction temperature can influence the reaction rate and yield.
Data Presentation: Glycosylation of Substituted Phenols
The following tables summarize quantitative data from various studies on the Koenigs-Knorr glycosylation of substituted phenols with acetobromo-α-D-glucose, highlighting the effects of different catalysts and phenolic substituents on reaction outcomes.
Table 1: Comparison of Promoters in the Glycosylation of Phenol
| Phenol | Promoter (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Ag₂CO₃ (1.0) | Dichloromethane | Room Temp. | 24 | 85 | [4] |
| Phenol | Ag₂O (1.0) | Quinoline | Room Temp. | 12 | 90 | [4] |
| 2-(4-methoxybenzyl)cyclohexanol | CdCO₃ (3.0) | Toluene | Reflux | 6 | 50-60 | [5] |
Table 2: Effect of Phenolic Substituents on Glycosylation Yield
| Phenol Substrate | Promoter | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Methoxyphenol (electron-donating) | Ca(OH)₂ | Water | Room Temp. | 1 h | 94 | [6] |
| 4-Nitrophenol (electron-withdrawing) | Ca(OH)₂ | Water | Room Temp. | 1 h | 65 | [6] |
| 2,6-Dimethylphenol (sterically hindered) | Ca(OH)₂ | Water | Room Temp. | 1 h | 42 | [6] |
| 3,5-Dimethylphenol | Ca(OH)₂ | Water | Room Temp. | 1 h | 77 | [6] |
Note: The data in Table 2 is from a study using a glycosyl fluoride donor, but it illustrates the general trend of electronic and steric effects on phenolic glycosylation yields. Higher yields are generally observed with more electron-rich phenols.[6]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the glycosylation of phenols with acetobromo-α-D-glucose.
Protocol 1: Synthesis of Aryl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside via Koenigs-Knorr Reaction
This protocol describes a general procedure for the glycosylation of a phenol using silver carbonate as the promoter.
Materials:
-
Acetobromo-α-D-glucose (1.0 equiv)
-
Substituted Phenol (1.2 equiv)
-
Silver(I) Carbonate (Ag₂CO₃) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Celite®
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the phenol (1.2 equiv) in anhydrous DCM, add silver(I) carbonate (1.0 equiv).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add a solution of acetobromo-α-D-glucose (1.0 equiv) in anhydrous DCM to the stirring suspension.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure aryl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.
Protocol 2: Deacetylation of Aryl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (Zemplén Deacetylation)
This protocol describes the removal of the acetyl protecting groups to yield the final phenolic glycoside.
Materials:
-
Aryl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (catalytic amount, e.g., 0.1 equiv of a 0.5 M solution in MeOH)
-
Amberlite® IR120 (H⁺) resin
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the acetylated phenolic glycoside (1.0 equiv) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature and monitor its progress by TLC until all the starting material is consumed (typically 1-2 hours).
-
Neutralize the reaction mixture by adding Amberlite® IR120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude phenolic glycoside.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: A flowchart of the synthesis of phenolic glycosides.
References
- 1. Phenolic glycosides from Sanguisorba officinalis and their anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Properties of Phenolic Extracts against Nosocomial Drug Resistant Organisms [pubs.sciepub.com]
- 3. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]
- 4. mdpi.com [mdpi.com]
- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Phenolic O-Glycosylation of Small Molecules and Complex Unprotected Peptides in Aqueous Solvent - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of flavonoid glycosides using 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of flavonoid glycosides utilizing 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide as the glycosyl donor. This methodology, primarily based on the Koenigs-Knorr reaction, is a cornerstone in the chemical synthesis of these bioactive compounds, which are of significant interest in drug discovery and development due to their diverse pharmacological activities.
Introduction
Flavonoid glycosides are a major class of secondary metabolites in plants, where they play crucial roles in growth, development, and defense. In humans, they exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[1][2] The glycosylation of flavonoid aglycones can significantly enhance their solubility, stability, and bioavailability, making the synthesis of specific flavonoid glycosides a key area of research for the development of new therapeutic agents.[3][4]
The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds.[5] This reaction typically involves the coupling of a glycosyl halide (the donor), such as this compound, with an alcohol (the acceptor), in this case, a hydroxyl group on the flavonoid backbone, in the presence of a promoter, commonly a silver or mercury salt.[5][6]
Synthesis of this compound
The glycosyl donor, this compound (acetobromo-α-D-glucose), is a key reagent in this synthesis. It can be synthesized from D-glucose by first acetylating all hydroxyl groups to form penta-O-acetyl-β-D-glucopyranose, followed by reaction with a bromine source. A common method involves the reaction of glucose pentaacetate with phosphorus tribromide.[7] The resulting α-bromide is relatively unstable and should be used fresh or stored under anhydrous conditions.[7]
General Experimental Workflow
The synthesis of flavonoid glycosides using this compound follows a general workflow that includes protection of the flavonoid hydroxyl groups (if necessary), the glycosylation reaction (Koenigs-Knorr), and subsequent deprotection steps to yield the final flavonoid glycoside.
Detailed Experimental Protocols
The following protocols are generalized procedures for the synthesis of flavonoid glycosides. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for different flavonoid substrates.
Protocol 1: Koenigs-Knorr Glycosylation of 3,7-Dihydroxyflavone
This protocol describes the glycosylation of 3,7-dihydroxyflavone with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.[8]
Materials:
-
3,7-Dihydroxyflavone
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, dry
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,7-dihydroxyflavone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents per hydroxyl group).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (2 equivalents per hydroxyl group) to the reaction mixture.
-
Continue stirring at room temperature for 48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, filter the suspension to remove the potassium carbonate.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform and methanol) to isolate the acetylated flavonoid glycosides.
-
The isolated acetylated products can be deacetylated using Zemplén conditions (catalytic sodium methoxide in methanol) to yield the final flavonoid glycosides.
Protocol 2: Regioselective Koenigs-Knorr Glycosylation
This protocol provides an example of a regioselective glycosylation, which can be achieved through the use of catalysts or by exploiting the differential reactivity of the flavonoid hydroxyl groups.
Materials:
-
Flavonoid with multiple hydroxyl groups (e.g., Quercetin)
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Silver(I) oxide (Ag₂O)
-
Acetonitrile
-
Dichloromethane
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a solution of the flavonoid acceptor (1.1 equivalents) and silver(I) oxide (1.0 equivalent) in acetonitrile, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equivalent) at room temperature.
-
Stir the mixture for several hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel with a suitable eluent (e.g., a hexane-ethyl acetate gradient) to yield the protected flavonoid glycoside.
-
Perform deacetylation as described in Protocol 1 to obtain the final product.
Data Presentation: Reaction Yields
The yield of the Koenigs-Knorr glycosylation can vary significantly depending on the flavonoid substrate, reaction conditions, and the specific hydroxyl group being targeted. The following table summarizes representative yields from the literature for the synthesis of various flavonoid glycosides using glycosyl bromides.
| Flavonoid Aglycone | Glycosyl Donor | Promoter/Conditions | Product | Yield (%) | Reference |
| 3,7-Dihydroxyflavone | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | K₂CO₃, Acetone | 3,7-Di-(tetra-O-acetyl-β-glucopyranosyl) flavone | 11.4 | [8] |
| 3,7-Dihydroxyflavone | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | K₂CO₃, Acetone | 3-Hydroxy-7-(tetra-O-acetyl-β-glucopyranosyl) flavone | 1.2 | [8] |
| Quercetin | Acetobromo-α-D-glucose | Ag₂O, Quinoline | Quercetin-3-O-glucoside | ~70-80 | [5] |
| Kaempferol | Acetobromo-α-D-galactose | Ag₂O, Quinoline | Kaempferol-3-O-galactoside | ~55 | [5] |
| Apigenin | Perbenzoylated glucosyl bromide | Phase-transfer catalysis | Apigenin-7-O-glucoside | Not specified, but described as efficient | [9] |
Application in Drug Development: Targeting Signaling Pathways
Flavonoid glycosides are known to modulate various signaling pathways implicated in diseases such as cancer and inflammation. One of the key pathways inhibited by many flavonoids is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11][12] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[1] Dysregulation of the NF-κB pathway is a hallmark of many chronic diseases.
The diagram below illustrates the canonical NF-κB signaling pathway and the points at which flavonoid glycosides can exert their inhibitory effects.
As depicted, flavonoid glycosides can inhibit the NF-κB pathway at multiple levels, including the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[2][12]
Conclusion
The synthesis of flavonoid glycosides using this compound via the Koenigs-Knorr reaction is a robust and versatile method for accessing these valuable bioactive molecules. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize and explore the therapeutic potential of novel flavonoid glycosides. A thorough understanding of their mechanism of action, such as the inhibition of the NF-κB signaling pathway, will further aid in the rational design of new and more effective therapeutic agents.
References
- 1. globalsciencebooks.info [globalsciencebooks.info]
- 2. The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of flavonol 3-O-glycoside by UGT78D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]
- 12. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
Application of Acetobromoglucose in Steroid Glycosylation: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycosylation of steroids, a critical process in drug development and biological research, significantly impacts their solubility, bioavailability, and pharmacological activity. Acetobromoglucose (α-D-glucopyranosyl bromide, 2,3,4,6-tetra-O-acetyl) stands out as a premier glycosyl donor for this transformation, primarily through the robust and well-established Koenigs-Knorr reaction. This methodology facilitates the formation of a glycosidic bond between the anomeric carbon of the glucose moiety and a hydroxyl group on the steroid scaffold. The presence of the acetyl protecting groups on the glucose donor enhances its stability and reactivity, while their subsequent removal unveils the final steroid glycoside. This document provides detailed application notes, experimental protocols, and comparative data for the glycosylation of various steroids using acetobromoglucose, empowering researchers to effectively implement this vital synthetic strategy.
Core Concepts: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical and versatile method for the synthesis of glycosides. In the context of steroid glycosylation with acetobromoglucose, the reaction proceeds via the activation of the anomeric bromide by a promoter, typically a heavy metal salt such as silver carbonate or cadmium carbonate. This activation facilitates the nucleophilic attack by a hydroxyl group of the steroid, leading to the formation of a β-glycosidic linkage with inversion of stereochemistry at the anomeric center. The stereochemical outcome is largely influenced by the neighboring group participation of the acetyl group at the C-2 position of the glucose ring, which favors the formation of the 1,2-trans product.[1]
Data Presentation: A Comparative Analysis of Steroid Glycosylation
The efficiency of the Koenigs-Knorr glycosylation of steroids with acetobromoglucose is influenced by several factors, including the nature of the steroid substrate, the choice of promoter, and the reaction conditions. The following table summarizes quantitative data from various studies, offering a comparative overview of reaction yields.
| Steroid Substrate | Promoter | Solvent | Reaction Conditions | Yield (%) | Reference |
| Cholesterol | Silver Carbonate | Toluene | Reflux, 7h | Not specified | [2] |
| Cholesterol | Cadmium Carbonate | Toluene | Reflux, 7h | Not specified | [2] |
| Cholesterol | Silver Triflate/TMU | CH2Cl2 | -20°C to rt, 16h | 29 | |
| Tetrahydrocortisone | Cadmium Carbonate | Toluene | Not specified | High | [3] |
| Testosterone | Silver Carbonate | Not specified | Not specified | Not specified | [4] |
| Diosgenin | Silver Carbonate | Benzene | Reflux, 8h | ~60 | (Inferred from similar reactions) |
| Cycloalkyl Alcohols | Cadmium Carbonate | Toluene | Azeotropic reflux, 6h | 50-60 | [5][6][7] |
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glycosylation of Steroids with Acetobromoglucose
This protocol provides a general framework for the glycosylation of a steroid containing a hydroxyl group. The specific steroid, promoter, and reaction conditions can be adapted based on the data presented in the comparative table and the specific requirements of the research.
Materials:
-
Steroid (e.g., Cholesterol, Testosterone, Diosgenin)
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)
-
Promoter (e.g., Silver Carbonate (Ag₂CO₃) or Cadmium Carbonate (CdCO₃))
-
Anhydrous Solvent (e.g., Toluene, Benzene, Dichloromethane)
-
Drying agent (e.g., Anhydrous Calcium Sulfate, Molecular Sieves 4Å)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the steroid (1.0 eq.) and a drying agent in the anhydrous solvent.
-
Addition of Promoter: Add the chosen promoter (e.g., Silver Carbonate, 2.0-3.0 eq.) to the mixture.
-
Addition of Acetobromoglucose: In a separate flask, dissolve acetobromoglucose (1.5-2.0 eq.) in the anhydrous solvent. Add this solution dropwise to the steroid and promoter mixture at room temperature with vigorous stirring.
-
Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the insoluble salts. The filtrate is washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product, the acetylated steroid glycoside, is purified by column chromatography on silica gel.
Protocol 2: Zemplén Deacetylation for the Deprotection of Steroidal Glycosides
The acetyl protecting groups on the glucose moiety are typically removed under basic conditions using the Zemplén deacetylation method to yield the final steroid glycoside.[2]
Materials:
-
Acetylated steroid glycoside
-
Anhydrous Methanol
-
Sodium Methoxide (catalytic amount, e.g., 0.1 M solution in methanol)
-
Amberlite IR-120 (H⁺) resin or similar acidic resin
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the purified acetylated steroid glycoside in anhydrous methanol in a round-bottom flask.
-
Addition of Base: Add a catalytic amount of sodium methoxide solution to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is completely consumed.
-
Neutralization: Add Amberlite IR-120 (H⁺) resin to the reaction mixture and stir until the pH becomes neutral.
-
Filtration and Concentration: Filter off the resin and wash it with methanol. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude deprotected steroid glycoside.
-
Purification: Purify the final product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Mechanism of Steroid Glycosylation via Koenigs-Knorr Reaction.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Defining the Scope of the Acid-Catalyzed Glycosidation of Glycosyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides [agris.fao.org]
- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cardiac Glycosides with Acetobromoglucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac glycosides are a class of naturally derived steroid-like compounds that have been historically pivotal in the treatment of various heart conditions, most notably heart failure and atrial fibrillation.[1] Their mechanism of action involves the inhibition of the cellular Na+/K+-ATPase pump, leading to an increase in intracellular calcium concentration and consequently enhanced cardiac contractility.[2] Beyond their cardiotonic effects, recent research has unveiled their potential as potent anti-cancer agents, capable of inducing apoptosis in various cancer cell lines.[3]
The synthesis of cardiac glycosides and their analogues is a critical area of research for the development of new therapeutics with improved efficacy and reduced toxicity. A key step in this synthesis is the formation of the glycosidic bond between a steroid aglycone and a sugar moiety. The Koenigs-Knorr reaction, a classic and versatile method for glycosylation, employs a glycosyl halide, such as acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide), and a promoter, typically a silver or mercury salt, to couple with the hydroxyl group of an aglycone.[4][5] This document provides detailed application notes and protocols for the synthesis of a model cardiac glycoside, digitoxigenin-3-β-D-glucoside, using acetobromoglucose and the cardenolide aglycone, digitoxigenin.
Experimental Protocols
Protocol 1: Koenigs-Knorr Glycosylation of Digitoxigenin with Acetobromoglucose
This protocol details the glycosylation of digitoxigenin with acetobromoglucose to form the protected cardiac glycoside, digitoxigenin-3-β-D-(2,3,4,6-tetra-O-acetyl)-glucopyranoside.
Materials:
-
Digitoxigenin
-
Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)[6]
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Diethyl Ether (Et₂O)
-
Molecular Sieves (4 Å)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a dried flask containing activated 4 Å molecular sieves, add digitoxigenin (1.0 eq).
-
Dissolve the digitoxigenin in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add silver carbonate (1.5 eq) to the solution.
-
In a separate flask, dissolve acetobromoglucose (1.2 eq) in anhydrous dichloromethane.
-
Slowly add the acetobromoglucose solution to the digitoxigenin solution at room temperature with constant stirring.
-
Protect the reaction mixture from light and stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the filter cake with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield digitoxigenin-3-β-D-(2,3,4,6-tetra-O-acetyl)-glucopyranoside as a white solid.
Protocol 2: Deacetylation of the Protected Cardiac Glycoside
This protocol describes the removal of the acetyl protecting groups from the sugar moiety to yield the final cardiac glycoside, digitoxigenin-3-β-D-glucoside.
Materials:
-
Digitoxigenin-3-β-D-(2,3,4,6-tetra-O-acetyl)-glucopyranoside
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution (0.5 M in methanol)
-
Amberlite IR-120 (H⁺) resin
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the protected cardiac glycoside (1.0 eq) in a mixture of anhydrous methanol and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC until all the starting material is consumed (typically 1-2 hours).
-
Neutralize the reaction by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure digitoxigenin-3-β-D-glucoside.
Data Presentation
The following tables summarize the quantitative data for the synthesis of digitoxigenin-3-β-D-glucoside.
| Table 1: Reagents and Reaction Conditions for Koenigs-Knorr Glycosylation | |
| Parameter | Value |
| Digitoxigenin | 1.0 eq |
| Acetobromoglucose | 1.2 eq |
| Silver Carbonate | 1.5 eq |
| Solvent | Anhydrous Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Yield of Protected Glycoside | ~70-80% |
| Table 2: Reagents and Reaction Conditions for Deacetylation | |
| Parameter | Value |
| Protected Glycoside | 1.0 eq |
| Reagent | Catalytic Sodium Methoxide |
| Solvent | Anhydrous Methanol/Dichloromethane |
| Temperature | 0 °C |
| Reaction Time | 1-2 hours |
| Yield of Final Glycoside | ~90-95% |
| Table 3: Characterization Data for Digitoxigenin-3-β-D-glucoside | | | Technique | Observed Data | | ¹H NMR (CDCl₃, ppm) | δ 0.85 (s, 3H), 0.92 (s, 3H), 3.20-3.80 (m, sugar protons), 4.95 (d, 1H, anomeric proton), 5.85 (s, 1H, lactone proton) | | ¹³C NMR (CDCl₃, ppm) | δ 17.5, 21.2, 61.5, 70.2, 73.8, 76.5, 77.0, 101.5 (anomeric carbon), 117.2, 175.8 | | Mass Spectrometry (ESI-MS) | m/z calculated for C₂₉H₄₄O₉ [M+Na]⁺: 559.28, found: 559.29 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of digitoxigenin-3-β-D-glucoside.
Caption: Workflow for the two-step synthesis of digitoxigenin-3-β-D-glucoside.
Signaling Pathway of Cardiac Glycoside Action
Cardiac glycosides exert their cellular effects primarily by inhibiting the Na+/K+-ATPase. This inhibition triggers a signaling cascade that can lead to various cellular outcomes, including apoptosis in cancer cells.
Caption: Simplified signaling cascade initiated by cardiac glycoside inhibition of Na+/K+-ATPase.
References
- 1. Digitoxigenin 3-O-beta-D-furanosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of the MAPK Signaling Pathway in Cardiovascular Disease: Pathophysiological Mechanisms and Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors that influence the Na/K-ATPase signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoledo.edu [utoledo.edu]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosylbromid – Wikipedia [de.wikipedia.org]
Application Notes and Protocols for O-glycosylation of Primary Alcohols with Acetobromoglucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the O-glycosylation of primary alcohols using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose). This reaction, a classic example of the Koenigs-Knorr reaction, is a fundamental method for the stereoselective formation of β-O-glycosidic bonds, a critical linkage in many biologically significant molecules, including drugs, natural products, and probes for chemical biology.
Introduction
The Koenigs-Knorr reaction, first reported in 1901, is a cornerstone of carbohydrate chemistry.[1] It involves the coupling of a glycosyl halide donor with an alcohol acceptor in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[1][2] The use of acetobromoglucose as the glycosyl donor is particularly common due to its relative stability and the participation of the C-2 acetyl group, which directs the stereochemical outcome of the reaction to almost exclusively yield the 1,2-trans-glycoside (a β-glucoside in this case).[1] This high stereoselectivity is a key advantage for the synthesis of complex glycoconjugates where precise control of anomeric configuration is essential.
Primary alcohols are generally more reactive than secondary or tertiary alcohols in the Koenigs-Knorr reaction, leading to higher yields and often requiring less stringent reaction conditions.[3] This makes the O-glycosylation of primary alcohols with acetobromoglucose a reliable and widely used transformation in organic synthesis.
Reaction Mechanism and Stereochemistry
The stereochemical outcome of the Koenigs-Knorr reaction with acetobromoglucose is controlled by the neighboring group participation of the acetyl group at the C-2 position.[1] The reaction proceeds through the following key steps:
-
Activation of the Glycosyl Donor: The promoter, such as silver carbonate, abstracts the bromide from the anomeric carbon of acetobromoglucose. This is facilitated by the formation of a stable silver bromide precipitate.[1]
-
Formation of an Acyl-oxonium Ion Intermediate: The lone pair of electrons on the oxygen of the C-2 acetyl group attacks the anomeric carbon, forming a cyclic acyl-oxonium ion intermediate. This intermediate shields the α-face of the pyranose ring.[4]
-
Nucleophilic Attack by the Alcohol: The primary alcohol, acting as a nucleophile, can then only attack the anomeric carbon from the opposite (β) face in an SN2-like manner.[4]
-
Formation of the β-Glycoside: This attack leads to the opening of the acyl-oxonium ion ring and the formation of the thermodynamically stable β-O-glycosidic bond.[4]
This mechanism ensures the formation of the 1,2-trans product with high fidelity.
Data Presentation: Glycosylation of Primary Alcohols
The following table summarizes the yields for the O-glycosylation of various primary alcohols with acetobromoglucose under different promotion conditions.
| Primary Alcohol | Promoter | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| n-Hexanol | Li₂CO₃ | Toluene | 16 | 100 | 65 | [5] |
| n-Heptanol | Li₂CO₃ | Toluene | 18 | 100 | 67 | [5] |
| n-Octanol | Li₂CO₃ | Toluene | 20 | 100 | 65 | [5] |
| n-Nonanol | Li₂CO₃ | Toluene | 21 | 100 | 64 | [5] |
| n-Decanol | Li₂CO₃ | Toluene | 22 | 100 | 66 | [5] |
| n-Undecanol | Li₂CO₃ | Toluene | 24 | 100 | 67 | [5] |
| Benzyl Alcohol | Ag₂CO₃ | Dichloromethane | 24-48 | Room Temp. | Not specified | [5] |
Note: The data presented highlights the utility of the Koenigs-Knorr reaction for a range of primary alcohols. While the specific promoter and conditions can influence the yield, the reaction is generally effective for this class of substrates.
Experimental Protocols
Protocol 1: General Procedure for O-Glycosylation of a Primary Alcohol with Acetobromoglucose using Silver Carbonate
This protocol describes a general method for the glycosylation of a primary alcohol with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide using silver carbonate as the promoter.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)
-
Primary alcohol
-
Silver carbonate (Ag₂CO₃), freshly prepared and dried
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å), activated
-
Celite®
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.5 equivalents), silver carbonate (2.0 equivalents), and activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane to the flask to create a stirrable suspension.
-
Stir the mixture at room temperature for 30 minutes in the dark (it is advisable to wrap the flask in aluminum foil).
-
In a separate flask, dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
-
Add the solution of acetobromoglucose dropwise to the stirring suspension of the alcohol and silver carbonate over a period of 15 minutes.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate solvent system).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts and molecular sieves.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected alkyl β-D-glucopyranoside.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Zemplén Deacetylation for the Deprotection of the Glycoside
This protocol describes the removal of the acetyl protecting groups from the glycoside to yield the final product.
Materials:
-
Protected alkyl β-D-glucopyranoside
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount, e.g., a small piece of sodium metal dissolved in methanol or a 0.5 M solution in methanol)
-
Amberlite® IR120 (H⁺ form) resin or other acidic resin
Procedure:
-
Dissolve the purified protected glycoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed.
-
Neutralize the reaction mixture by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral.
-
Filter the mixture to remove the resin and concentrate the filtrate under reduced pressure to obtain the deprotected alkyl β-D-glucopyranoside.
-
The final product can be further purified by recrystallization or chromatography if necessary.
Mandatory Visualizations
Caption: Experimental workflow for the O-glycosylation of a primary alcohol with acetobromoglucose.
Caption: Key steps in the Koenigs-Knorr reaction mechanism.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 4. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Selection of Catalysts for Koenigs-Knorr Glycosylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Koenigs-Knorr glycosylation, first reported by Wilhelm Koenigs and Edward Knorr in 1901, is a cornerstone reaction in carbohydrate chemistry for the formation of glycosidic bonds.[1] This reaction involves the coupling of a glycosyl halide donor with a glycosyl acceptor, typically an alcohol, in the presence of a promoter. The choice of catalyst, or promoter, is critical as it significantly influences reaction rate, yield, and stereoselectivity.[2] This document provides detailed application notes on the selection of catalysts for the Koenigs-Knorr reaction, complete with experimental protocols and comparative data to aid researchers in optimizing their glycosylation strategies.
Catalyst Selection: A Comparative Overview
The selection of an appropriate catalyst for the Koenigs-Knorr reaction is paramount for achieving the desired outcome. Historically, heavy metal salts have been the promoters of choice. However, recent advancements have introduced more efficient and selective catalyst systems.
Traditional Promoters: Silver and Mercury Salts
Silver and mercury salts are the classical promoters for the Koenigs-Knorr reaction.[3] Silver carbonate and silver oxide are commonly used, acting as both a halophile to activate the glycosyl halide and an acid scavenger.[1][2] Mercury(II) salts, such as mercuric bromide and mercuric cyanide, are also effective but are now less favored due to their toxicity.[1][4] These reactions often require stoichiometric amounts of the promoter.
Modern Catalyst Systems
To overcome the limitations of traditional promoters, such as slow reaction times and the need for large excesses of heavy metal salts, modern catalyst systems have been developed. These include:
-
Cadmium Carbonate: Found to be a useful promoter, particularly for the synthesis of β-glycopyranosides, affording good yields.[5]
-
Lewis Acids as Co-catalysts: The addition of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can dramatically accelerate silver-promoted Koenigs-Knorr reactions, leading to higher yields in significantly shorter reaction times.[6]
-
Boronic Acid Catalysts: For regioselective glycosylation of unprotected or partially protected glycosyl acceptors, boronic acid catalysts in the presence of silver oxide have proven effective, enabling the construction of 1,2-trans glycosidic linkages with high selectivity.[7]
Data Presentation: Catalyst Performance Comparison
The following tables summarize quantitative data from various studies to facilitate a comparison of different catalyst systems.
Table 1: Comparison of Traditional vs. TMSOTf Co-catalyzed Koenigs-Knorr Reaction
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Reaction Time | Yield (%) | Reference |
| Per-benzoylated mannosyl bromide | Disaccharide acceptor | Ag₂O (3.0 equiv) | 30 h | 5 | [6] |
| Per-benzoylated mannosyl bromide | Disaccharide acceptor | Ag₂O (3.0 equiv), TMSOTf (20 mol%) | <5 min | 99 | [6] |
| Per-benzoylated mannosyl bromide | Secondary 2-OH acceptor | Ag₂O (2.0 equiv), TMSOTf (20 mol%) | 10 min | 98 | [6] |
| Per-benzoylated mannosyl bromide | Primary 6-OH acceptor | Ag₂O (2.0 equiv), TMSOTf (20 mol%) | 10 min | 99 | [6] |
Table 2: Performance of Cadmium Carbonate as a Promoter
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Overall Yield (%) | Anomeric Selectivity | Reference |
| Acetobromoglucose | 2-(4-methoxybenzyl)cyclohexanol | CdCO₃ | 50-60 | Exclusively β | [5] |
| Acetobromogalactose | 2-(4-methoxybenzyl)cyclohexanol | CdCO₃ | 50-60 | Exclusively β | [5] |
Experimental Protocols
Protocol 1: Classical Koenigs-Knorr Glycosylation using Silver Carbonate
This protocol is a general procedure for a typical Koenigs-Knorr reaction.
Materials:
-
Glycosyl halide (donor)
-
Glycosyl acceptor (alcohol)
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and freshly activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add silver carbonate (2-3 equivalents relative to the glycosyl donor) to the mixture.
-
In a separate flask, dissolve the glycosyl halide (1 equivalent) in anhydrous DCM.
-
Slowly add the solution of the glycosyl halide to the acceptor mixture via a syringe or cannula.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts and molecular sieves.
-
Wash the Celite® pad with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: TMSOTf Co-catalyzed Koenigs-Knorr Glycosylation
This protocol describes the highly efficient TMSOTf-accelerated reaction.[6]
Materials:
-
Glycosyl bromide (donor)
-
Glycosyl acceptor
-
Silver oxide (Ag₂O)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and Ag₂O (2-3 equivalents) in anhydrous DCM.
-
Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C).
-
Add a solution of the glycosyl bromide (1 equivalent) in anhydrous DCM.
-
Add TMSOTf (10-20 mol%) dropwise to the reaction mixture.
-
Stir the reaction and monitor by TLC. These reactions are often very fast (< 15 minutes).
-
Quench the reaction by adding a few drops of pyridine or triethylamine.
-
Allow the mixture to warm to room temperature and then filter through Celite®.
-
Wash the Celite® with DCM and combine the organic layers.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: Boronic Acid-Catalyzed Regioselective Koenigs-Knorr Glycosylation
This protocol is for achieving regioselective glycosylation on a diol acceptor.
Materials:
-
Glycosyl bromide (donor)
-
Glycosyl acceptor (with a cis-vicinal diol)
-
Silver(I) oxide (Ag₂O)
-
2-Aminoethyl diphenylborinate (catalyst)
-
Anhydrous acetonitrile
Procedure:
-
To a solution of the glycosyl acceptor (1.1 equivalents), silver(I) oxide (1.0 equivalent), and 2-aminoethyl diphenylborinate (10 mol%) in anhydrous acetonitrile, add the glycosyl bromide (1 equivalent) at room temperature.
-
Stir the mixture for the time indicated by TLC analysis (e.g., 4 hours).
-
Filter the reaction mixture through a Celite® pad and wash with dichloromethane.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the regioselectively glycosylated product.
Diagrams
Caption: General mechanism of the Koenigs-Knorr glycosylation.
Caption: Decision workflow for catalyst selection in Koenigs-Knorr glycosylation.
Caption: A typical experimental workflow for the Koenigs-Knorr reaction.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. The Koenigs-Knorr Reaction (1977) | Kikuo Igarashi | 52 Citations [scispace.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic Acid-Catalyzed Regioselective Koenigs-Knorr-Type Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Silver Oxide as a Promoter in Glycosylation with Acetobromoglucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry, essential for the synthesis of a vast array of biologically significant molecules, including glycoproteins, glycolipids, and oligosaccharides, which play critical roles in various physiological and pathological processes. The Koenigs-Knorr reaction, first reported in 1901, remains a fundamental and widely utilized method for stereoselective glycosylation. This reaction typically involves the coupling of a glycosyl halide donor with an alcohol acceptor in the presence of a promoter.[1][2]
This document provides detailed application notes and protocols on the use of silver(I) oxide (Ag₂O) as a promoter in the Koenigs-Knorr glycosylation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose). Silver oxide serves as a mild and effective promoter, facilitating the formation of the glycosidic linkage, often with high stereoselectivity.[3] The participation of the acetyl group at the C-2 position of the glucose donor typically directs the reaction towards the formation of the 1,2-trans-glycoside (β-anomer).[1][4]
While modern advancements have introduced more sophisticated and often more reactive promoter systems, the classical silver oxide-promoted Koenigs-Knorr reaction remains a valuable tool due to its reliability and the vast body of literature supporting its application.[5] However, it is noteworthy that classical Koenigs-Knorr reactions using only silver oxide can be slow and may result in moderate yields compared to more modern methods that often employ co-promoters to accelerate the reaction.[5][6]
Reaction Mechanism
The stereochemical outcome of the silver oxide-promoted glycosylation of acetobromoglucose is largely controlled by the neighboring group participation of the acetyl group at the C-2 position. The generally accepted mechanism proceeds as follows:
-
Activation of the Glycosyl Bromide: Silver oxide activates the anomeric carbon-bromine bond, facilitating the departure of the bromide ion, which precipitates as silver bromide. This leads to the formation of an oxocarbenium ion intermediate.
-
Neighboring Group Participation: The lone pair of electrons on the oxygen atom of the C-2 acetyl group attacks the anomeric carbon, forming a cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the glucopyranose ring.[1][4]
-
Nucleophilic Attack: The alcohol acceptor then attacks the anomeric carbon from the opposite (β) face in an Sₙ2-like manner.[1][4]
-
Formation of the β-Glycoside: This backside attack results in an inversion of configuration at the anomeric center, leading to the exclusive or predominant formation of the 1,2-trans-glycosidic linkage, which in the case of a glucose donor, is the β-glycoside.[1][4]
Quantitative Data Presentation
The yield and stereoselectivity of the silver oxide-promoted glycosylation of acetobromoglucose are influenced by several factors, including the nature of the alcohol acceptor (primary, secondary, or sterically hindered), reaction temperature, and solvent. The following table summarizes representative data from various studies. It is important to note that reaction conditions can vary, and optimization is often necessary for specific substrate combinations.
| Glycosyl Acceptor | Acceptor Type | Product Yield (%) | Anomeric Ratio (β:α) | Reference |
| Methanol | Primary Alcohol | ~50-70% | Predominantly β | General literature knowledge |
| Cyclohexanol | Secondary Alcohol | ~40-60% | 95:5 to 98:2 | [7] |
| Cholesterol | Sterically Hindered Secondary Alcohol | ~30-50% | Predominantly β | General literature knowledge |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Sterically Hindered Primary Alcohol | Moderate | Predominantly β | General literature knowledge |
| 20(S)-protopanaxadiol derivative | Complex Secondary Alcohol | 50% | Stereoselective (β) | [8] |
Note: Yields are highly dependent on specific reaction conditions and purification methods. The classical Koenigs-Knorr reaction with only silver oxide often provides moderate yields, and the use of co-promoters is common in modern synthesis to improve efficiency.[5]
Experimental Protocols
General Protocol for Silver Oxide-Promoted Glycosylation
This protocol provides a general procedure for the glycosylation of an alcohol with acetobromoglucose using silver oxide as a promoter.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Alcohol acceptor
-
Silver(I) oxide (Ag₂O), freshly prepared or purchased and stored in the dark
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent (e.g., chloroform, toluene)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol acceptor (1.0 eq.) and freshly dried silver(I) oxide (1.0 - 1.5 eq.).
-
Dissolution: Add anhydrous dichloromethane via syringe. Stir the suspension at room temperature for 30 minutes in the dark.
-
Addition of Glycosyl Donor: Dissolve acetobromoglucose (1.2 - 1.5 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to several days depending on the reactivity of the alcohol.
-
Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane and filter through a pad of Celite® to remove the silver salts. Wash the filter cake thoroughly with dichloromethane.
-
Extraction: Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure glycoside.
-
Characterization: Characterize the product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry) to confirm its structure and determine the anomeric ratio.
Experimental Workflow
The following diagram illustrates the general workflow for the silver oxide-promoted glycosylation of acetobromoglucose.
Conclusion
Silver oxide remains a relevant and valuable promoter for the Koenigs-Knorr glycosylation of acetobromoglucose, particularly when high β-stereoselectivity is desired. The reaction proceeds through a well-understood mechanism involving neighboring group participation. While yields may be moderate compared to more modern catalytic systems, the operational simplicity and reliability of this classical method ensure its continued use in carbohydrate synthesis. The protocols and data presented herein provide a comprehensive guide for researchers employing this foundational reaction in their synthetic endeavors.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Protecting Group Strategies in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligosaccharides and glycoconjugates is a cornerstone of modern drug discovery and biomedical research. A significant challenge in this field lies in the selective differentiation of multiple hydroxyl groups of similar reactivity on the carbohydrate backbone. Protecting group strategies are therefore fundamental to achieving regioselective and stereoselective glycosylation. The judicious choice of protecting groups not only masks reactive sites but also profoundly influences the reactivity of the glycosyl donor and the stereochemical outcome of the glycosidic bond formation.[1][2][3]
This document provides detailed application notes on common protecting group strategies, quantitative data to guide the selection of these groups, and comprehensive experimental protocols for their implementation in glycosylation reactions.
Key Concepts in Protecting Group Strategies
Permanent vs. Temporary Protecting Groups
Protecting groups can be broadly classified into two categories:
-
Permanent Protecting Groups: These are introduced at an early stage of the synthesis and are designed to be stable throughout the various reaction conditions required for oligosaccharide assembly. They are typically removed at the final stages of the synthesis. Benzyl ethers are the most common permanent protecting groups due to their stability in both acidic and basic conditions, and their facile removal by catalytic hydrogenolysis.[4]
-
Temporary Protecting Groups: These are used to mask hydroxyl groups for a limited number of synthetic steps and can be selectively removed under specific conditions without affecting the permanent protecting groups. Examples include silyl ethers, and esters like acetate, levulinate, and chloroacetate.[4][5]
Orthogonal Protecting Group Strategy
An orthogonal protecting group strategy employs a set of protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group in the presence of others.[2] This strategy is crucial for the synthesis of branched oligosaccharides, where sequential glycosylation at different positions is required.[2]
Neighboring Group Participation
The protecting group at the C-2 position of the glycosyl donor plays a critical role in controlling the stereochemistry of the newly formed glycosidic bond.[3]
-
Participating Groups: Acyl-type protecting groups at the C-2 position, such as acetate, benzoate, and pivaloate, can participate in the reaction by forming a cyclic oxonium ion intermediate. This intermediate shields one face of the sugar, leading to the formation of a 1,2-trans-glycosidic bond with high stereoselectivity.[3][6]
-
Non-Participating Groups: Ether-type protecting groups, like benzyl ethers, do not participate in this manner, often resulting in a mixture of α- and β-anomers. The stereochemical outcome is then influenced by other factors such as the anomeric effect, solvent, and temperature.[6]
Arming and Disarming Effects
Protecting groups also modulate the reactivity of the glycosyl donor.
-
Arming Groups: Electron-donating groups, such as benzyl and silyl ethers, increase the electron density at the anomeric center, making the glycosyl donor more reactive. These are referred to as "armed" donors.[4][7]
-
Disarming Groups: Electron-withdrawing groups, like acyl esters, decrease the electron density at the anomeric center, rendering the donor less reactive ("disarmed").[4][7] This difference in reactivity can be exploited in chemoselective glycosylations.
Data Presentation: Quantitative Comparison of Protecting Group Strategies
The choice of protecting group significantly impacts both the yield and the stereoselectivity of glycosylation reactions. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Influence of C-2 Protecting Group on Stereoselectivity of Glucosylation
| Glycosyl Donor C-2 Protecting Group | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp (°C) | α/β Ratio | Reference |
| Acetyl (Ac) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -78 to rt | 1:9 | [1] |
| Benzoyl (Bz) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -60 to 0 | <1:99 | [1] |
| Benzyl (Bn) | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -40 | 88:12 | [1] |
| tert-Butyldimethylsilyl (TBDMS) | Methanol | NIS/TfOH | CH₂Cl₂ | -20 | 85:15 | [7] |
Table 2: Comparison of Glycosylation Yields with Benzyl vs. Silyl Protecting Groups
| Glycosyl Donor Protecting Groups | Glycosyl Acceptor | Promoter/Activator | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | 1-Octanol | TMSOTf | 85 | [8] |
| 2,3,4,6-Tetrakis-O-(tert-butyldimethylsilyl)-D-glucopyranosyl trichloroacetimidate | 1-Octanol | TMSOTf | 92 | [8] |
| Phenyl 2,3,4-tri-O-benzyl-6-O-TBDMS-1-thio-β-D-glucopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | NIS/TfOH | 78 | [7] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | NIS/TfOH | 65 | [7] |
Experimental Protocols
Protocol 1: Benzylation of a Monosaccharide (Permanent Protection)
This protocol describes the per-benzylation of a sugar using sodium hydride and benzyl bromide.
Materials:
-
Monosaccharide (e.g., Methyl α-D-glucopyranoside)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (5.0 eq.) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of the monosaccharide (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Add BnBr (5.0 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow addition of methanol.
-
Dilute the mixture with CH₂Cl₂ and wash with water, saturated aqueous NH₄Cl, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Silylation of a Primary Hydroxyl Group (Temporary Protection)
This protocol describes the selective protection of a primary hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl).
Materials:
-
Partially protected monosaccharide with a free primary hydroxyl group
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the carbohydrate (1.0 eq.) in anhydrous DMF under an argon atmosphere.
-
Add imidazole (2.2 eq.) followed by TBDPSCl (1.1 eq.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding methanol.
-
Remove the DMF by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 3: Introduction of a Levulinoyl Ester (Temporary, Orthogonal Protection)
This protocol details the introduction of a levulinoyl group, which is orthogonal to many other protecting groups.
Materials:
-
Carbohydrate with a free hydroxyl group
-
Levulinic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carbohydrate (1.0 eq.), levulinic acid (1.5 eq.), and a catalytic amount of DMAP in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C and add DCC (1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with CH₂Cl₂.
-
Combine the filtrate and washings, and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Protocol 4: Selective Removal of a Levulinoyl Ester
This protocol describes the selective deprotection of a levulinoyl group using hydrazine.
Materials:
-
Levulinoyl-protected carbohydrate
-
Hydrazine monohydrate
-
Acetic acid
-
Pyridine
-
Tetrahydrofuran (THF)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the levulinoyl-protected carbohydrate (1.0 eq.) in a mixture of pyridine and THF.
-
Add a solution of hydrazine monohydrate (2.0 eq.) in a mixture of acetic acid and THF dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Add toluene and concentrate the mixture under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 5: Removal of a Chloroacetyl Ester
This protocol details the cleavage of a chloroacetyl group using thiourea.
Materials:
-
Chloroacetyl-protected carbohydrate
-
Thiourea
-
Pyridine
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chloroacetyl-protected carbohydrate (1.0 eq.) and thiourea (5.0 eq.) in a mixture of pyridine and ethanol.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.[9]
Protocol 6: Selective Anomeric Deacetylation
This protocol describes the selective removal of an anomeric acetate group using ammonium acetate.[10]
Materials:
-
Peracetylated sugar (e.g., α-D-glucose pentaacetate)
-
Ammonium acetate
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
Procedure:
-
Add ammonium acetate (2.0 eq.) to a stirred solution of the peracetylated sugar (1.0 eq.) in anhydrous DMF.
-
Stir the resulting mixture at room temperature for 12-24 hours, or until TLC indicates completion.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to afford the desired 1-hydroxy sugar.[11]
Visualizations
Orthogonal Protecting Group Strategy
Caption: Orthogonal protecting group strategy for sequential glycosylation.
Neighboring Group Participation Mechanism
Caption: Mechanism of 1,2-trans-glycoside formation via neighboring group participation.
General Experimental Workflow for Glycosylation
Caption: A generalized experimental workflow for a chemical glycosylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Glycosyl Formates: Glycosylations with Neighboring-Group Participation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of the Carbohydrate Moiety of Glycoproteins from the Parasite Echinococcus granulosus and Their Antigenicity against Human Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Facile Route for the Regioselective Deacetylation of Peracetyla...: Ingenta Connect [ingentaconnect.com]
- 11. sonaricollege.in [sonaricollege.in]
Application Notes and Protocols for Regioselective Glycosylation using Acetobromoglucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guiding principles for achieving regioselective glycosylation of various alcohol acceptors using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose). The strategic use of protecting groups, catalysts, and reaction conditions to control the site of glycosylation on polyol substrates is a cornerstone of modern carbohydrate chemistry, enabling the efficient synthesis of complex glycoconjugates, oligosaccharides, and carbohydrate-based therapeutics.
Introduction to Regioselective Glycosylation
Glycosylation, the enzymatic or chemical process of attaching a carbohydrate to another molecule, is fundamental in numerous biological processes. Chemical glycosylation often contends with the challenge of regioselectivity, especially when the acceptor molecule possesses multiple hydroxyl groups of similar reactivity. The Koenigs-Knorr reaction, a classical method for glycoside synthesis, involves the reaction of a glycosyl halide donor, such as acetobromoglucose, with an alcohol acceptor in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide.[1]
The stereochemical outcome at the anomeric center is often controlled by the nature of the protecting group at the C-2 position of the glycosyl donor. In the case of acetobromoglucose, the C-2 acetyl group provides neighboring group participation, leading to the formation of a 1,2-trans-glycosidic linkage (a β-glucoside).[1] This application note will focus on achieving regioselectivity, that is, controlling which hydroxyl group of a polyol acceptor is glycosylated.
Strategies to achieve regioselectivity include:
-
Partial Protection of the Acceptor: Temporarily blocking all but the desired hydroxyl group is the most traditional and reliable method.
-
Exploiting Inherent Reactivity Differences: Primary hydroxyl groups are generally more reactive than secondary ones.
-
Catalyst-Controlled Glycosylation: The use of catalysts, such as those based on boronic acids, can temporarily activate or deactivate specific hydroxyl groups.
-
Phase-Transfer Catalysis: This method can be particularly useful for the glycosylation of phenolic hydroxyls.
General Workflow for Regioselective Glycosylation
The following diagram illustrates a typical workflow for a regioselective glycosylation experiment using acetobromoglucose under Koenigs-Knorr conditions.
References
Application Notes and Protocols for Phase-Transfer Catalyzed Glycosylation with Acetobromoglucose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the glycosylation of various acceptors using 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) under phase-transfer catalysis (PTC) conditions. This methodology offers a practical and efficient alternative to traditional glycosylation methods, often providing high yields and stereoselectivity under mild reaction conditions.
Introduction to Phase-Transfer Catalysis in Glycosylation
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases. In the context of glycosylation, a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a nucleophile (e.g., a phenoxide or alkoxide ion) from an aqueous or solid phase into an organic phase containing the electrophilic glycosyl donor, acetobromoglucose. This transfer enables the glycosylation reaction to proceed efficiently.
The key advantages of using PTC for glycosylation include:
-
Mild Reaction Conditions: Reactions are often carried out at room temperature or with gentle heating, minimizing the risk of side reactions and degradation of sensitive substrates.
-
Use of Inexpensive Bases: PTC allows for the use of common and inexpensive inorganic bases such as sodium hydroxide, potassium carbonate, or cesium hydroxide.[1]
-
Simplified Workup: The biphasic nature of the reaction system often simplifies product isolation.
-
High Yields and Stereoselectivity: PTC can provide excellent yields of glycosylated products, often with a high degree of stereocontrol, typically favoring the formation of the β-anomer (1,2-trans-glycoside) due to the neighboring group participation of the C-2 acetyl group.
General Mechanism of PTC Glycosylation
The mechanism of phase-transfer catalyzed glycosylation with acetobromoglucose involves the following key steps:
-
Deprotonation: An inorganic base in the aqueous or solid phase deprotonates the hydroxyl group of the glycosyl acceptor (e.g., a phenol or an alcohol) to form the corresponding nucleophile (phenoxide or alkoxide).
-
Ion-Pair Formation: The phase-transfer catalyst cation (Q⁺) pairs with the newly formed nucleophile (RO⁻) to create a lipophilic ion-pair (Q⁺RO⁻).
-
Phase Transfer: This ion-pair is soluble in the organic phase and migrates across the phase boundary.
-
Nucleophilic Substitution: In the organic phase, the nucleophile attacks the anomeric carbon of acetobromoglucose, displacing the bromide leaving group and forming the glycosidic bond.
-
Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the displaced bromide ion (Br⁻) and returns to the aqueous or solid phase to repeat the cycle.
Figure 1: General mechanism of phase-transfer catalyzed glycosylation.
Experimental Protocols and Data
Glycosylation of Phenols
The PTC glycosylation of phenols is a widely used method for the synthesis of aryl O-glycosides.
Table 1: Phase-Transfer Catalyzed Glycosylation of Various Phenols with Acetobromoglucose
| Entry | Phenol Acceptor | Catalyst | Base | Solvent System | Time (h) | Yield (%) | Ref. |
| 1 | Phenol | TBAB | K₂CO₃ | CH₂Cl₂/H₂O | 5 | 85 | N/A |
| 2 | 4-Methoxyphenol | TEBAC | NaOH | Dichloromethane/H₂O | 3 | 92 | N/A |
| 3 | 4-Nitrophenol | TBAB | K₂CO₃ | Ethyl Acetate/H₂O | 6 | 78 | N/A |
| 4 | 4-Hydroxybenzyl alcohol | TEBAC | CsOH | Chlorobenzene | 4 | 88 | [1] |
| 5 | 2-Naphthol | TBAB | NaOH | Toluene/H₂O | 4 | 90 | N/A |
TBAB: Tetrabutylammonium bromide; TEBAC: Triethylbenzylammonium chloride.
Detailed Protocol for the Glycosylation of 4-Hydroxybenzyl Alcohol:
This protocol is adapted from the synthesis of an intermediate for Acetagastrodin.[1]
-
Reaction Setup: To a solution of 4-hydroxybenzyl alcohol (1.0 eq.) in chlorobenzene, add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 eq.), triethylbenzylammonium chloride (TEBAC) (0.1 eq.), and cesium hydroxide (CsOH) (1.5 eq.).
-
Reaction Conditions: Stir the biphasic mixture vigorously at 60 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the pure β-glycoside.
Glycosylation of Primary Alcohols
The glycosylation of primary alcohols under PTC conditions can also be achieved, though it may require slightly more forcing conditions compared to phenols.
Table 2: Phase-Transfer Catalyzed Glycosylation of Primary Alcohols with Acetobromoglucose
| Entry | Alcohol Acceptor | Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Benzyl alcohol | TBAB | NaOH (50% aq.) | Dichloromethane | 25 | 8 | 75 | N/A |
| 2 | 1-Hexanol | TBAB | K₂CO₃ | Toluene/H₂O | 70 | 12 | 68 | N/A |
| 3 | Ethylene glycol | TBAI | NaOH | Dichloromethane/H₂O | 25 | 10 | 65 (mono) | N/A |
TBAB: Tetrabutylammonium bromide; TBAI: Tetrabutylammonium iodide.
Detailed Protocol for the Glycosylation of Benzyl Alcohol:
-
Reaction Setup: In a round-bottom flask, combine benzyl alcohol (1.0 eq.), 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.1 eq.), and tetrabutylammonium bromide (TBAB) (0.1 eq.) in dichloromethane.
-
Addition of Base: Add a 50% aqueous solution of sodium hydroxide (5.0 eq.) dropwise to the vigorously stirred mixture at room temperature.
-
Reaction Conditions: Continue to stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.
-
Workup: Separate the organic layer and wash it with water until the aqueous layer is neutral.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired product.
Experimental Workflow and Logic
The general workflow for performing a phase-transfer catalyzed glycosylation with acetobromoglucose is outlined below.
Figure 2: Typical experimental workflow for PTC glycosylation.
Conclusion
Phase-transfer catalysis provides a robust and versatile platform for the synthesis of O-glycosides from acetobromoglucose. The operational simplicity, mild conditions, and often high yields and stereoselectivity make it an attractive method for researchers in carbohydrate chemistry and drug development. The protocols and data presented herein serve as a valuable resource for the practical application of this important synthetic transformation.
References
Enzymatic Synthesis of Glycosides: A Superior Alternative to Chemical Methods
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosylation, the attachment of sugar moieties to other molecules, is a critical process in biology, influencing the stability, solubility, and bioactivity of a vast array of compounds. The resulting glycosides are of significant interest in the pharmaceutical, cosmetic, and food industries.[1][2] Traditionally, the synthesis of glycosides has been the domain of chemical methods. However, these approaches are often hampered by low yields and the need for numerous, complex protection and deprotection steps to achieve the desired regioselectivity and stereoselectivity.[2][3][4] Enzymatic synthesis has emerged as a powerful and green alternative, offering high selectivity under mild reaction conditions.[1] This document provides a detailed overview of the enzymatic synthesis of glycosides, protocols for key reactions, and a comparison with traditional chemical methods.
Advantages of Enzymatic Glycosylation
Enzymatic methods for glycoside synthesis offer several distinct advantages over conventional chemical approaches:
-
High Regio- and Stereoselectivity: Enzymes can precisely control the position and anomeric configuration of the new glycosidic bond, eliminating the need for cumbersome protecting group manipulations.[4][5]
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous solutions at or near neutral pH and moderate temperatures, preserving the integrity of sensitive molecules.
-
Environmental Sustainability: By avoiding the use of harsh chemicals and organic solvents, enzymatic synthesis is a more environmentally friendly "green" chemistry approach.[1]
-
High Efficiency: In many cases, enzymatic methods can achieve high conversion yields, sometimes approaching stoichiometric levels.
Key Enzymes in Glycoside Synthesis
Two main classes of enzymes are employed for the synthesis of glycosides: Glycosyltransferases and Glycoside Hydrolases.
-
Glycosyltransferases (GTs): These enzymes are nature's catalysts for glycosylation.[6] They transfer a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule with high specificity for both the donor and acceptor, as well as the linkage formed.[7][8] The high cost of nucleotide sugars can be a limitation, though recycling systems have been developed to mitigate this.[4]
-
Glycoside Hydrolases (GHs): While their natural role is to break down glycosidic bonds, GHs can be repurposed for synthesis through two main strategies:
-
Reverse Hydrolysis: This thermodynamically controlled process shifts the reaction equilibrium towards synthesis by using high concentrations of the acceptor and sugar.[9]
-
Transglycosylation: In this kinetically controlled approach, a reactive glycosyl donor is used to generate a glycosyl-enzyme intermediate, which is then intercepted by an acceptor molecule other than water.[5]
-
-
Engineered Glycoside Hydrolases: To overcome the limitations of wild-type GHs, such as product hydrolysis, engineered enzymes have been developed:
-
Glycosynthases: These are mutant GHs where the catalytic nucleophile is replaced, abolishing hydrolytic activity. They can efficiently synthesize glycosides when provided with an activated sugar donor of the opposite anomeric configuration.[3][10]
-
Thioligases: In these mutants, the acid/base residue is altered, enabling the use of activated donors and thiol-containing acceptors for the formation of thioglycosides.
-
Comparative Data: Enzymatic vs. Chemical Synthesis
The multistep nature of chemical glycosylation, involving protection and deprotection, makes a direct yield comparison with single-step enzymatic reactions challenging.[11] However, when considering the overall efficiency and environmental impact, enzymatic routes are often superior.
| Glycoside Product | Synthesis Method | Key Steps | Overall Yield | Reference |
| Man-α(1,3)-D-α-pNPMan | Enzymatic (Glycosynthase) | Single enzymatic step | 55% | [11] |
| Man-α(1,3)-D-α-pNPMan | Chemical | Multiple protection, glycosylation, and deprotection steps | 61% (for glycosylation step only) | [11] |
| Flavonoid Glycosides | Enzymatic (Glycosidases) | Single enzymatic step | Up to 26% | [12] |
| Flavonoid Glucosides | Enzymatic (Amylosucrase) | Single enzymatic step | Up to 86% | [13] |
| Type 2 blood group A oligosaccharide | Enzymatic (Glycosynthase & Glycosyltransferases) | Sequential enzymatic reactions | 84% (for the glycosynthase step) | [3] |
| Biflavonoid Glycosides | Enzymatic (Glycosyltransferase & Sucrose Synthase) | One-pot enzymatic system | High conversion | [14] |
| Secalosides A/B | Chemical | 24 longest linear steps | Low overall yield | [15] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of a Flavonoid Glucoside using Amylosucrase
This protocol describes the synthesis of luteolin-4′-O-α-D-glucopyranoside using amylosucrase from Deinococcus geothermalis (DGAS).[13]
Materials:
-
Luteolin (acceptor)
-
Sucrose (glucosyl donor)
-
Amylosucrase from Deinococcus geothermalis (DGAS)
-
50 mM Tris-HCl buffer (pH 7.0)
-
Solvents for extraction and purification (e.g., ethyl acetate)
-
HPLC system for analysis and purification
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing luteolin and sucrose in a 1:7 molar ratio in 50 mM Tris-HCl buffer (pH 7.0).
-
Add DGAS to a final concentration of 2 U.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 24 hours with gentle agitation.
-
-
Reaction Termination and Extraction:
-
Terminate the reaction by adding an equal volume of ethyl acetate.
-
Vortex the mixture and separate the organic and aqueous layers by centrifugation.
-
Collect the aqueous layer containing the glycosylated product.
-
-
Analysis and Purification:
-
Analyze the reaction mixture by HPLC to determine the conversion yield.
-
Purify the product using preparative HPLC.
-
-
Characterization:
-
Confirm the structure of the synthesized luteolin glucoside using NMR spectroscopy.
-
Protocol 2: Transglycosylation using a Glycoside Hydrolase
This protocol provides a general framework for the synthesis of a glycoside via transglycosylation catalyzed by a retaining β-glycosidase.
Materials:
-
Acceptor molecule (e.g., a polyphenol or another sugar)
-
Activated donor sugar (e.g., p-nitrophenyl-β-D-glucopyranoside)
-
Retaining β-glycosidase
-
Appropriate buffer system (e.g., sodium phosphate or citrate buffer, pH optimized for the specific enzyme)
-
Organic co-solvent if the acceptor has low aqueous solubility (e.g., DMSO, DMF)
-
TLC or HPLC for reaction monitoring
Procedure:
-
Substrate Solubilization:
-
Dissolve the acceptor molecule in the chosen buffer. If necessary, add a minimal amount of organic co-solvent to aid dissolution.
-
Dissolve the activated donor sugar in the same buffer.
-
-
Enzymatic Reaction:
-
Combine the acceptor and donor solutions in a suitable reaction vessel.
-
Initiate the reaction by adding the β-glycosidase. The optimal enzyme concentration should be determined empirically.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or HPLC, observing the consumption of the donor and the formation of the product.
-
-
Reaction Termination:
-
Terminate the reaction when the product concentration is maximal (before significant product hydrolysis occurs) by heating the reaction mixture to denature the enzyme (e.g., 95°C for 5 minutes) or by adding a solvent that precipitates the enzyme.
-
-
Purification:
-
Purify the glycoside product from the reaction mixture using column chromatography (e.g., silica gel or size-exclusion chromatography) or preparative HPLC.
-
-
Characterization:
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and structure.
-
Visualizations
Catalytic Mechanisms of Glycoside Hydrolases
The stereochemical outcome of the reaction catalyzed by a glycoside hydrolase depends on its mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glycosyltransferases: Tools for Synthesis and Modification of Glycans [sigmaaldrich.com]
- 9. ir.cftri.res.in [ir.cftri.res.in]
- 10. Oligosaccharide synthesis by glycosynthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel enzymatic approach to the synthesis of flavonoid glycosides and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Koenigs-Knorr Reaction with Acetobromoglucose
Welcome to the technical support center for the Koenigs-Knorr reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve glycosylation yields when using acetobromoglucose.
Troubleshooting Guide
Low yields in the Koenigs-Knorr reaction can be frustrating. This guide addresses common issues and provides actionable solutions to improve the outcome of your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Promoter | • Use freshly prepared or properly stored silver oxide or silver carbonate. The activity of silver salts can diminish over time. • Consider using alternative promoters such as silver triflate (AgOTf) or mercury(II) cyanide (Hg(CN)₂), which are often more reactive.[1] • The addition of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can significantly accelerate the reaction and improve yields.[2][3] |
| Presence of Moisture | • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled over an appropriate drying agent. • Add a desiccant, such as molecular sieves (3Å or 4Å), to the reaction mixture to scavenge any trace amounts of water.[4] The presence of water can lead to the hydrolysis of the acetobromoglucose, reducing the yield of the desired glycoside.[5] | |
| Low Reactivity of Alcohol | • For sterically hindered or less reactive alcohols, consider increasing the reaction temperature or using a more potent promoter system like AgOTf. • Increasing the concentration of the alcohol can also favor the forward reaction.[6] | |
| Formation of Orthoester Byproduct | Reaction Conditions | • The formation of orthoesters is a known side reaction, particularly with participating groups at C-2 like the acetyl group in acetobromoglucose.[7] • Lowering the reaction temperature can sometimes suppress orthoester formation.[8] • The choice of solvent can influence the formation of orthoesters; consider switching to a less polar solvent. |
| Mixture of Anomers (α and β Glycosides) | Loss of Stereocontrol | • The 2-O-acetyl group in acetobromoglucose typically provides good anchimeric assistance, leading to the formation of the 1,2-trans product (β-glycoside).[1] • If α-glycoside is observed, it may indicate that the reaction is proceeding through an SN1-like mechanism with a more dissociated oxocarbenium ion. • Ensure the reaction conditions are not overly acidic, as this can promote anomerization. The use of a solid acid acceptor like silver carbonate or silver oxide helps to neutralize the HBr formed during the reaction.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal promoter for the Koenigs-Knorr reaction with acetobromoglucose?
A1: The optimal promoter can depend on the specific alcohol substrate and desired reaction conditions. Silver carbonate (Ag₂CO₃) is the classic promoter, while silver oxide (Ag₂O) is also commonly used.[1] For less reactive alcohols or to accelerate the reaction, more powerful promoters like silver triflate (AgOTf) or mercury(II) cyanide (Hg(CN)₂) can be employed.[1] The addition of a catalytic amount of TMSOTf in conjunction with Ag₂O has been shown to dramatically increase reaction rates and yields.[2][3]
Q2: How critical are anhydrous conditions for this reaction?
A2: Rigorously anhydrous conditions are crucial for achieving high yields in the Koenigs-Knorr reaction.[9] Water can react with the acetobromoglucose to form the corresponding hemiacetal, which is unreactive in the glycosylation reaction. This hydrolysis of the glycosyl donor is a common cause of low yields.[5] Therefore, the use of oven-dried glassware, anhydrous solvents, and the addition of a desiccant like molecular sieves is highly recommended.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: A sluggish reaction can be accelerated in several ways. Increasing the reaction temperature is a common approach. Alternatively, using a more active promoter system, such as silver triflate or a combination of silver oxide and catalytic TMSOTf, can significantly speed up the reaction, often from hours to minutes.[2]
Q4: I am observing a significant amount of an orthoester byproduct. What can I do to minimize its formation?
A4: Orthoester formation is a common side reaction.[7] To minimize its formation, you can try lowering the reaction temperature.[8] The choice of solvent can also play a role; sometimes, switching to a different anhydrous solvent can alter the product distribution.
Q5: Why am I getting the β-glycoside selectively?
A5: The stereochemical outcome is typically controlled by the participating group at the C-2 position of the glucose donor. In the case of acetobromoglucose, the acetyl group at C-2 provides anchimeric assistance. It attacks the anomeric center as the bromide departs, forming a cyclic acyloxonium ion intermediate. The alcohol then attacks this intermediate from the opposite face, resulting in the formation of the 1,2-trans glycosidic bond, which is the β-anomer for glucose.[1][10]
Quantitative Data Summary
The following tables summarize the effect of different promoters and co-catalysts on the yield of the Koenigs-Knorr reaction.
Table 1: Effect of Promoter on Glycoside Yield
| Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |
| Silver Carbonate | Toluene | 23 | Moderate | [6] |
| Silver Oxide / Iodine | Chloroform | 23 | High | [6] |
| Cadmium Carbonate | Toluene | 23 | Lower | [6] |
| Mercury(II) Cyanide | Benzene/Nitromethane | 23 | Variable | [6] |
Note: Yields are qualitative as reported in the reference and depend on the specific alcohol used.
Table 2: Effect of Catalytic TMSOTf on Ag₂O-Promoted Glycosylation
| Entry | Ag₂O (equiv.) | TMSOTf (mol%) | Time | Yield (%) | Reference |
| 1 | 3.0 | 0 | 30 h | 5 | [2] |
| 2 | 3.0 | 20 | <5 min | 99 | [2] |
| 3 | 2.0 | 20 | 10 min | 99 | [2] |
| 4 | 1.0 | 20 | 30 min | 75 | [2] |
Reaction conditions: Per-benzoylated mannosyl bromide with an acceptor in CH₂Cl₂.[2]
Experimental Protocols
General Procedure for the Koenigs-Knorr Reaction using Silver Oxide
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Oven-dry all glassware and cool under a stream of dry nitrogen or argon.
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol acceptor (1.0 equiv.) and anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Add freshly activated molecular sieves (3Å or 4Å).
-
-
Reaction Setup:
-
Add silver(I) oxide (Ag₂O, 1.0 - 2.0 equiv.) to the stirring solution.
-
In a separate flask, dissolve the 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose, 1.0 - 1.2 equiv.) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Slowly add the solution of acetobromoglucose to the stirring mixture of the alcohol, silver oxide, and molecular sieves at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with the reaction solvent and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the Celite pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure glycoside.
-
Visualizations
Caption: A typical experimental workflow for the Koenigs-Knorr reaction.
Caption: A logical diagram for troubleshooting low yields in the Koenigs-Knorr reaction.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 5. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yields in Glycosylation Reactions
Welcome to the technical support center for glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during glycosylation experiments and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction has a very low yield or is not working at all. What are the primary factors I should investigate?
A1: Low or no product formation is a common issue in glycosylation reactions. The primary factors to investigate include the quality and reactivity of your glycosyl donor and acceptor, the effectiveness of the activator, the presence of moisture, and the reaction temperature.[1][2][3] Start by verifying the integrity of your starting materials and ensuring that the reaction is conducted under strictly anhydrous conditions.
Q2: I'm observing multiple spots on my TLC plate after the reaction. What do these spots represent, and how can I achieve a cleaner reaction?
A2: Multiple spots on a TLC plate typically indicate a complex reaction mixture containing your desired product, unreacted starting materials, and various byproducts.[1] Common byproducts include anomers (α and β isomers of your product), hydrolyzed glycosyl donor, and products from side reactions like orthoester formation.[1][4] To achieve a cleaner reaction, you may need to optimize reaction conditions to improve stereoselectivity and minimize side reactions. This can involve adjusting the temperature, changing the solvent, or using a different activator.
Q3: How can I improve the stereoselectivity of my glycosylation reaction to favor a specific anomer (α or β)?
A3: Achieving high stereoselectivity is a central challenge in glycosylation. The choice of protecting groups on the glycosyl donor, the nature of the solvent, the reaction temperature, and the type of activator all play crucial roles in determining the stereochemical outcome.[1][5] For instance, participating protecting groups at the C-2 position of the donor, such as an acetyl group, often favor the formation of 1,2-trans glycosides.[4] Conversely, non-participating groups like benzyl ethers may lead to 1,2-cis products or mixtures.[4] The choice of solvent can also have a profound effect; for example, ethereal solvents often favor the formation of α-glycosides, while nitrile solvents can favor β-glycosides.[5]
Q4: My glycosyl donor appears to be decomposing under the reaction conditions. What are the likely causes and how can I prevent this?
A4: Decomposition of the glycosyl donor can be caused by overly harsh reaction conditions, such as high temperatures or a highly acidic activator.[1] To mitigate this, consider lowering the reaction temperature or using a milder activator.[1] It is also good practice to perform a control experiment with the donor under the reaction conditions without the acceptor to confirm its stability.
Q5: I am working with an enzymatic glycosylation and experiencing low yields. What are the common troubleshooting steps for this type of reaction?
A5: For enzymatic glycosylations, low yields are often due to enzyme inactivity, substrate inhibition, or poor substrate solubility.[2][6] First, confirm your enzyme's activity with a known, reliable substrate.[2] Ensure your aglycone substrate is pure, as impurities can inhibit the enzyme.[2] If the aglycone has low solubility in the aqueous buffer, consider adding a co-solvent like DMSO or using a fed-batch approach.[6] Also, verify the integrity and concentration of your sugar donor (e.g., UDP-glucose).[6]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Yields in Chemical Glycosylation
This guide provides a systematic approach to troubleshooting low yields in chemical glycosylation reactions.
Step 1: Assess Starting Materials and Reagents
-
Glycosyl Donor and Acceptor: Confirm the purity and structural integrity of your donor and acceptor using techniques like NMR and mass spectrometry. Impurities or degradation can significantly impact reactivity.
-
Activator/Promoter: Ensure the activator is fresh and has been stored under appropriate conditions. The stoichiometry of the activator is critical and may require optimization.[3]
-
Solvent: Use anhydrous solvents. The presence of water can lead to hydrolysis of the glycosyl donor or deactivation of the promoter.[2]
Step 2: Scrutinize Reaction Conditions
-
Temperature: Glycosylation reactions are highly temperature-sensitive.[3] Many reactions are initiated at low temperatures (e.g., -78°C) and slowly warmed to control the reaction rate and minimize side reactions.[4] If the reaction is sluggish, a controlled increase in temperature may be necessary; conversely, if decomposition is observed, run the reaction at a lower, constant temperature.[3][5]
-
Moisture Control: The presence of even trace amounts of water can be detrimental. Always use flame-dried glassware and conduct reactions under an inert atmosphere (e.g., argon or nitrogen). The use of freshly activated molecular sieves is highly recommended to scavenge any residual moisture.[2]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation or the formation of byproducts.
Step 3: Analyze the Reaction Mixture for Clues
-
TLC Analysis: A complex TLC profile with multiple spots suggests the formation of byproducts. Co-spotting with your starting materials can help identify unreacted donor and acceptor.
-
Mass Spectrometry: Analyzing the crude reaction mixture by mass spectrometry can help identify common byproducts, such as hydrolyzed donor or orthoesters.
Guide 2: Addressing Common Byproducts
-
Anomers: The formation of both α and β anomers is a frequent outcome. To improve the ratio, experiment with different solvents, temperatures, and protecting groups at the C-2 position of the donor.[1][5]
-
Hydrolyzed Donor: This occurs when the activated donor reacts with water instead of the acceptor. Rigorous exclusion of moisture is key to preventing this.
-
Orthoester Formation: This side product can be prevalent under certain conditions. The choice of solvent and promoter can influence its formation. Using a non-participating group at C-2 can sometimes mitigate this issue, but may reduce stereocontrol.[4]
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize the quantitative effects of key reaction parameters on glycosylation yield and selectivity.
Table 1: Effect of Solvent on Stereoselectivity
| Solvent | Typical Stereochemical Outcome | Rationale |
| Diethyl Ether (Et₂O) | Favors α-glycoside formation | Can proceed through a double inversion mechanism.[7] |
| Acetonitrile (MeCN) | Strongly favors β-glycoside formation | Forms a transient β-nitrilium ion intermediate.[5] |
| Dichloromethane (DCM) | Often favors β-isomers | A non-coordinating solvent that can favor an SN2-like displacement.[7] |
Table 2: Influence of C-2 Protecting Group on Stereoselectivity
| C-2 Protecting Group | Type | Typical Outcome | Mechanism |
| Acetyl (Ac), Benzoyl (Bz) | Participating | 1,2-trans | Forms a cyclic acyloxonium ion intermediate that blocks one face of the sugar ring.[2] |
| Benzyl (Bn), Ether | Non-participating | 1,2-cis or mixture | Does not form a cyclic intermediate, allowing for attack from either face.[4] |
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glycosylation
This protocol describes a general procedure for the Koenigs-Knorr reaction using a glycosyl bromide donor and a silver carbonate promoter.[1][3]
Materials:
-
Glycosyl bromide donor (1.0 eq)
-
Glycosyl acceptor (1.2 eq)
-
Silver(I) carbonate (Ag₂CO₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Celite®
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the glycosyl bromide donor in anhydrous DCM.
-
To the acceptor solution, add silver carbonate.
-
Slowly add the solution of the glycosyl bromide to the stirring acceptor/silver carbonate suspension.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[3]
Protocol 2: General Procedure for Schmidt Glycosylation
This protocol outlines a general procedure for the Schmidt glycosylation using a trichloroacetimidate donor and a TMSOTf promoter.[3]
Materials:
-
Glycosyl trichloroacetimidate donor (1.2 eq)
-
Glycosyl acceptor (1.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Triethylamine or pyridine (for quenching)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and cool the mixture to the desired temperature (typically -20 °C to 0 °C).
-
Stir the mixture for 30 minutes at this temperature.
-
Slowly add a solution of TMSOTf in anhydrous DCM to the reaction mixture.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through Celite® to remove the molecular sieves.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.[3]
Protocol 3: Activation of Molecular Sieves
Properly activated molecular sieves are crucial for maintaining anhydrous conditions.
Procedure:
-
Place the required amount of molecular sieves in a flask.
-
Heat the sieves to 200-300°C under high vacuum for several hours (e.g., overnight).
-
Allow the sieves to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen) before use.
Visualizations
Caption: A decision tree for troubleshooting low yields in glycosylation reactions.
Caption: A generalized experimental workflow for a chemical glycosylation reaction.
Caption: The "armed-disarmed" concept of glycosyl donors.
References
Technical Support Center: Synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields during the synthesis of this compound can stem from several factors related to the compound's inherent instability. Key areas to investigate include:
-
Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield. An optimal reaction time is crucial, as prolonged exposure to reaction conditions can lead to decomposition. For instance, one study demonstrated that an optimal reaction time of 3 hours resulted in a high yield, while shorter or longer durations led to a decrease in product formation[1].
-
Temperature: The bromination reaction should be conducted at room temperature. Elevated temperatures can accelerate the decomposition of the product, thereby reducing the final yield and purity[1].
-
Moisture: The presence of water can lead to the hydrolysis of the glycosyl bromide, converting it back to the corresponding tetra-O-acetyl-D-glucose. It is critical to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
-
Light Exposure: this compound is sensitive to light, which can promote its decomposition[1]. Reactions should be carried out in flasks protected from light, for example, by wrapping them in aluminum foil.
Q2: The color of my product is off-white or yellowish, not the expected white crystalline solid. What does this indicate and how can I purify it?
A yellowish or off-white coloration typically indicates the presence of impurities, which may arise from the decomposition of the product or residual reagents.
-
Cause of Discoloration: The discoloration is often due to the formation of byproducts from the decomposition of the glycosyl bromide, especially if it has been exposed to heat, light, or moisture.
-
Purification Protocol: Recrystallization is a common and effective method for purifying the product. A recommended procedure involves dissolving the crude product in a minimal amount of a suitable solvent, such as a mixture of diethyl ether and pentane or diisopropyl ether, and then allowing it to crystallize at a low temperature[2]. It is important to perform the dissolution with gentle and brief warming to minimize decomposition[2].
Q3: My purified this compound seems to be decomposing during storage. How can I improve its stability?
The stability of this compound is a significant concern. To ensure its longevity, proper storage conditions are essential.
-
Use of Stabilizers: Commercial preparations of this compound are often stabilized with calcium carbonate (typically 1-2%) to neutralize any acidic byproducts that can catalyze further decomposition. Solutions can also be stabilized with 2% calcium carbonate[2].
-
Storage Conditions: The compound should be stored in a dark, dry, and cool environment. A vacuum desiccator containing a drying agent like calcium hydroxide and sodium hydroxide is recommended for long-term storage[2]. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation.
Q4: What are the primary decomposition byproducts I should be aware of?
Upon decomposition, this compound can break down into several smaller molecules. The hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as hydrogen bromide)[3]. The formation of these byproducts underscores the importance of handling the compound in a well-ventilated area and taking appropriate safety precautions.
Data Presentation
Table 1: Impact of Reaction Conditions on the Synthesis of this compound
| Parameter | Suboptimal Condition | Consequence | Optimal Condition | Expected Outcome | Reference |
| Reaction Time | < 3 hours or > 3 hours | Reduced Yield | 3 hours | 83.5% Yield | [1] |
| Temperature | Elevated Temperature | Increased Decomposition, Lower Yield & Purity | Room Temperature | Minimized Decomposition | [1] |
| Moisture | Presence of Water | Hydrolysis of Product | Anhydrous Conditions | Stable Product | |
| Light | Exposure to Light | Decomposition | Protected from Light | Stable Product | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a published procedure[1].
-
Preparation of Phosphorus Tribromide: In a flask cooled in an ice-water bath to 4°C, suspend 1.5 g of red phosphorus in 15 mL of glacial acetic acid.
-
Slowly add 3 mL of bromine to the suspension.
-
After the addition is complete, maintain the temperature at 20°C and stir the mixture for 1 hour.
-
Filter the mixture to remove any insoluble solids. The resulting filtrate is the phosphorus tribromide solution.
-
Bromination Reaction: In a separate flask, dissolve 1,2,3,4,6-Penta-O-acetyl-(α,β)-D-glucopyranose in a suitable anhydrous solvent.
-
Add the previously prepared phosphorus tribromide solution to the glucose pentaacetate solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice water and stir until the ice melts.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/pentane).
Visualizations
Caption: Decomposition pathway of the target compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Glycosylation with Acetobromoglucose
Welcome to the technical support center for glycosylation reactions using acetobromoglucose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using acetobromoglucose in a Koenigs-Knorr glycosylation?
A1: The most prevalent side reactions include the formation of a stable 1,2-orthoester byproduct, hydrolysis of the acetobromoglucose donor, and the formation of the undesired α-anomer.[1][2] Elimination to form a glycal is a less common side reaction.
Q2: My reaction has a low yield of the desired glycoside. What are the likely causes and how can I improve it?
A2: Low yields can stem from several factors:
-
Presence of water: Moisture in the reaction can lead to the hydrolysis of the acetobromoglucose donor. Ensure all glassware is flame-dried, and solvents are anhydrous. The use of a desiccant like molecular sieves is recommended.
-
Inactive promoter: The silver or mercury salt promoter can lose activity over time. Use freshly prepared or properly stored promoters.
-
Steric hindrance: A bulky or unreactive alcohol acceptor can lead to slow or incomplete reactions. Consider using a higher temperature or a more reactive promoter system.[3]
-
Suboptimal reaction conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield. Optimization of these parameters is often necessary.
Q3: I am observing the formation of a significant amount of an orthoester byproduct. How can I minimize this?
A3: Orthoester formation is a common side reaction, especially with participating groups like the acetate at C-2. To minimize its formation:
-
Acidic conditions: Ensure the reaction is not neutral or basic, as this can favor orthoester formation. The presence of a proton source can help to convert the orthoester back to the desired glycoside.[4]
-
Promoter choice: The choice of promoter can influence the formation of orthoesters. Some promoter systems are more prone to this side reaction than others.
-
Reaction temperature: Lowering the reaction temperature may help to reduce the rate of orthoester formation.
Q4: How can I control the stereoselectivity of my glycosylation to favor the β-anomer?
A4: The C-2 acetate in acetobromoglucose acts as a participating group, which generally directs the formation of the 1,2-trans (β) glycoside.[5][6] To enhance β-selectivity:
-
Participating solvents: While not always the case, the use of solvents like acetonitrile can sometimes influence the stereochemical outcome.
-
Promoter and temperature: The choice of promoter and reaction temperature can affect the anomeric ratio. Low temperatures often favor the thermodynamically more stable product.[7]
-
Acceptor reactivity: The nucleophilicity of the alcohol acceptor can also play a role in the stereoselectivity.
Q5: How do I monitor the progress of my glycosylation reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction.[8] Spot the reaction mixture alongside the starting materials (acetobromoglucose and the alcohol acceptor) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot will indicate product formation. The appropriate solvent system for elution will depend on the polarity of your compounds, but a mixture of ethyl acetate and hexanes is a good starting point.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Moisture in the reaction. 2. Inactive promoter. 3. Low reactivity of the glycosyl acceptor. 4. Suboptimal reaction temperature. | 1. Use anhydrous solvents and flame-dried glassware. Add molecular sieves. 2. Use a fresh batch of the promoter. 3. Increase the equivalents of the acceptor or switch to a more potent promoter. 4. Cautiously increase the reaction temperature. |
| Multiple spots on TLC | 1. Formation of anomers (α and β). 2. Presence of orthoester byproduct. 3. Hydrolysis of the glycosyl donor. 4. Unreacted starting materials. | 1. Optimize reaction conditions (promoter, solvent, temperature) to favor one anomer. 2. Adjust reaction conditions to be slightly acidic. 3. Ensure anhydrous conditions. 4. Increase reaction time or temperature. |
| Major product is the orthoester | 1. Reaction conditions are too neutral or basic. 2. Sterically hindered acceptor. | 1. Introduce a mild acid catalyst to promote rearrangement to the glycoside. 2. Screen different promoters and solvents. |
| Poor β-selectivity (mixture of anomers) | 1. Non-participating solvent. 2. High reaction temperature. 3. Highly reactive acceptor. | 1. Consider using a participating solvent like acetonitrile. 2. Run the reaction at a lower temperature. 3. Adjust stoichiometry and reaction time. |
Data Presentation
Table 1: Influence of Promoter and Acceptor on Koenigs-Knorr Glycosylation with Acetobromoglucose
| Glycosyl Acceptor | Promoter | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Methanol | Ag₂CO₃ | Dichloromethane | 85 | 1:9 | [7] |
| Cyclohexanol | Ag₂O / I₂ | Chloroform | 95-98 (β) | High β-selectivity | [9] |
| Cyclohexanol | HgO / HgBr₂ | Chloroform | 95-98 (β) | High β-selectivity | [9] |
| Cyclohexanol | CdCO₃ | Toluene | 95-98 (β) | High β-selectivity | [9] |
| Cyclohexanol | Hg(CN)₂ | Benzene/Nitromethane | 95-98 (β) | High β-selectivity | [9] |
| Secondary Alcohol 5 | Ag₂O / TMSOTf (cat.) | Dichloromethane | 98 | - | [1] |
| Secondary Alcohol 7 | Ag₂O / TMSOTf (cat.) | Dichloromethane | 99 | - | [1] |
| Secondary Alcohol 9 | Ag₂O / TMSOTf (cat.) | Dichloromethane | 99 | - | [1] |
Table 2: Influence of Solvent on the Anomeric Ratio in a Koenigs-Knorr type reaction
| Solvent | Yield (%) | Anomeric Ratio (α:β) |
| Dichloromethane | 89 | 0:100 |
| Chloroform | 89 | 1:99 |
| Carbon tetrachloride | 81 | 4:96 |
| Note: Specific reaction conditions may vary. Data extracted from a study on a related system and may serve as a general guideline. |
Experimental Protocols
Protocol 1: General Koenigs-Knorr Glycosylation of an Alcohol with Acetobromoglucose
This protocol describes a typical procedure for the synthesis of a β-glucoside.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)
-
Glycosyl acceptor (e.g., an alcohol)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)
-
Anhydrous dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Celite®
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the glycosyl acceptor (1.0 eq.) and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve acetobromoglucose (1.2 eq.) in anhydrous DCM.
-
To the acceptor solution, add the silver promoter (1.5 eq.).
-
Slowly add the solution of acetobromoglucose to the stirring acceptor/promoter suspension at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7][8]
Protocol 2: Isolation of Products by Column Chromatography
This protocol provides a general guideline for the purification of the glycosylation reaction mixture.
Materials:
-
Crude reaction mixture
-
Silica gel
-
Solvent system (e.g., ethyl acetate/hexanes)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the column: Plug the bottom of the column with glass wool or cotton. Add a layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, allowing it to pack evenly. Add another layer of sand on top of the silica.[10]
-
Load the sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DCM) and carefully apply it to the top of the silica gel.[10]
-
Elute the column: Begin eluting the column with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate) to elute the compounds from the column.[10]
-
Collect fractions: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analyze fractions: Analyze the collected fractions by TLC to identify which fractions contain the desired product and which contain byproducts or unreacted starting materials.
-
Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified glycoside.
Mandatory Visualization
Caption: Mechanism of the Koenigs-Knorr reaction with a participating group at C-2.
Caption: Troubleshooting workflow for low yield in glycosylation reactions.
Caption: Competing reaction pathways in glycosylation with acetobromoglucose.
References
- 1. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Koenigs–Knorr reactions. Part 1. Effects of a 2-O-acetyl substituent, the promoter, and the alcohol concentration on the stereoselectivity of reactions of 1,2-cis-glucopyranosyl bromide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Controlling Anomerization in Glycosidic Bond Formation
Welcome to the technical support center for controlling anomerization in glycosidic bond formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stereochemical outcome of a glycosylation reaction?
A1: The anomeric selectivity of a glycosylation reaction is influenced by a combination of factors. These include the structure of the glycosyl donor and acceptor, the choice of protecting groups (especially at the C-2 position of the donor), the type of activator or promoter used, the reaction solvent, and the temperature.[1][2][3] Each of these parameters can affect the reaction mechanism and the stability of the intermediates, thereby dictating the final α/β ratio of the product.
Q2: How can I favor the formation of a 1,2-trans glycosidic bond?
A2: The most reliable method for synthesizing 1,2-trans glycosides is through "neighboring group participation."[4] This is typically achieved by using a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the glycosyl donor. This group forms a cyclic intermediate that blocks one face of the sugar, leading to the nucleophilic attack of the acceptor from the opposite face, resulting in the 1,2-trans product.
Q3: What strategies can I employ to achieve a 1,2-cis glycosidic linkage?
A3: Synthesizing 1,2-cis glycosides is often more challenging due to the absence of neighboring group participation.[5] Key strategies include:
-
Use of non-participating protecting groups: Ether-type protecting groups like benzyl or silyl ethers at the C-2 position are commonly used.
-
Solvent effects: Ethereal solvents such as diethyl ether and dioxane are known to favor the formation of α-glycosides (a common 1,2-cis linkage in the gluco and galacto series).[6]
-
Temperature control: Higher reaction temperatures can sometimes favor the thermodynamically more stable α-anomer.[1]
-
Specific promoters and additives: Certain Lewis acids or additives can influence the stereochemical outcome. For instance, the use of a preactivation protocol with specific additives can enhance α-selectivity.[7]
Q4: I am observing a mixture of anomers. How can I improve the stereoselectivity?
A4: If you are obtaining an anomeric mixture, consider the following adjustments:
-
Review your protecting groups: Ensure you are using the appropriate protecting group strategy for your desired anomer. For 1,2-trans, a participating group at C-2 is crucial. For 1,2-cis, a non-participating group is necessary.
-
Optimize the solvent: The choice of solvent can have a significant impact on selectivity. Experiment with different solvents; for example, switching from dichloromethane to an ethereal solvent might increase α-selectivity.[2]
-
Adjust the reaction temperature: Lowering the temperature often favors the kinetically controlled product, while higher temperatures can favor the thermodynamic product. A systematic study of the temperature effect can help you find the optimal conditions.[8]
-
Screen different activators/promoters: The nature of the Lewis acid or promoter can influence the reaction pathway. A stronger Lewis acid might favor an S(_N)1-like mechanism, potentially leading to a different anomeric ratio than a weaker one.[9][10]
Q5: My glycosyl donor appears to be decomposing under the reaction conditions. What can I do?
A5: Donor decomposition can be caused by overly harsh reaction conditions. To mitigate this, you can:
-
Lower the reaction temperature: Many glycosylation reactions can be performed at low temperatures (e.g., -78 °C) to improve the stability of the donor and intermediates.[11]
-
Use a milder activator: If you suspect the activator is too harsh, consider switching to a milder one.
-
Perform a control experiment: To confirm donor stability, run the reaction without the acceptor to see if the donor decomposes under the chosen conditions.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you observe little to no formation of your desired glycosylated product, consider the following troubleshooting steps.
| Potential Cause | Suggested Solution |
| Inactive Donor or Acceptor | Verify the purity and integrity of your starting materials. Ensure they have not degraded during storage. |
| Insufficient Activation | The activator may not be potent enough. Consider using a stronger Lewis acid or a different promoter system. |
| Presence of Moisture | Glycosylation reactions are often sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Suboptimal Temperature | The reaction may be too cold, leading to slow kinetics. Try gradually increasing the reaction temperature.[8] |
Issue 2: Unexpected Anomeric Ratio (e.g., obtaining the β-anomer when targeting the α-anomer)
If your reaction yields the undesired anomer as the major product, use this guide to troubleshoot.
| Potential Cause | Suggested Solution |
| Incorrect Solvent Choice | The solvent has a powerful directing effect. Nitrile solvents (e.g., acetonitrile) strongly favor β-anomers, while ethereal solvents (e.g., diethyl ether) favor α-anomers.[6] Ensure your solvent choice aligns with your target anomer. |
| Unintended Neighboring Group Participation | A protecting group intended to be non-participating might be acting as a participating group under the reaction conditions. Re-evaluate your protecting group strategy. |
| Reaction Temperature is Too Low | In some cases, the β-anomer is the kinetically favored product, while the α-anomer is thermodynamically favored. Running the reaction at a higher temperature might shift the selectivity towards the α-anomer.[1] |
| Anomerization of the Product | The initially formed product might be anomerizing under the reaction conditions. Check the stability of your desired product under the reaction conditions in a separate experiment. |
Data Presentation: Influence of Reaction Parameters on Anomeric Selectivity
Table 1: Effect of Solvent on the α/β Ratio of a Glycosylation Reaction
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | α:β Ratio | Yield (%) | Reference |
| Per-O-benzyl-glucosyl thioglycoside | Per-O-benzoyl-glucosyl acceptor | AgOTf | Diethyl Ether | - | 6:1 | 69 | [12] |
| Per-O-benzyl-glucosyl thioglycoside | Per-O-benzoyl-glucosyl acceptor | AgOTf | Dichloromethane | - | 1:8 | 92 | [12] |
| Galactosyl Trichloroacetimidate | Phenol | BF₃·OEt₂ | CH₂Cl₂ | -20 | 1:15 | 95 | [9] |
| Galactosyl Trichloroacetimidate | Phenol | TMSOTf | CH₂Cl₂ | -78 to 0 | 10:1 | 85 | [9] |
Table 2: Effect of Temperature on the α/β Ratio of a Glycosylation Reaction
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | α:β Ratio | Reference |
| 2-azido-2-deoxygalactosyl donor | Secondary alcohol | TMSOTf | Dichloromethane | -78 | 1:3 | [1] |
| 2-azido-2-deoxygalactosyl donor | Secondary alcohol | TMSOTf | Dichloromethane | -20 | 5:1 | [1] |
| 2-azido-2-deoxygalactosyl donor | Secondary alcohol | TMSOTf | Dichloromethane | 0 | 9:1 | [1] |
Experimental Protocols
Protocol 1: General Procedure for α-Selective Schmidt Glycosylation
This protocol describes a general method for the α-selective glycosylation of an alcohol using a glycosyl trichloroacetimidate donor, often promoted by a Lewis acid like TMSOTf.
Materials:
-
Glycosyl trichloroacetimidate donor (1.0 equiv)
-
Glycosyl acceptor (alcohol, 1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1-0.2 M in CH₂Cl₂)
-
Triethylamine or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl trichloroacetimidate donor, the glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add the TMSOTf solution dropwise to the stirred suspension.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, then dilute with CH₂Cl₂ and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired α-glycoside.
Protocol 2: General Procedure for β-Selective Koenigs-Knorr Glycosylation
This protocol outlines a general procedure for the synthesis of a β-glycoside using a glycosyl bromide donor with a participating group at C-2, promoted by a silver salt.[4]
Materials:
-
Glycosyl bromide donor (with a C-2 participating group, e.g., acetate) (1.0 equiv)
-
Glycosyl acceptor (alcohol, 1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) or toluene
-
Silver carbonate (Ag₂CO₃) or silver triflate (AgOTf) (1.5-2.0 equiv)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask protected from light (e.g., wrapped in aluminum foil) and under an inert atmosphere, combine the glycosyl acceptor, silver salt, and activated molecular sieves in the chosen anhydrous solvent.
-
Stir the suspension at room temperature for 30-60 minutes.
-
Dissolve the glycosyl bromide donor in the same anhydrous solvent and add it dropwise to the stirred suspension.
-
Allow the reaction to proceed at room temperature, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and filter through Celite to remove insoluble silver salts and molecular sieves.
-
Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure β-glycoside.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reagent Controlled Stereoselective Synthesis of α-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Glycosides from Reaction Mixtures by Column Chromatography
Welcome to the technical support center for the purification of glycosides by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when purifying glycosides using column chromatography?
A1: Glycosides, due to their polar nature conferred by the sugar moieties, can present several challenges during purification by normal-phase column chromatography. Common issues include:
-
Poor Separation: Glycosides with similar structures may co-elute, making it difficult to achieve baseline separation.
-
Peak Tailing: Strong interactions between the polar glycosides and the acidic silanol groups on the silica gel stationary phase can lead to broad, tailing peaks.
-
Low Recovery: Irreversible adsorption of the glycoside onto the stationary phase can result in reduced yields.
-
Compound Degradation: Some glycosides may be sensitive to the acidic nature of silica gel and can degrade during the purification process.[1][2]
Q2: How do I select an appropriate stationary phase for glycoside purification?
A2: The choice of stationary phase is critical for successful glycoside separation.
-
Silica Gel: This is the most common stationary phase for normal-phase chromatography of glycosides.[3] Its polarity allows for the separation of glycosides based on differences in the polarity of their aglycone and sugar units. For highly polar glycosides, deactivating the silica gel by adding a small percentage of a base like triethylamine to the mobile phase can improve peak shape and recovery.[2]
-
Reversed-Phase (C18): For very polar glycosides or when normal-phase chromatography fails, reversed-phase chromatography is a good alternative.[3] In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/methanol or water/acetonitrile).
-
Alumina: Alumina (basic or neutral) can be a suitable alternative to silica gel, especially for compounds that are sensitive to the acidic nature of silica.[1]
-
Sephadex LH-20: This stationary phase is often used for the purification of natural products, including glycosides, and separates compounds based on a combination of molecular size and polarity.[4]
Q3: What are some effective mobile phase systems for glycoside purification on silica gel?
A3: The selection of an appropriate mobile phase is crucial for achieving good separation. Glycosides are generally polar, so a relatively polar solvent system is required to elute them from a silica gel column. Common solvent systems are mixtures of a non-polar and a polar solvent, with the polarity being gradually increased to elute compounds of increasing polarity.
-
Dichloromethane/Methanol: This is a widely used solvent system for polar compounds like glycosides.[3] The polarity can be gradually increased by increasing the percentage of methanol.
-
Ethyl Acetate/Hexane: This system is suitable for less polar glycosides. The polarity is increased by raising the proportion of ethyl acetate.[5]
-
Chloroform/Methanol: Similar to dichloromethane/methanol, this system is effective for a range of glycoside polarities.[4]
-
Addition of Modifiers: For acidic or basic glycosides, adding a small amount of acetic acid or triethylamine, respectively, to the mobile phase can improve peak shape and reduce tailing.
Q4: How can I detect and monitor glycoside-containing fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography.[4] Since glycosides are often not UV-active, specific staining reagents are required for their visualization on TLC plates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of glycosides by column chromatography.
Problem 1: Poor Separation or Co-elution of Glycosides
| Possible Cause | Solution |
| Inappropriate Solvent System | Optimize the mobile phase using TLC. Aim for a solvent system that provides a good separation of the target glycoside from impurities, with an Rf value for the target compound between 0.2 and 0.4.[6] |
| Column Overloading | The amount of crude sample loaded onto the column has exceeded its capacity. Reduce the sample load. As a general rule of thumb, for a standard silica gel column, the amount of crude material should be about 1-2% of the weight of the stationary phase. |
| Improper Column Packing | An unevenly packed column will lead to channeling and poor separation. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Flow Rate is Too Fast | A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor resolution. Optimize the flow rate to allow for proper equilibration. |
Problem 2: The Glycoside is Not Eluting from the Column
| Possible Cause | Solution |
| Mobile Phase is Not Polar Enough | The glycoside is too strongly adsorbed to the silica gel. Gradually increase the polarity of the mobile phase. For very polar glycosides, a gradient elution up to 100% methanol may be necessary.[3][7] |
| Irreversible Adsorption | The glycoside is irreversibly binding to the stationary phase. Consider deactivating the silica gel with triethylamine or switching to a different stationary phase like reversed-phase C18 or alumina. |
Problem 3: Peak Tailing of the Glycoside
| Possible Cause | Solution |
| Strong Interaction with Acidic Silanol Groups | The polar hydroxyl groups of the glycoside are interacting strongly with the acidic sites on the silica gel. Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to mask these active sites.[2] |
| Sample Overload | Loading too much sample can lead to peak tailing. Reduce the amount of sample loaded onto the column. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent that is too polar can cause band broadening and tailing. Dissolve the sample in the initial mobile phase or a less polar solvent if possible.[7] |
Problem 4: Compound Degradation on the Column
| Possible Cause | Solution |
| Sensitivity to Acidic Silica Gel | The glycoside is unstable in the acidic environment of the silica gel column.[1] |
| Deactivate the silica gel: Pre-treat the silica gel with a solution of triethylamine in the mobile phase before loading the sample.[2] | |
| Use an alternative stationary phase: Consider using neutral alumina or a reversed-phase column.[1] |
Quantitative Data
Table 1: Typical Mobile Phase Gradients for Glycoside Purification on Silica Gel
| Glycoside Type | Solvent System | Typical Gradient |
| Flavonoid Glycosides | Dichloromethane/Methanol | Start with 100% Dichloromethane, gradually increase Methanol to 10-20%. |
| Saponins | Chloroform/Methanol/Water | Use a mixture with increasing amounts of methanol and water. |
| Iridoid Glycosides | Ethyl Acetate/Methanol/Water | Start with a high ratio of Ethyl Acetate and gradually increase the proportion of Methanol and Water. |
| Cardiac Glycosides | Chloroform/Methanol | Begin with a low percentage of Methanol (e.g., 2%) and increase to 15-20%. |
Table 2: General Loading Capacity Guidelines for Silica Gel Column Chromatography
| Separation Difficulty (based on ΔRf on TLC) | Recommended Loading Capacity (% of silica gel weight) |
| Easy (ΔRf > 0.2) | 5 - 10% |
| Moderate (ΔRf 0.1 - 0.2) | 1 - 5% |
| Difficult (ΔRf < 0.1) | 0.1 - 1% |
Note: These are general guidelines. The optimal loading capacity should be determined empirically for each specific separation.[8]
Experimental Protocols
Detailed Methodology for a Typical Glycoside Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of an appropriate size based on the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then add another layer of sand on top of the packed silica.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase or a suitable non-polar solvent.[9]
-
If the sample is not soluble in the mobile phase, it can be "dry loaded". To do this, dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[9]
-
Carefully apply the sample solution (or the dry-loaded silica) to the top of the column.
-
Drain the solvent until the sample has been adsorbed onto the sand/silica.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Start the elution with the least polar solvent system determined from your TLC analysis.
-
If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Maintain a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume in test tubes or vials.
-
Analyze the collected fractions by TLC to identify which fractions contain the desired glycoside.
-
Use a specific staining reagent for glycosides to visualize the spots on the TLC plate.
-
Combine the pure fractions containing the target glycoside.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified glycoside.
-
Visualizations
Caption: Experimental workflow for glycoside purification.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Deprotection of Acetylated Glycosides
Welcome to the technical support center for challenges in the deprotection of acetylated glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of acetyl protecting groups from glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of acetylated glycosides?
A1: The most prevalent methods for deacetylating glycosides are basic hydrolysis (saponification), acidic hydrolysis, and enzymatic deacetylation.[1] The choice of method depends on the overall stability of the glycoside and the presence of other sensitive functional groups.[1]
Q2: Why is my Zemplén deacetylation incomplete?
A2: Incomplete deacetylation under Zemplén conditions (catalytic sodium methoxide in methanol) can be due to several factors.[2] Insufficient catalyst, reaction time, or the presence of moisture which can consume the sodium methoxide are common culprits.[3] Additionally, steric hindrance around the acetyl groups can slow down the reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure completion.[2]
Q3: I am observing side products during deacetylation. What could they be?
A3: A common side reaction, particularly under basic conditions like Zemplén deacetylation, is transesterification.[4][5] This occurs when the alcohol solvent (e.g., methanol) acts as a nucleophile, leading to the formation of methyl acetate.[5] If other ester groups are present in the molecule, they might also undergo transesterification or hydrolysis.
Q4: Can I selectively deacetylate a specific position on the glycoside?
A4: Achieving regioselective deacetylation is challenging but possible under certain conditions.[6][7] Enzymatic methods often offer high regioselectivity.[4][8][9] For chemical methods, careful selection of reagents and reaction conditions is necessary. For instance, acid-catalyzed deacetylation has shown preferential removal of acetyl groups at the O-3, O-4, and O-6 positions of per-acetylated aryl glycosides.[10]
Q5: When should I choose acidic conditions for deprotection?
A5: Acidic hydrolysis is typically employed when the glycoside contains base-sensitive functionalities.[1] However, it's important to be aware that acidic conditions can be harsh and may lead to the cleavage of acid-labile groups, including the glycosidic bond itself.[1][11][12]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
TLC analysis shows the presence of starting material or partially deacetylated intermediates.
-
NMR spectrum of the product shows residual acetyl peaks.
-
Low yield of the fully deacetylated product.[13]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst | Increase the amount of catalyst (e.g., NaOMe) incrementally. For Zemplén conditions, ensure the catalytic amount is appropriate for your substrate scale.[2] |
| Short Reaction Time | Continue to monitor the reaction by TLC until the starting material is fully consumed. Some deacetylations may require longer reaction times.[2] |
| Moisture in Reagents | Use anhydrous solvents and reagents. Dry methanol is crucial for the Zemplén reaction to prevent quenching of the methoxide.[3] |
| Steric Hindrance | Consider switching to a different deprotection method, such as a stronger base or an enzymatic approach that may have different steric requirements. |
| Poor Solubility | If the product precipitates during the reaction, it might hinder complete deacetylation. Try a different solvent system to improve solubility.[13] |
Issue 2: Undesired Side Reactions (e.g., Transesterification, Glycosidic Bond Cleavage)
Symptoms:
-
Presence of unexpected spots on the TLC plate.
-
Complex NMR spectrum with unidentifiable peaks.
-
Formation of aglycone or other degradation products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Transesterification | Use a non-alcoholic base or switch to an enzymatic method. Alternatively, using a different alcohol as a solvent might yield a more easily separable transesterification product.[4] |
| Glycosidic Bond Cleavage (Acidic Conditions) | Reduce the reaction temperature and/or use a milder acid. Monitor the reaction carefully and stop it as soon as the deacetylation is complete.[1][11] |
| Base-catalyzed Degradation | If the sugar is sensitive to strong bases, consider using milder basic conditions (e.g., K₂CO₃ in methanol) or an enzymatic method. |
Experimental Protocols
Protocol 1: Zemplén Deacetylation (Basic Hydrolysis)
This protocol describes a standard method for the complete deacetylation of a per-O-acetylated carbohydrate under basic conditions.[2][14]
Materials:
-
Per-O-acetylated carbohydrate
-
Anhydrous methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M or 25 wt%)
-
Ion-exchange resin (H⁺ form, e.g., Amberlite IR120)
-
TLC plates and appropriate solvent system
Procedure:
-
Dissolve the acetylated glycoside (1.0 equiv.) in anhydrous methanol (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, add the ion-exchange resin to neutralize the solution to pH 7.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Substrate Concentration | 0.1 - 0.2 M |
| NaOMe Concentration | Catalytic (typically 0.05 - 0.1 equiv.) |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 30 minutes to several hours |
Protocol 2: Acidic Deacetylation
This protocol outlines a general procedure for deacetylation using acidic conditions.
Materials:
-
Per-O-acetylated carbohydrate
-
Methanol (MeOH)
-
Acetyl chloride (AcCl) or concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the acetylated glycoside in methanol.
-
Cool the solution to 0 °C.
-
Slowly add a catalytic amount of acetyl chloride or a few drops of concentrated HCl. The in situ generation of HCl from AcCl and MeOH is a common practice.[15]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography.
Quantitative Data:
| Parameter | Value |
| Substrate Concentration | 0.1 - 0.5 M |
| Acid Concentration | Catalytic |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1 to 24 hours |
Protocol 3: Enzymatic Deacetylation
This protocol provides a general framework for enzymatic deacetylation, which can offer high selectivity.[4][16]
Materials:
-
Per-O-acetylated carbohydrate
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Lipase or esterase (e.g., Candida antarctica Lipase B, Amano Lipase A from Aspergillus niger)[4][16]
-
Organic co-solvent (optional, e.g., tert-butanol)
Procedure:
-
Dissolve the acetylated glycoside in the buffer solution, potentially with a minimal amount of a co-solvent to aid solubility.
-
Add the enzyme to the solution.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 25-40 °C) with gentle agitation.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the desired level of deacetylation is achieved, denature the enzyme by heating or adding a solvent like ethanol.
-
Filter off the denatured enzyme.
-
Extract the product from the aqueous solution using an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
Quantitative Data:
| Parameter | Value |
| Substrate Concentration | 1 - 10 mg/mL |
| Enzyme Loading | Varies depending on enzyme activity |
| Reaction Temperature | 25 - 40 °C |
| pH | Typically 5 - 8 |
| Typical Reaction Time | Several hours to days |
Visualizations
Caption: General workflow for the deprotection of acetylated glycosides.
Caption: Mechanism of Zemplén deacetylation.
Caption: Troubleshooting logic for deprotection issues.
References
- 1. researchgate.net [researchgate.net]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic regioselective deprotection of peracetylated mono- and disaccharides | Semantic Scholar [semanticscholar.org]
- 9. Mode of action on deacetylation of acetylated methyl glycoside by cellulose acetate esterase from Neisseria sicca SB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acid-catalyzed hydrolysis of glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient and green approach for the complete deprotection of O-acetylated biomolecules | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Silver Oxide-Mediated Glycosylation
Welcome to the technical support center for silver oxide-mediated glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this important reaction.
Troubleshooting Guide
This guide addresses common issues encountered during silver oxide-mediated glycosylation experiments in a question-and-answer format.
Q1: My glycosylation reaction is extremely slow or not proceeding to completion. What are the potential causes and how can I accelerate it?
A1: Slow reaction rates are a common challenge in traditional Koenigs-Knorr reactions using only silver oxide.[1][2] The primary reasons include insufficient activation of the glycosyl donor and the inherent reactivity of the substrates.
Troubleshooting Steps:
-
Introduce a Catalytic Acid Additive: The most effective way to accelerate the reaction is to use a cooperative catalytic system. The addition of a catalytic amount of a Brønsted or Lewis acid, such as triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), can dramatically increase the reaction rate, often reducing reaction times from hours or days to minutes.[1][2][3][4][5]
-
Optimize Silver Salt and Stoichiometry: While silver oxide is common, other silver salts like silver carbonate (Ag₂CO₃) or silver sulfate (Ag₂SO₄) can also be effective.[5] Experiment with the stoichiometry of the silver salt. While stoichiometric amounts have been traditionally used, in combination with an acid co-catalyst, the amount of silver oxide can often be reduced to sub-stoichiometric levels (e.g., 0.5 equivalents).[1]
-
Increase Temperature: Gently warming the reaction mixture can increase the rate. However, be cautious as this may also lead to the formation of byproducts. Monitoring the reaction closely by TLC is recommended.
-
Ensure Freshness of Silver Oxide: The activity of silver oxide can vary depending on its preparation and storage. Using freshly prepared or activated silver oxide is recommended.[6]
Q2: The yield of my desired glycoside is consistently low. What factors could be contributing to this and how can I improve it?
A2: Low yields can result from several factors, including incomplete reaction, degradation of starting materials or products, and the formation of side products.[6]
Troubleshooting Steps:
-
Optimize Reaction Conditions with a Co-catalyst: As with slow reaction rates, employing a cooperative catalytic system with TfOH or TMSOTf can significantly improve yields by ensuring the reaction goes to completion.[1][5]
-
Choice of Glycosyl Donor Protecting Groups: The nature of the protecting groups on the glycosyl donor has a significant impact on reactivity. For instance, under certain cooperative catalytic conditions, benzoylated glycosyl bromides have been found to be more reactive than their benzylated counterparts.[2]
-
Control of Stoichiometry: Carefully control the stoichiometry of the glycosyl donor, glycosyl acceptor, and promoters. An excess of the glycosyl donor is often used to drive the reaction to completion.
-
Solvent Selection: The choice of solvent is crucial. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are commonly used and often provide excellent yields.[5] Ethereal solvents like diethyl ether or 1,4-dioxane may lead to slower reactions and lower yields.[5]
-
Presence of Molecular Sieves: The addition of freshly activated molecular sieves (e.g., 3Å or 4Å) is critical to scavenge any moisture that can hydrolyze the glycosyl donor or the activated intermediate, thereby improving the yield.[1]
Q3: I am observing the formation of a significant amount of orthoester byproduct. How can I minimize this?
A3: Orthoester formation is a common side reaction, particularly with glycosyl donors that have a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position.
Troubleshooting Steps:
-
Use a Non-Participating Group at C-2: If orthoester formation is a persistent issue, consider using a glycosyl donor with a non-participating group, such as a benzyl ether, at the C-2 position. Be aware that this may reduce the stereoselectivity of the reaction, potentially leading to a mixture of anomers.[7][8]
-
Optimize the Acid Co-catalyst: The choice and amount of the acid co-catalyst can influence the extent of orthoester formation. A careful screening of different acids and their concentrations may be necessary.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of the thermodynamically stable orthoester byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of silver oxide to acid co-catalyst?
A1: The optimal ratio can vary depending on the specific substrates and reaction conditions. However, a good starting point for optimization is a substoichiometric amount of silver oxide (e.g., 0.5 equivalents) and a catalytic amount of the acid (e.g., 0.25 equivalents of TfOH) relative to the glycosyl donor.[1]
Q2: How can I monitor the progress of the reaction?
A2: A convenient feature of using silver oxide is that the reaction progress can often be monitored visually. The disappearance of the characteristic dark color of silver oxide can indicate the completion of the reaction.[3][9] This should always be confirmed by thin-layer chromatography (TLC) analysis.
Q3: What is the role of the silver oxide in the reaction?
A3: In the classical Koenigs-Knorr reaction, silver salts like silver oxide act as a promoter. They assist in the departure of the halide leaving group from the anomeric center of the glycosyl donor, facilitating the formation of an oxocarbenium ion or a related activated intermediate that is then attacked by the glycosyl acceptor.[1][10]
Q4: Can I use glycosyl chlorides instead of bromides?
A4: Yes, recent studies have shown that glycosyl chlorides can be even more effective glycosyl donors than bromides under cooperative silver(I) oxide-triflic acid catalysis.[1][3]
Data Presentation
Table 1: Optimization of Silver Oxide/Triflic Acid (TfOH) Mediated Glycosylation of Glucosyl Chloride [1]
| Entry | Glycosyl Acceptor | Ag₂O (equiv) | TfOH (equiv) | Time (min) | Yield (%) |
| 1 | Primary Alcohol | 0.50 | 0.25 | 30 | 98 |
| 2 | Secondary Alcohol (less reactive) | 0.50 | 0.25 | 30 | 90 |
| 3 | Secondary Alcohol | 0.50 | 0.25 | 30 | 98 |
| 4 | Secondary Alcohol | 0.50 | 0.25 | 30 | 91 |
Table 2: Effect of Different Silver Salts on Glycosylation Yield (with TMSOTf co-catalyst) [5]
| Entry | Silver Salt | Time | Yield (%) |
| 1 | Ag₂O | 10 min | 99 |
| 2 | Ag₂CO₃ | 10 min | 99 |
| 3 | Ag₂SO₄ | 90 min | 99 |
| 4 | AgOTs | - | 3 |
| 5 | AgOMs | 90 min | 58 |
Experimental Protocols
General Procedure for Silver(I) Oxide and Triflic Acid Co-catalyzed Glycosylation: [1]
-
A mixture of the glycosyl donor (0.05 mmol), glycosyl acceptor (0.035 mmol), and freshly activated 3 Å molecular sieves (150 mg) in dichloromethane (CH₂Cl₂, 1.0 mL) is stirred under an argon atmosphere for 1 hour at room temperature.
-
The mixture is then cooled to 0 °C.
-
Silver(I) oxide (Ag₂O, 0.025 mmol) is added to the mixture.
-
The resulting mixture is stirred under argon at 0 °C, and triflic acid (TfOH) is added.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to afford the desired glycoside.
Visualizations
Caption: Workflow for silver oxide and triflic acid co-catalyzed glycosylation.
Caption: Decision tree for troubleshooting low yield or slow glycosylation reactions.
References
- 1. A highly efficient glycosidation of glycosyl chlorides using cooperative silver(I) oxide - triflic acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Highly Efficient Glycosidation of Glycosyl Chlorides by Using Cooperative Silver(I) Oxide-Triflic Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]
- 5. Defining the Scope of the Acid-Catalyzed Glycosidation of Glycosyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycosylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize orthoester formation during glycosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is orthoester formation in the context of glycosylation, and why is it a problem?
A1: Orthoester formation is a common side reaction during chemical glycosylation, particularly when using glycosyl donors with a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position.[1][2] Instead of the desired glycosidic bond, a cyclic orthoester is formed. This is problematic because it is an undesired byproduct that reduces the yield of the target glycoside and can complicate the purification process.[1]
Q2: What is the general mechanism of orthoester formation?
A2: During a glycosylation reaction, the glycosyl donor is activated to form a reactive intermediate. When a participating group is present at C-2, it can attack the anomeric center to form a stable cyclic acyloxonium ion.[1][3] This intermediate can then be attacked by the acceptor alcohol at the C-1 position to form the desired 1,2-trans-glycoside. However, the acceptor can also attack the carbon of the former carbonyl group in the acyloxonium ion, leading to the formation of a 1,2-orthoester.[1]
Q3: Can the orthoester byproduct be converted to the desired glycoside?
A3: Yes, orthoesters can often be converted to the corresponding glycosidic products. This rearrangement can be achieved under the action of protic or Lewis acids.[1][4] In some cases, this conversion can happen in situ during the glycosylation reaction, while in other instances, the isolated orthoester can be treated with a promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to yield the desired glycoside.[1][4]
Troubleshooting Guide: Minimizing Orthoester Formation
Issue: Significant formation of orthoester byproduct is observed, leading to low yields of the desired glycoside.
This troubleshooting guide will help you identify potential causes and implement effective solutions to minimize orthoester formation.
Logical Flowchart for Troubleshooting
References
Technical Support Center: Stereoselectivity in Glycosylation
Welcome to the technical support center for stereoselective glycosylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their glycosylation reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve the desired stereochemical outcome in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the stereoselectivity (α vs. β) of a glycosylation reaction?
A1: The stereochemical outcome of a glycosylation reaction is influenced by a combination of factors.[1][2][3][4][5] The most critical include:
-
The C-2 Protecting Group: This is often the most dominant factor. "Participating" groups (e.g., acyl groups like acetyl, benzoyl) typically lead to 1,2-trans products (β-glycosides for glucose), while "non-participating" groups (e.g., ethers like benzyl, or azides) can lead to mixtures or favor 1,2-cis products (α-glycosides for glucose) depending on other conditions.[6][7][8][9]
-
Solvent: The choice of solvent can have a profound impact. Ethereal solvents (like diethyl ether, THF) tend to favor α-glycoside formation, whereas nitrile solvents (like acetonitrile) often promote the formation of β-glycosides.[1][3][10] Dichloromethane (DCM) is a common, relatively non-participating solvent.[10]
-
Temperature: Lower temperatures (e.g., -78 °C) generally favor the kinetically controlled product, which is often the β-glycoside.[1][3] Higher temperatures can lead to thermodynamic equilibration, favoring the more stable α-glycoside due to the anomeric effect.[1][3]
-
Glycosyl Donor and Leaving Group: The reactivity of the donor, influenced by its leaving group (e.g., trichloroacetimidate, thioglycoside, halide), affects the reaction mechanism and stereoselectivity.[1]
-
Promoter/Activator: The Lewis or Brønsted acid used to activate the donor plays a crucial role in the nature of the reactive intermediate, thereby influencing the stereochemical outcome.[11][12]
-
Protecting Groups at Other Positions (C-3, C-4, C-6): These "remote" protecting groups can influence the reactivity of the donor and the conformational equilibrium of the sugar ring, which in turn affects stereoselectivity.[13][14]
Q2: How do I favor the formation of a β-glycoside (1,2-trans selectivity)?
A2: To favor the formation of a 1,2-trans glycoside (e.g., a β-glucoside or α-mannoside), the most reliable strategy is to use a participating protecting group at the C-2 position of the glycosyl donor.[6][8][9][15]
-
Mechanism: Acyl groups like acetyl (Ac) or benzoyl (Bz) can attack the anomeric center upon activation, forming a stable cyclic acyloxonium ion intermediate.[8] This intermediate effectively blocks the α-face of the sugar, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in high selectivity for the 1,2-trans product.[8]
-
Solvent Choice: Nitrile solvents, such as acetonitrile, can further enhance β-selectivity by forming α-nitrilium intermediates that are attacked in an S N 2-like fashion by the acceptor.[1][3][10]
Q3: My goal is an α-glycoside (1,2-cis selectivity), but the reaction is giving me the β-anomer. What should I do?
A3: Synthesizing 1,2-cis glycosides is often more challenging than synthesizing their 1,2-trans counterparts.[16] Here are several strategies to favor α-selectivity:
-
Use a Non-Participating C-2 Group: Employ protecting groups like benzyl (Bn) ethers or azides at the C-2 position. These groups do not form a covalent intermediate, leaving the anomeric center open to attack from either face.[8][12]
-
Leverage Solvent Effects: Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are known to stabilize intermediates that lead to α-glycoside formation.[3][10] This is sometimes referred to as the "ether effect."
-
Halide Ion Catalysis: Using a glycosyl halide donor (e.g., bromide or chloride) can lead to an in situ anomerization to the more reactive α-halide, which can then be attacked by the acceptor to form the α-glycoside. The addition of salts like tetrabutylammonium iodide (TBAI) can facilitate this process.[17]
-
Conformational Constraints: Introducing rigid protecting groups, such as a 4,6-O-benzylidene acetal, can lock the conformation of the glycosyl donor and favor the formation of an α-linkage.[13][14]
Troubleshooting Guide
Issue 1: Poor α/β Stereoselectivity (Product is a mixture of anomers)
| Potential Cause | Troubleshooting Step | Explanation |
| Non-optimal C-2 Protecting Group | If aiming for β-selectivity, ensure a participating group (e.g., OAc, OBz) is at C-2. For α-selectivity, use a non-participating group (e.g., OBn, N₃). | The C-2 group is the primary director of stereochemistry.[8] A mismatch here is the most common cause of poor selectivity. |
| Inappropriate Solvent | Screen different solvents. For α-selectivity, try Et₂O or a toluene/dioxane mixture. For β-selectivity, try CH₃CN.[1][3][10] | Solvents can participate in the reaction mechanism or stabilize specific intermediates, strongly influencing the stereochemical outcome.[2] |
| Incorrect Temperature | For kinetically controlled β-products, run the reaction at a lower temperature (e.g., -78 °C). For thermodynamically favored α-products, a higher temperature might be beneficial, but this can also lead to side reactions.[1][3] | Temperature affects reaction kinetics and the position of equilibrium between anomeric intermediates. |
| Donor/Acceptor Reactivity Mismatch | If the acceptor is highly reactive, it may react unselectively. Consider using a more "disarmed" (less reactive) donor by changing protecting groups (e.g., from benzyl to benzoyl).[1] | Matching the reactivity of the donor and acceptor is crucial for controlling the reaction pathway and achieving high selectivity.[13] |
| Suboptimal Promoter/Activator | The choice and amount of activator can influence the reaction pathway (S N 1 vs. S N 2). Try screening different activators (e.g., TMSOTf, BF₃·OEt₂, NIS/TfOH) or additives. | Different activators generate different reactive intermediates, which can have distinct stereochemical preferences.[18] |
Visualizing Reaction Pathways and Troubleshooting
Troubleshooting Workflow for Poor Stereoselectivity
The following diagram outlines a logical workflow for addressing issues with stereoselectivity in your glycosylation experiments.
Caption: A stepwise workflow for troubleshooting poor glycosylation stereoselectivity.
Influence of C-2 Protecting Group on Stereochemical Outcome
The nature of the substituent at the C-2 position is arguably the most powerful tool for directing the stereochemical outcome of glycosylation. The diagram below illustrates the two primary mechanistic pathways.
Caption: Mechanistic pathways dictated by C-2 participating vs. non-participating groups.
Quantitative Data: Solvent and Protecting Group Effects
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the stereochemical outcome (α/β ratio).
Table 1: Effect of Solvent on a Glycosylation with a Non-Participating Group
| Glycosyl Donor | Acceptor | Promoter | Solvent | Temp (°C) | α/β Ratio | Reference |
| Per-O-benzyl glucosyl thioglycoside | Primary Alcohol | p-TolSOTf | Diethyl Ether (Et₂O) | -60 | >10:1 | [19] |
| Per-O-benzyl glucosyl thioglycoside | Primary Alcohol | p-TolSOTf | Dichloromethane (DCM) | -60 | 1:8 | [19] |
| Per-O-benzyl glucosyl thioglycoside | Primary Alcohol | NIS/TfOH | Dichloromethane (DCM) | -20 | 1:1.5 | [20] |
| Per-O-benzyl glucosyl thioglycoside | Primary Alcohol | NIS/TfOH | Acetonitrile (CH₃CN) | -40 | 1:4 | [20] |
Table 2: Effect of C-2 Protecting Group on Stereoselectivity
| Donor C-2 Group | Leaving Group | Promoter | Solvent | Temp (°C) | α/β Ratio | Reference |
| O-Benzoyl (OBz) | Trichloroacetimidate | TMSOTf | DCM | -40 | <1:20 (β-favored) | [8] |
| O-Benzyl (OBn) | Trichloroacetimidate | TMSOTf | DCM | -78 | 3:1 (α-favored) | [12] |
| N-Phthalimido (NPhth) | Thioglycoside | NIS/TfOH | DCM | -30 | >95% β | [9] |
| 2,6-Dimethoxybenzoate | Thioglycoside | NIS/TfOH | DCM | -78 | 1:19 (β-favored) | [21] |
Key Experimental Protocols
Protocol 1: General Procedure for β-Selective Glycosylation using a C-2 Participating Group
This protocol describes a typical glycosylation to achieve a 1,2-trans linkage using a glycosyl donor with a C-2 acyl participating group.
Materials:
-
Glycosyl Donor (e.g., per-O-benzoyl-glucosyl trichloroacetimidate, 1.2 eq.)
-
Glycosyl Acceptor (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Activated Molecular Sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 eq.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe to dissolve the reactants (concentration typically 0.05-0.1 M).
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C to -78 °C) using a suitable cooling bath.
-
Stir the mixture for 30 minutes at this temperature.
-
Slowly add the TMSOTf solution (as a stock solution in anhydrous DCM) dropwise to the stirring mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting materials should be consumed.
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the Celite with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired β-glycoside.
-
Characterize the product by NMR spectroscopy to confirm the stereochemistry. The anomeric proton of a β-glucoside typically appears as a doublet with a large coupling constant (J ≈ 7-8 Hz).
Protocol 2: General Procedure for α-Selective Glycosylation using a Non-Participating Group in Ether
This protocol outlines a method to favor the 1,2-cis linkage using the "ether effect."
Materials:
-
Glycosyl Donor (e.g., per-O-benzyl-glucosyl thioglycoside, 1.0 eq.)
-
Glycosyl Acceptor (1.5 eq.)
-
Anhydrous Diethyl Ether (Et₂O)
-
Activated Molecular Sieves (4 Å)
-
N-Iodosuccinimide (NIS) (1.2 eq.)
-
Triflic acid (TfOH) (0.1 eq.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and freshly activated 4 Å molecular sieves.
-
Add anhydrous Et₂O via syringe.
-
Cool the reaction mixture to -60 °C.
-
In a separate flask, dissolve NIS in anhydrous Et₂O. Add this solution to the reaction mixture.
-
Stir for 15 minutes, then add TfOH (as a dilute stock solution in Et₂O) dropwise.
-
Maintain the reaction at -60 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution and triethylamine.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Characterize by NMR. The anomeric proton of an α-glucoside typically appears as a doublet with a smaller coupling constant (J ≈ 3-4 Hz).
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Approaches to stereoselective 1,1'-glycosylation [beilstein-journals.org]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in stereoselective 1,2-cis-O-glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 18. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 21. tandfonline.com [tandfonline.com]
effect of solvent on the stereochemical outcome of glycosylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers encounter regarding the effect of solvent on the stereochemical outcome of glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of α and β anomers, and how can the solvent help improve stereoselectivity?
A1: The formation of anomeric mixtures is a common challenge in glycosylation, as the reaction can proceed through different mechanistic pathways (e.g., S N 1 or S N 2-like) leading to different stereochemical outcomes.[1] The solvent plays a critical role by influencing the stability of key reactive intermediates, such as oxocarbenium ions, and can even participate directly in the reaction.[2][3]
-
For 1,2-cis (e.g., α-glucosides): Ethereal solvents like diethyl ether (Et₂O), tetrahydrofuran (THF), or dioxane are known to favor the formation of α-glycosides.[4][5] These weakly polar, coordinating solvents can stabilize the anomeric oxocarbenium ion in a way that favors attack from the alpha face.
-
For 1,2-trans (e.g., β-glucosides): Nitrile solvents, such as acetonitrile (MeCN) or propionitrile (EtCN), are powerful tools for achieving high β-selectivity.[4][5] They act as "participating" solvents, forming an α-nitrilium intermediate that blocks the α-face and directs the incoming nucleophile (the acceptor) to attack from the β-face.[4]
Q2: My reaction was highly α-selective in diethyl ether, but switching to acetonitrile gave the β-anomer almost exclusively. What is the reason for this dramatic change?
A2: This is a classic example of the "nitrile effect" in glycosylation.[6]
-
In Diethyl Ether (Et₂O): Ether is considered a non-participating, weakly coordinating solvent. It tends to favor the formation of 1,2-cis products (α-linkages for glucose) by stabilizing the incipient oxonium ion.[4]
-
In Acetonitrile (MeCN): Acetonitrile is a "participating" solvent. It actively partakes in the reaction by attacking the oxocarbenium ion intermediate to form an α-glycosyl nitrilium ion. This intermediate effectively shields the α-face of the donor, forcing the glycosyl acceptor to attack from the opposite (β) side, resulting in high selectivity for the 1,2-trans product.[4][5] This effect is so pronounced that even small amounts of acetonitrile (e.g., 5% in dichloromethane) can significantly increase β-selectivity.[6]
Q3: How do I choose the most appropriate solvent for my specific glycosylation reaction?
A3: The optimal solvent choice depends on several factors, primarily the desired stereochemical outcome (α or β), the nature of the glycosyl donor (including its protecting groups), and the acceptor.[7][8]
A general guideline is:
-
To favor α-glycosides (1,2-cis): Start with ethereal solvents like diethyl ether (Et₂O) or solvent mixtures containing ether.[4][9] Non-polar, non-coordinating solvents like toluene or dichloromethane (DCM) can also be suitable candidates.[5]
-
To favor β-glycosides (1,2-trans): Nitrile solvents like acetonitrile (MeCN) are the standard choice due to the participating solvent effect.[4][5]
It is often necessary to screen a few solvents to find the optimal conditions for a new glycosylation reaction.[8]
Q4: I am working with a 2-deoxy sugar donor and the typical solvent rules don't seem to apply. Why is that?
A4: 2-deoxy glycosyl donors are known to be particularly challenging because they lack a C-2 substituent that can exert stereoelectronic control or participate in the reaction (neighboring group participation).[1][10] This makes their stereoselectivity highly sensitive to reaction conditions. Interestingly, for 2-deoxy donors, acetonitrile can sometimes lead to the α-anomer, which is the opposite of the expected "nitrile effect".[10] This phenomenon, sometimes called the "inverse-nitrile effect," highlights that the general rules for solvent effects can have exceptions, and the reaction outcome is a result of a complex interplay of multiple factors.[10]
Troubleshooting Guides
Issue 1: Low β-Selectivity Despite Using a Donor with a C-2 Participating Group
| Potential Cause | Suggested Solution |
| Solvent is not optimal. | Even with a participating group, the solvent can influence the reaction pathway. Ensure you are using a non-participating solvent like Dichloromethane (DCM) which is commonly employed for these reactions.[4] |
| Reaction concentration is too high. | High concentrations can sometimes favor a competing S N 2-like pathway that erodes the 1,2-trans selectivity. Try running the reaction at a lower concentration.[11] |
| Activator/Promoter is too reactive. | A highly reactive promoter might push the reaction towards an S N 1 pathway too quickly, diminishing the effect of the participating group. Consider using a milder activator. |
Issue 2: Poor α-Selectivity with a Donor Lacking a C-2 Participating Group
| Potential Cause | Suggested Solution |
| Incorrect solvent choice. | The solvent is the primary tool for directing stereochemistry in the absence of neighboring group participation.[9] Avoid nitrile solvents. Screen ethereal solvents like Diethyl Ether (Et₂O) or THF , which are known to favor α-selectivity.[4][5] |
| Solvent mixture is not optimized. | Sometimes, a mixture of solvents provides the best selectivity. For example, increasing the proportion of Et₂O in a DCM/Et₂O mixture can significantly enhance α-selectivity.[4] |
| Reaction temperature is not optimal. | Glycosylation reactions are often highly sensitive to temperature.[10] Try running the reaction at a lower temperature (e.g., -78 °C) to improve selectivity. |
Data Presentation: Solvent Effects on Stereoselectivity
The following tables summarize quantitative data on how solvent choice affects the anomeric ratio (α:β) in glycosylation reactions.
Table 1: Glycosylation with a Non-Participating Group at C-2
| Glycosyl Donor | Acceptor | Promoter | Solvent | α:β Ratio | Reference |
| Per-O-benzyl-glucosyl thioglycoside | Primary Alcohol | IDCP | Toluene-Dioxane (1:2) | >95:5 | [4] |
| Per-O-benzyl-glucosyl thioglycoside | Primary Alcohol | IDCP | DCM | 80:20 | [4] |
| Per-O-benzyl-glucosyl thioglycoside | Primary Alcohol | IDCP | DCM-Et₂O (1:4) | 96:4 | [4] |
| Per-O-benzyl-glucosyl trichloroacetimidate | Secondary Alcohol | TMSOTf | Acetonitrile (MeCN) | 1:99 | [4] |
| Per-O-benzyl-glucosyl trichloroacetimidate | Secondary Alcohol | TMSOTf | Dichloroethane (DCE) | 1:1 | [4] |
Table 2: Glycosylation to form challenging β-Mannosides (1,2-cis)
| Glycosyl Donor | Acceptor | Promoter | Solvent | α:β Ratio | Reference |
| Per-O-benzyl-mannosyl sulfoxide | Primary Alcohol | Tf₂O | Diethyl Ether (Et₂O) | 1:2.3 | [4] |
| Per-O-benzyl-mannosyl sulfoxide | Primary Alcohol | Tf₂O | Dichloromethane (DCM) | 1:9 | [4] |
Experimental Protocols
General Protocol for Solvent Screening in a Glycosylation Reaction
This protocol outlines a general procedure for testing the effect of different solvents on a glycosylation reaction using a thioglycoside donor as an example.
1. Preparation:
- Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Argon or Nitrogen).
- Dry all solvents using appropriate methods (e.g., distillation or passing through a solvent purification system).
- Activate molecular sieves (4 Å) by heating under vacuum.
2. Reaction Setup (Perform in parallel for each solvent to be tested):
- To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl donor (1.0 equivalent) and the glycosyl acceptor (1.2 equivalents).
- Dissolve the solids in the chosen anhydrous solvent (e.g., DCM, Et₂O, MeCN, Toluene) to a concentration of ~0.05 M.
- Stir the mixture at room temperature for 30 minutes.
3. Reaction Initiation:
- Cool the reaction mixture to the desired starting temperature (e.g., -78 °C, -40 °C, or 0 °C).
- Add the promoter/activator (e.g., N-Iodosuccinimide (NIS) and a catalytic amount of Triflic acid (TfOH) or TMSOTf) dropwise.
4. Monitoring and Quenching:
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the donor is consumed, quench the reaction by adding triethylamine (Et₃N) or a saturated solution of sodium thiosulfate (if using NIS).
5. Workup and Analysis:
- Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography.
- Determine the anomeric ratio (α:β) of the purified product using ¹H-NMR spectroscopy by integrating the signals of the anomeric protons.
Visualizations
Diagrams of Solvent Influence on Glycosylation Mechanisms
Caption: Solvent influence on glycosylation reaction pathways.
Caption: Decision workflow for solvent selection in glycosylation.
References
- 1. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 6. On the nitrile effect in l-rhamnopyranosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to NMR Analysis for the Characterization of α- and β-Glycosides
For researchers, scientists, and drug development professionals immersed in the world of carbohydrate chemistry, the precise determination of glycosidic bond stereochemistry is paramount. The anomeric configuration—whether a glycosidic linkage is α or β—profoundly influences the three-dimensional structure of oligosaccharides and polysaccharides. This, in turn, dictates their biological activity, from molecular recognition and signaling to immunogenicity. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and non-destructive method for elucidating the anomeric configuration of glycosides in solution.[1]
This guide provides an objective comparison of NMR parameters for α- and β-glycosides, supported by experimental data and detailed methodologies, to aid in the unambiguous characterization of these critical carbohydrate structures.
Distinguishing α- and β-Glycosides: Key NMR Parameters
The determination of anomeric configuration by NMR spectroscopy hinges on the analysis of several key parameters: ¹H and ¹³C chemical shifts (δ) and the scalar coupling constant between the anomeric proton (H1) and the adjacent proton (H2), denoted as ³J(H1,H2).[1]
¹H NMR: Anomeric Proton Chemical Shifts (δ)
The chemical shift of the anomeric proton (H1) is highly sensitive to its stereochemical environment. Generally, the anomeric proton of an α-glycoside resonates at a lower field (higher ppm value) than the corresponding β-anomer.[1][2] The signals for anomeric protons typically appear in the range of 4.3 to 5.9 ppm.[2] Specifically, the α-anomeric proton often resonates further downfield (around 5.1 ppm) compared to the β-anomeric proton (around 4.5 ppm), making them distinguishable even at lower field strengths.[2][3]
¹³C NMR: Anomeric Carbon Chemical Shifts (δ)
Similar to the anomeric protons, the chemical shifts of the anomeric carbons (C1) are indicative of the stereochemistry.[1] The anomeric carbons of pyranoses are typically found in the 90-100 ppm range.[4] For most common aldohexopyranoses, the C1 of the β-anomer is generally less shielded (appears at a higher ppm) than the C1 of the α-anomer.[4]
Scalar Coupling Constants: ³J(H1,H2)
The through-bond scalar coupling constant between H1 and H2, ³J(H1,H2), is a highly reliable indicator of the anomeric configuration.[5] The magnitude of this coupling constant is dependent on the dihedral angle between the two protons, as described by the Karplus relationship.[3]
-
β-Anomers: In most common hexopyranosides (like glucose and galactose), the H1 and H2 protons are in a trans-diaxial orientation, resulting in a large coupling constant, typically in the range of 7–9 Hz.[5][6]
-
α-Anomers: In the α-anomer, the H1 (axial) and H2 (equatorial) protons have a gauche relationship, leading to a smaller coupling constant, generally between 2–4 Hz.[3][5] For mannose, where H2 is equatorial, the J(H1,H2) for the α-anomer (diequatorial) is around 1.6 Hz, and for the β-anomer (axial-equatorial) it is approximately 0.8 Hz.[5]
Quantitative Data Summary
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts and ³J(H1,H2) coupling constants for the anomeric position of D-glucose and D-mannose as representative examples.
| Monosaccharide | Anomer | Anomeric ¹H (H1) Chemical Shift (δ, ppm) | Anomeric ¹³C (C1) Chemical Shift (δ, ppm) | ³J(H1,H2) Coupling Constant (Hz) |
| D-Glucose | α | ~5.24[3] | ~93 | ~2.7 - 4.0[3][5] |
| β | ~4.64[3] | ~97 | ~7.0 - 9.0[3][5] | |
| D-Mannose | α | ~5.17 | ~94.5 | ~1.6[5] |
| β | ~4.87 | ~94.8 | ~0.8[5] |
Advanced NMR Techniques for Unambiguous Characterization
While 1D NMR provides foundational information, complex carbohydrates often require 2D NMR experiments for complete and unambiguous structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within a spin system, allowing for the tracing of the proton network starting from the well-resolved anomeric proton signal.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, providing a clear map of all C-H pairs.[7] An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds).[7] It is particularly useful for identifying the linkage position in oligosaccharides by observing correlations between the anomeric proton of one residue and the carbon of the aglycone at the linkage site.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This through-space correlation experiment provides information about protons that are close in space (< 5 Å), regardless of whether they are directly bonded.[8] For determining anomeric configuration, a key NOE is often observed between the anomeric proton (H1) and other protons on the same or adjacent sugar rings. For instance, in an α-glycoside, an NOE may be seen between H1 and H2, whereas in a β-glycoside, an NOE between H1 and H3/H5 is more characteristic.
Experimental Protocols
A systematic approach is crucial for the successful NMR analysis of glycosides.
Sample Preparation
-
Purification: Ensure the carbohydrate sample is of high purity (>90%).[9] Remove any buffers or salts, as they can interfere with the NMR measurement.[9]
-
Lyophilization: Lyophilize the purified sample to remove any residual water.
-
Dissolution: Dissolve the sample in a suitable deuterated solvent, typically deuterium oxide (D₂O).[1][9] For glycolipids or other less polar glycosides, deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of DMSO-d₆ and D₂O can be used.[9] The typical sample volume for a standard 5 mm NMR tube is 500 μL.[9][10]
NMR Data Acquisition
-
1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide the initial information on the chemical shifts and coupling constants of the anomeric protons.
-
1D ¹³C NMR: Obtain a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, this may require a more concentrated sample or a longer acquisition time.[10]
-
2D COSY: Run a standard COSY experiment to establish proton-proton connectivity.
-
2D HSQC: Acquire an edited HSQC spectrum to correlate all one-bond proton-carbon pairs and determine the multiplicity of carbon signals.
-
2D HMBC: Perform an HMBC experiment to identify long-range proton-carbon correlations, which are essential for determining glycosidic linkages.
-
2D NOESY/ROESY: For conformational analysis and further confirmation of anomeric configuration, acquire a NOESY or ROESY spectrum. ROESY is particularly useful for molecules with intermediate molecular weights where the NOE may be close to zero.[9]
Visualization of Concepts and Workflows
To further clarify the principles and procedures involved in the NMR characterization of glycosides, the following diagrams illustrate key relationships and the experimental workflow.
Caption: Relationship between anomeric proton orientation and the resulting ³J(H1,H2) coupling constant.
Caption: Experimental workflow for the NMR characterization of glycoside anomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 3. magritek.com [magritek.com]
- 4. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cigs.unimo.it [cigs.unimo.it]
- 6. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]
Navigating the Sweet Maze: A Comparative Guide to Mass Spectrometry for Synthetic Glycoside Identification
For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic glycosides is a critical step in understanding their biological function and therapeutic potential. Mass spectrometry (MS) has emerged as a cornerstone technology for this purpose, offering unparalleled sensitivity and structural insight. This guide provides a comparative overview of common MS techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is invaluable for identifying and quantifying glycosides. It provides molecular weight information and can elucidate the structure of glycosides based on their fragmentation patterns[1]. High-resolution mass spectrometry (HR-MS) is particularly powerful for this application[1].
Ionization Techniques: A Soft Touch for Fragile Molecules
The choice of ionization technique is paramount in glycoside analysis, as these molecules are often labile. Soft ionization methods are preferred to minimize fragmentation in the source and preserve the intact molecule for mass analysis. The two most prominent techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization (ESI) is highly compatible with liquid chromatography, making it ideal for analyzing complex mixtures[2]. It is known for generating multiply charged ions, which allows for the analysis of large molecules on mass analyzers with a limited m/z range[2]. A key advantage of ESI is its gentle nature, which helps in the analysis of intact native glycans without dissociating fragile acidic groups like sialic acids[2][3].
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique well-suited for large, non-volatile molecules like oligosaccharides[2]. It typically produces singly charged ions, leading to less complex spectra[2]. However, MALDI can sometimes cause the dissociation of labile glycosidic bonds and certain substituents, and the matrix itself can sometimes interfere with the analysis[2][3].
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions. | A laser strikes a sample mixed with a matrix, causing desorption and ionization. |
| Ionization State | Primarily produces multiply charged ions[2]. | Primarily produces singly charged ions[2]. |
| Coupling | Highly compatible with liquid chromatography (LC-MS)[2]. | Often used for direct analysis of samples spotted on a target plate. |
| Sample Throughput | Can be automated for high-throughput analysis with an autosampler. | High-throughput capabilities with automated target spotting and acquisition. |
| Strengths | Gentle ionization, suitable for fragile molecules and non-covalent complexes. Excellent for analyzing acidic monosaccharides[2]. | High sensitivity for large molecules, tolerant to some salts and buffers[4]. |
| Limitations | Ion suppression effects can be significant in complex mixtures. | Matrix background can interfere at low m/z. Can underestimate labile groups like sialic acids[2][3]. |
Tandem Mass Spectrometry (MS/MS): Deciphering the Code of Glycosidic Bonds
To gain detailed structural information, tandem mass spectrometry (MS/MS or MS²) is employed. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed[5]. This process provides valuable data on the sequence of monosaccharides, branching patterns, and the location of the glycosidic linkages[5][6].
The fragmentation of glycosides in MS/MS typically occurs through two main pathways:
-
Glycosidic Bond Cleavage: This involves the breaking of the bond between two sugar units, providing information about the monosaccharide sequence[6].
-
Cross-Ring Cleavage: This is the fragmentation of the sugar ring itself, which can help to determine the linkage positions between monosaccharides[6].
Various fragmentation methods can be used, including Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)[6]. The choice of fragmentation technique can influence the type and extent of fragmentation, providing complementary structural information[7].
A common observation in the MS/MS spectra of glycosides is the neutral loss of the sugar moiety, resulting in a prominent aglycone fragment ion[8][9]. However, a study found that this classic [M-sugar] product ion was only observed for 68% of the glycosides they analyzed, indicating that the absence of this loss does not rule out a glycosidic structure[8][9][10].
Comparison with Alternative Technologies
While mass spectrometry is a powerful tool, it is often used in conjunction with other analytical techniques for a comprehensive structural characterization.
| Technique | Principle | Strengths | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity, provides molecular weight and structural information through fragmentation[1]. High-throughput capabilities[11]. | Does not directly provide information on anomeric configuration (α or β)[12]. Can be challenging to distinguish isomers without chromatographic separation[11]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information on the 3D structure, including anomeric configuration and linkage positions[1][13]. Non-destructive[14]. | Requires relatively pure samples and larger sample quantities[1]. Lower sensitivity compared to MS. Can be time-consuming[13]. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their interactions with a stationary phase. | High resolution and sensitivity, especially when coupled with detectors like UV-Vis or fluorescence[1]. | Primarily a separation technique; identification relies on the detector or comparison to standards. |
The combination of MS and NMR spectroscopy is particularly powerful, providing complementary information for the complete structural elucidation of glycosides[14].
Experimental Protocols
Generic Protocol for LC-MS/MS Analysis of a Synthetic Glycoside
This protocol provides a general framework. Specific parameters should be optimized for the analyte and instrumentation.
-
Sample Preparation:
-
Accurately weigh the synthetic glycoside standard.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective for separating polar glycosides[11].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode, but negative mode should also be evaluated.
-
MS1 Full Scan: Acquire data over a mass range that includes the expected molecular weight of the synthetic glycoside.
-
MS/MS Analysis: Use a data-dependent acquisition (DDA) mode to trigger MS/MS scans on the most abundant ions from the full scan.
-
Fragmentation Energy: Optimize the collision energy (for CID or HCD) to achieve informative fragmentation patterns. This may require a series of experiments with varying collision energies.
-
-
Data Analysis:
-
Process the raw data using the instrument's software to identify the peak corresponding to the synthetic glycoside.
-
Examine the MS1 spectrum to confirm the molecular weight.
-
Analyze the MS/MS spectrum to identify fragment ions. Interpret the fragmentation pattern to deduce the structure, including the sequence of sugar units and the aglycone. Specialized software can aid in the interpretation of glycan fragmentation[15][16].
-
References
- 1. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 2. MALDI & ESI Ionization Methods with Tandem Mass Spectrometry for Glycan Analysis [premierbiosoft.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of HPLC/ESI-FTICR MS Versus MALDI-TOF/TOF MS for Glycopeptide Analysis of a Highly Glycosylated HIV Envelope Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Tandem Mass Spectrometry for Glycopeptide Analysis - Creative Proteomics [creative-proteomics.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lilab.cool [lilab.cool]
- 10. escholarship.org [escholarship.org]
- 11. aspariaglycomics.com [aspariaglycomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthetic Approaches to Break the Chemical Shift Degeneracy of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]
- 15. Automated glycan sequencing from tandem mass spectra of N-linked glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Sweet Science: A Comparative Guide to HPLC Analysis of Glycosylation Reaction Progress
For researchers, scientists, and drug development professionals, monitoring the progress of glycosylation reactions is a critical step in ensuring the efficacy, safety, and consistency of biotherapeutics. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this analysis. This guide provides an objective comparison of various HPLC-based methodologies and their alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
Glycosylation, the enzymatic attachment of glycans to proteins, is a complex post-translational modification that significantly influences the structure and function of biopharmaceuticals. In-process monitoring of glycosylation is essential to control product quality attributes. HPLC, with its high resolution and sensitivity, offers a powerful platform for separating and quantifying glycosylated species, thereby providing a detailed snapshot of the reaction's progress.
The HPLC Toolkit for Glycosylation Analysis: A Head-to-Head Comparison
The choice of HPLC methodology is dictated by the specific analytical needs, including the nature of the glycoprotein, the desired level of detail, and throughput requirements. The three primary HPLC modes employed for glycosylation analysis are Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX).
| Feature | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Exchange Chromatography (IEX) |
| Separation Principle | Separation based on hydrophobicity. | Separation based on hydrophilicity. | Separation based on net charge. |
| Primary Application | Analysis of intact glycoproteins, glycopeptides, and hydrophobically tagged glycans. | Analysis of released, fluorescently labeled glycans. Considered the gold standard for released N-glycan analysis. | Separation of glycoproteins with different sialic acid content or other charged modifications. |
| Resolution | Good for glycoforms with significant hydrophobic differences. | Excellent for resolving complex mixtures of released glycans, including isomers.[1][2] | Effective for separating charge variants (e.g., sialoforms).[3] |
| Throughput | Moderate to high. | Moderate, can be improved with UHPLC systems. | Moderate. |
| MS Compatibility | Generally good with volatile mobile phases. | Good with volatile mobile phases. | Can be challenging due to the use of non-volatile salts, requiring desalting steps. |
Detection Strategies: Illuminating the Glycans
Effective detection is paramount to successful HPLC analysis. The most common detection methods include UV-Visible (UV-Vis) spectroscopy, Fluorescence Detection (FLD), and Mass Spectrometry (MS).
| Detector | Principle | Advantages | Disadvantages |
| UV-Visible (UV-Vis) | Measures the absorbance of UV or visible light by the analyte. | Simple, robust, and non-destructive. | Low sensitivity for glycans which lack a strong chromophore. Often used for intact glycoproteins. |
| Fluorescence (FLD) | Detects fluorescently labeled analytes. | High sensitivity (femtomole to picomole range) and selectivity.[4] | Requires a derivatization step to attach a fluorescent tag to the glycans. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Provides molecular weight information, enabling glycan identification and structural characterization.[5][6][7] High sensitivity and specificity. | Higher instrumentation cost and complexity. |
A Visual Guide to Glycosylation Analysis Workflows
To better understand the practical application of these techniques, the following diagrams illustrate common experimental workflows.
Caption: Workflow for N-glycan release, labeling, and analysis.
Caption: Logical relationships between sample type, HPLC mode, and detection.
Beyond HPLC: Alternative and Complementary Techniques
While HPLC is a dominant technique, other methods offer unique advantages and can be used as orthogonal approaches for comprehensive characterization.
-
Capillary Electrophoresis (CE): CE offers high separation efficiency, short analysis times, and low sample and reagent consumption.[8] It is particularly well-suited for the analysis of charged glycans and has been shown to provide comparable results to HPLC for sialotransferrin analysis.[3] A key advantage of CE is its potential for high throughput by running multiple capillaries in parallel.[9]
-
Mass Spectrometry (MS)-Only Approaches: Advances in MS technology have enabled the direct analysis of glycoproteins and glycopeptides without prior chromatographic separation.[7][10] Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS can provide rapid glycan profiling directly from digests.[11]
-
Lectin Affinity Chromatography: Lectins are proteins that bind to specific carbohydrate structures.[12] Immobilized lectins can be used to enrich for specific glycoforms or to deplete unwanted ones, often as a sample preparation step before HPLC or MS analysis.[12][13][14][15]
Experimental Protocols: A Practical Guide
1. Enzymatic Release of N-linked Glycans using PNGase F
This protocol describes the release of N-glycans from a glycoprotein under denaturing conditions.
-
Materials:
-
Glycoprotein sample (1-20 µg)
-
Glycoprotein Denaturing Buffer (10X)
-
GlycoBuffer 2 (10X)
-
10% NP-40
-
PNGase F
-
Nuclease-free water
-
-
Procedure:
-
In a microcentrifuge tube, combine the glycoprotein sample, 1 µL of Glycoprotein Denaturing Buffer (10X), and nuclease-free water to a total volume of 10 µL.
-
Heat the mixture at 100°C for 10 minutes to denature the protein.[16]
-
Immediately place the tube on ice for 5 minutes and then centrifuge briefly.
-
To the denatured glycoprotein, add 2 µL of GlycoBuffer 2 (10X), 2 µL of 10% NP-40, and 6 µL of nuclease-free water to make a total reaction volume of 20 µL. The inclusion of NP-40 is crucial to prevent inhibition of PNGase F by SDS from the denaturing buffer.
-
Add 1 µL of PNGase F to the reaction mixture and mix gently.
-
Incubate the reaction at 37°C for 1 hour.[16] Longer incubation times (4-24 hours) may be necessary for non-denatured proteins.[16]
-
The released glycans are now ready for labeling or direct analysis. The extent of deglycosylation can be assessed by a mobility shift on an SDS-PAGE gel.[16]
-
2. Fluorescent Labeling of Released Glycans with 2-Aminobenzamide (2-AB)
This protocol outlines the derivatization of released glycans with the fluorescent dye 2-AB.
-
Materials:
-
Procedure:
-
Prepare the 2-AB labeling reagent according to the manufacturer's instructions, typically by dissolving 2-AB and the reducing agent in a mixture of DMSO and acetic acid. This reagent should be prepared fresh.[17]
-
Add 5-10 µL of the labeling reagent to the dried glycan sample.
-
Incubate the reaction at 65°C for 2 to 3 hours in a sealed vial.[17][19]
-
After incubation, the excess 2-AB and other reagents must be removed. This is typically achieved using a HILIC-based solid-phase extraction (SPE) cleanup.[19]
-
The purified, labeled glycans are then ready for HPLC analysis. Labeled glycans should be stored at -20°C in the dark.[18]
-
3. Glycoprotein Enrichment using Lectin Affinity Chromatography
This protocol provides a general procedure for enriching glycoproteins from a complex mixture.
-
Materials:
-
Lectin-immobilized agarose beads (e.g., Concanavalin A for high-mannose glycans)
-
Binding/Wash Buffer (e.g., Tris-buffered saline with Ca²⁺ and Mn²⁺)
-
Elution Buffer (Binding buffer containing a competitive sugar, e.g., methyl α-D-mannopyranoside for Con A)
-
Protein sample
-
-
Procedure:
-
Equilibrate the lectin-agarose beads with Binding/Wash Buffer.
-
Incubate the protein sample with the equilibrated beads to allow glycoproteins to bind. Incubation time and temperature may need optimization.
-
Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound glycoproteins by incubating the beads with the Elution Buffer.
-
Collect the eluted fraction containing the enriched glycoproteins for downstream analysis.
-
Conclusion
The selection of an appropriate analytical method for monitoring glycosylation reaction progress is a critical decision that impacts the quality and reliability of the obtained data. HPLC, with its various separation modes and detection options, provides a versatile and powerful platform for this purpose. HILIC coupled with fluorescence detection remains a robust and sensitive method for the detailed analysis of released glycans. RP-HPLC is valuable for analyzing intact glycoproteins and glycopeptides, while IEX is the method of choice for separating charge variants. The integration of mass spectrometry with any of these HPLC techniques provides an unparalleled level of structural information. Furthermore, alternative techniques like capillary electrophoresis and direct MS analysis offer complementary data and can be advantageous in specific applications, particularly for high-throughput screening. By carefully considering the analytical requirements and the information provided in this guide, researchers can confidently select and implement the most suitable strategy for their glycosylation analysis needs.
References
- 1. Liquid chromatography and capillary electrophoresis in glycomic and glycoproteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison between high performance liquid chromatography and capillary zone electrophoresis for the diagnosis of congenital disorders of glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Sensitivity HPLC Profiling of 2-AB Glycans | PDF [slideshare.net]
- 5. aspariaglycomics.com [aspariaglycomics.com]
- 6. xceedmolecular.com [xceedmolecular.com]
- 7. Glycomics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC vs Capillary Electrophoresis: Choosing the Right Technique [hplcvials.com]
- 9. researchgate.net [researchgate.net]
- 10. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Performance of Four Methods for High-throughput Glycosylation Analysis of Immunoglobulin G in Genetic and Epidemiological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 13. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 15. Protocol for Purification by Lectin Adsorption - Creative Proteomics [creative-proteomics.com]
- 16. neb.com [neb.com]
- 17. agilent.com [agilent.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. lcms.cz [lcms.cz]
A Comparative Guide to Glycosyl Halides for Glycosylation Reactions: Focus on 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide
For researchers, scientists, and professionals in drug development, the selection of an appropriate glycosyl donor is a critical step in the synthesis of complex carbohydrates and glycoconjugates. Among the various classes of glycosyl donors, glycosyl halides have historically been and continue to be a cornerstone of synthetic carbohydrate chemistry. This guide provides an objective comparison of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide (acetobromoglucose) with its corresponding glycosyl chloride, fluoride, and iodide counterparts. The comparison focuses on their performance in glycosylation reactions, supported by experimental data and detailed methodologies.
Introduction to Glycosyl Halides
Glycosyl halides are key intermediates in glycosylation reactions, most notably the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter to form a glycoside.[1] The reactivity of these donors is significantly influenced by the nature of the halogen at the anomeric center, following the general trend: Iodide > Bromide > Chloride > Fluoride. This reactivity is inversely related to their stability. The stereochemical outcome of the glycosylation is largely controlled by the nature of the protecting group at the C-2 position. For the compounds discussed here, the acetyl group at C-2 acts as a participating group, leading to the formation of a 1,2-trans glycosidic linkage with high fidelity.[1]
Comparative Performance of Peracetylated Glucosyl Halides
The following table summarizes the key characteristics and performance of 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl halides in a typical glycosylation reaction with a simple alcohol like methanol. The data presented is a compilation from various sources to illustrate the general trends in reactivity and yield.
| Glycosyl Donor | Leaving Group | Relative Reactivity | Stability | Typical Promoter(s) | Illustrative Yield (β-anomer) |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Br⁻ | High | Moderate | Ag₂CO₃, Ag₂O, Hg(CN)₂, ZnX₂[1][2][3] | ~85-95% |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl chloride | Cl⁻ | Moderate | Good | Ag₂CO₃, AgOTf, Hg(CN)₂[1][4] | ~70-85% |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride | F⁻ | Low | High | SnCl₂/AgClO₄, BF₃·OEt₂[1][2] | ~60-80% |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl iodide | I⁻ | Very High | Low | Often none (highly reactive), or mild bases[1] | >90% (often generated in situ) |
Experimental Protocols
The following protocols provide a general framework for conducting a glycosylation reaction with peracetylated glucosyl halides.
General Glycosylation Procedure (Koenigs-Knorr Type)
-
Preparation: The glycosyl acceptor (e.g., methanol, 1.2 equivalents) and a drying agent (e.g., powdered, activated 4 Å molecular sieves) are stirred in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 30 minutes.
-
Addition of Promoter: The chosen promoter (e.g., silver carbonate, 1.5 equivalents) is added to the mixture.
-
Addition of Glycosyl Donor: The 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl halide (1.0 equivalent) is dissolved in the reaction solvent and added dropwise to the reaction mixture, which is protected from light.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is filtered through a pad of celite to remove insoluble salts. The filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to afford the pure glycoside.
Specific Considerations for Each Glycosyl Halide:
-
Glycosyl Bromide (Acetobromoglucose): This is the classic Koenigs-Knorr donor. The reaction is typically promoted by silver carbonate or silver oxide and proceeds smoothly at room temperature.[1] Reaction times can range from a few hours to overnight.
-
Glycosyl Chloride: Being less reactive than the bromide, the chloride may require a more potent promoter system (e.g., silver triflate) or longer reaction times.[4]
-
Glycosyl Fluoride: Due to its high stability, the glycosyl fluoride requires activation with a stronger Lewis acid, such as a combination of SnCl₂ and AgClO₄ or BF₃·OEt₂.[2] The reaction may also require elevated temperatures.
-
Glycosyl Iodide: Glycosyl iodides are highly reactive and are often prepared in situ from the corresponding glycosyl acetate or bromide and a source of iodide (e.g., NaI or TMSI) immediately before the glycosylation step.[1] Due to their high reactivity, a promoter is often not necessary, or a mild base can be used.
Visualizing the Decision Process and Workflow
The selection of a glycosyl halide and the experimental execution can be visualized through the following diagrams.
Caption: A flowchart illustrating the selection of a glycosyl halide.
Caption: A typical experimental workflow for a glycosylation reaction.
Conclusion
This compound offers a balanced profile of high reactivity and moderate stability, making it a widely used and reliable glycosyl donor for the synthesis of 1,2-trans-glucosides. While glycosyl chlorides offer increased stability at the cost of reactivity, glycosyl iodides provide exceptional reactivity for challenging glycosylations but are less stable. Glycosyl fluorides are the most stable of the series and require more forceful activation conditions. The choice of the optimal glycosyl halide depends on a careful consideration of the reactivity of the glycosyl acceptor, the desired reaction conditions, and the stability requirements of the overall synthetic strategy.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 3. Stereoselective glycosylations using benzoylated glucosyl halides with inexpensive promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycosyl Donors: Acetobromoglucose vs. Glycosyl Trichloroacetimidates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a glycosyl donor is a critical parameter in the successful synthesis of complex carbohydrates and glycoconjugates. The reactivity, stability, and stereoselectivity of the glycosylation reaction are all heavily influenced by the nature of the leaving group at the anomeric center. This guide provides an objective comparison of two of the most widely utilized classes of glycosyl donors: acetobromoglucose, a classical glycosyl halide, and glycosyl trichloroacetimidates, a more modern and versatile class of donors. This comparison is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | Acetobromoglucose (Glycosyl Halide) | Glycosyl Trichloroacetimidates |
| Reaction Name | Koenigs-Knorr Reaction | Schmidt Glycosylation |
| Activation | Stoichiometric amounts of heavy metal salts (e.g., Ag₂CO₃, AgOTf) | Catalytic amount of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) |
| Reactivity | Generally lower, can be sluggish | Generally higher, often proceeding at low temperatures |
| Stability | Can be unstable, particularly with ether protecting groups | Generally more stable and can be purified by chromatography |
| Stereoselectivity | Highly dependent on the C-2 protecting group (neighboring group participation) | Also influenced by the C-2 protecting group, but solvent and temperature can offer more control |
| Byproducts | Heavy metal salts, which can complicate purification | Trichloroacetamide, which is generally easier to remove |
Performance Comparison: A Data-Driven Analysis
The efficiency and stereoselectivity of a glycosylation reaction are contingent on a multitude of factors, including the specific donor, acceptor, promoter, and reaction conditions. While a direct, universal comparison is challenging, the following tables summarize representative data from the literature to highlight the performance of each donor class under various conditions.
Table 1: Glycosylation with Acetobromoglucose (Koenigs-Knorr Reaction)
| Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Methanol | Ag₂CO₃ | Dichloromethane | Room Temp | ~85 | 1:9 | [1] |
| Cyclohexanol | CdCO₃ | Toluene | Reflux | 50-60 | Primarily β | [2] |
| Protected Serine | AgOTf | Dichloromethane | 0 to Room Temp | 67 | Not specified | [3] |
| Secondary Alcohol (Protected Glucose) | Ag₂O/TMSOTf (catalytic) | Dichloromethane | -60 to 0 | 98 | Not specified | [4] |
Table 2: Glycosylation with Glycosyl Trichloroacetimidates (Schmidt Glycosylation)
| Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Primary Alcohol | Phenanthrolinium salt | Et₂O | 25 | 81-92 | >1:25 (β) | [5] |
| Secondary Alcohol | Phenanthrolinium salt | Et₂O | 25 | Good | >1:25 (β) | [5] |
| Cholesterol | BF₃·OEt₂ | Dichloromethane | -40 | 85 | 1:15 (β) | [6] |
| Protected Glucose | TMSOTf | Dichloromethane | -80 to 0 | High | Dependent on protecting groups | [7] |
| 2-Deoxy-2-fluoro acceptor | TMSOTf | Dichloromethane | -78 | Moderate | Excellent 1,2-trans | [8] |
Reaction Mechanisms and Stereochemical Control
The stereochemical outcome of a glycosylation reaction is a primary concern in carbohydrate synthesis. Both acetobromoglucose and glycosyl trichloroacetimidates can be manipulated to favor the formation of either α- or β-glycosidic linkages.
Acetobromoglucose: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction typically proceeds through an oxocarbenium ion intermediate.[9] The stereoselectivity is often governed by the nature of the protecting group at the C-2 position.[1] When a participating group, such as an acetyl or benzoyl group, is present at C-2, it can form a cyclic acyloxonium ion intermediate, which blocks the α-face of the sugar. This forces the glycosyl acceptor to attack from the β-face, resulting in the formation of a 1,2-trans-glycoside (a β-glycoside for glucose).[1] In the absence of a participating group (e.g., a benzyl ether), a mixture of α and β anomers is often obtained.[1]
Caption: Mechanism of the Koenigs-Knorr reaction with a participating group at C-2.
Glycosyl Trichloroacetimidates: The Schmidt Glycosylation
Glycosyl trichloroacetimidates are activated by a catalytic amount of a Lewis acid, which protonates the nitrogen of the imidate, making it an excellent leaving group.[7] Similar to the Koenigs-Knorr reaction, the stereochemical outcome is strongly influenced by the C-2 substituent.[5] A participating group at C-2 will lead to the formation of a 1,2-trans-glycoside. However, in the absence of a participating group, the stereoselectivity can often be controlled by the choice of solvent and reaction temperature.[5] For example, the use of nitrile solvents can favor the formation of the α-glycoside through the formation of a nitrilium-ion intermediate.
Caption: General mechanism of the Schmidt glycosylation leading to inversion of stereochemistry.
Experimental Protocols
The following are generalized experimental protocols for glycosylation reactions using acetobromoglucose and a glycosyl trichloroacetimidate. It is crucial to note that optimal conditions are highly substrate-dependent and require empirical optimization.
General Procedure for Koenigs-Knorr Glycosylation with Acetobromoglucose
Materials:
-
Acetobromoglucose (1.0 eq)
-
Glycosyl acceptor (1.2 eq)
-
Silver(I) carbonate (Ag₂CO₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add acetobromoglucose to the mixture.
-
Add silver(I) carbonate in one portion.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired glycoside.
General Procedure for Schmidt Glycosylation with a Glycosyl Trichloroacetimidate
Materials:
-
Glycosyl trichloroacetimidate donor (1.2 eq)
-
Glycosyl acceptor (1.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Dissolve the mixture in anhydrous DCM.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Add TMSOTf dropwise to the stirred suspension.
-
Stir the reaction at the same temperature and monitor by TLC.
-
Once the reaction is complete, quench with a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature and filter through Celite®, washing with DCM.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[7]
Caption: Comparative experimental workflows for Koenigs-Knorr and Schmidt glycosylations.
Conclusion and Recommendations
Both acetobromoglucose and glycosyl trichloroacetimidates are powerful tools in the synthetic chemist's arsenal for the construction of glycosidic linkages.
Acetobromoglucose , utilized in the classic Koenigs-Knorr reaction, remains a viable option, particularly for the synthesis of 1,2-trans-glycosides where neighboring group participation by a C-2 acyl group can ensure high stereoselectivity. However, the requirement for stoichiometric amounts of often toxic heavy metal promoters and the sometimes sluggish nature of the reaction are notable drawbacks.
Glycosyl trichloroacetimidates , employed in the Schmidt glycosylation, offer several advantages, including higher reactivity, the use of only catalytic amounts of a Lewis acid promoter, and generally milder reaction conditions. The greater stability of the donor and the potential for fine-tuning stereoselectivity through solvent and temperature effects make this a more versatile and often preferred method in modern carbohydrate synthesis.
For drug development professionals and researchers embarking on the synthesis of complex glycans, glycosyl trichloroacetimidates generally represent a more robust and versatile starting point. However, the choice of glycosyl donor should always be made on a case-by-case basis, with careful consideration of the specific glycosyl acceptor, the desired stereochemical outcome, and the overall synthetic strategy. For well-established syntheses of simple β-glucosides, the Koenigs-Knorr reaction with acetobromoglucose can still be a cost-effective and reliable method.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
A Comparative Guide to Glycosyl Donors: Acetobromoglucose vs. Thioglycosides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the choice of a glycosyl donor is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of oligosaccharide and glycoconjugate synthesis. Among the myriad of available donors, acetobromoglucose, a classical glycosyl halide, and thioglycosides represent two of the most widely utilized classes. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal donor for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Acetobromoglucose | Thioglycosides |
| Primary Application | Koenigs-Knorr glycosylation | Versatile glycosylations, orthogonal strategies |
| Leaving Group | Bromide | Thiol (e.g., -SPh, -SEt) |
| Activation | Heavy metal salts (e.g., Ag₂CO₃, AgOTf) | Thiophilic promoters (e.g., NIS/TfOH, IDCP) |
| Stability | Moisture sensitive | Generally stable to a wide range of reaction conditions |
| Stereocontrol | Neighboring group participation at C-2 is crucial | Influenced by promoter, solvent, and protecting groups |
| Versatility | Primarily for 1,2-trans glycosides with participating groups | Amenable to both 1,2-trans and 1,2-cis glycosylation |
Performance Comparison: A Data-Driven Analysis
The following table summarizes typical experimental outcomes for glycosylation reactions using acetobromoglucose and a common thioglycoside donor, phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Temp. | Time | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Acetobromoglucose | Cholesterol | AgOTf, TMU | CH₂Cl₂ | -20°C to rt | 16 h | 29 | Not specified | [1] |
| Pivalobromoglucose | Cholesterol | AgOTf, TMU | CH₂Cl₂ | -20°C to rt | 16 h | 58 | Not specified | [1] |
| Benzylbromoglucose | Cholesterol | AgOTf, TMU | CH₂Cl₂ | -20°C to rt | 16 h | 67 | Not specified | [1] |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Cholesterol | NIS, TfOH | CH₂Cl₂ | -40°C | 4 h | 91-96 | Predominantly β | [1][2] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Cholesterol | NIS, TfOH | CH₂Cl₂ | -40°C | 4 h | 87-96 | Mixture | [1][2] |
Note: Direct comparative studies under identical conditions are scarce. The data presented is representative of typical conditions and outcomes for each donor type.
In-Depth Analysis of Advantages
Advantages of Acetobromoglucose
Acetobromoglucose, a cornerstone of the venerable Koenigs-Knorr reaction, offers several advantages, primarily centered around its reactivity and the well-established protocols for its use.[3]
-
High Reactivity : The anomeric C-Br bond is highly labile, leading to facile activation under the promotion of heavy metal salts.[4]
-
Predictable Stereoselectivity with Participating Groups : When a participating group, such as an acetyl or benzoyl group, is present at the C-2 position, acetobromoglucose reliably yields 1,2-trans glycosidic linkages with high stereoselectivity.[3] This is due to the formation of a stable dioxolanium ion intermediate that blocks one face of the sugar ring from nucleophilic attack.
Caption: Logical relationship of acetobromoglucose advantages.
Advantages of Thioglycosides
Thioglycosides have emerged as highly versatile and robust glycosyl donors, offering a broader synthetic utility compared to their glycosyl halide counterparts.
-
Exceptional Stability : The anomeric C-S bond is significantly more stable than the C-Br bond of acetobromoglucose, rendering thioglycosides resistant to a wide range of reaction conditions used for protecting group manipulations.[5] This stability is a major asset in multi-step oligosaccharide synthesis.
-
Tunable Reactivity : The reactivity of thioglycosides can be modulated by altering the electronic properties of the thiol aglycon and the protecting groups on the sugar ring. This allows for the design of "armed" and "disarmed" donors for chemoselective glycosylations.
-
Orthogonal Glycosylation Strategies : The differential reactivity of various thioglycosides, or their stability relative to other glycosyl donors like glycosyl fluorides, enables their use in orthogonal glycosylation strategies.[6] This allows for the sequential activation of different donors in a one-pot reaction, significantly streamlining complex oligosaccharide synthesis.[7]
-
Versatile Activation Methods : A plethora of thiophilic promoters have been developed for the activation of thioglycosides, including the widely used N-iodosuccinimide/triflic acid (NIS/TfOH) system, offering a range of reaction conditions to suit different substrates.[8]
-
Biological Stability : The C-S bond in thioglycosides is more resistant to enzymatic cleavage by glycosidases compared to the O-glycosidic bond, making them valuable tools as metabolic decoys and inhibitors in glycobiology research.[9]
Experimental Protocols
General Procedure for Koenigs-Knorr Glycosylation with Acetobromoglucose
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Acetobromoglucose (1.2 eq)
-
Glycosyl acceptor (1.0 eq)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) trifluoromethanesulfonate (AgOTf) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and activated 4 Å molecular sieves.
-
Dissolve the mixture in anhydrous CH₂Cl₂ and stir for 30 minutes at room temperature.
-
In a separate flask, dissolve acetobromoglucose in anhydrous CH₂Cl₂.
-
Add the acetobromoglucose solution to the acceptor mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C).
-
Add the silver salt promoter portion-wise while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Procedure for Glycosylation with a Thioglycoside Donor (NIS/TfOH Activation)
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Thioglycoside donor (1.2 - 1.5 eq)
-
Glycosyl acceptor (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.5 - 2.0 eq)
-
Trifluoromethanesulfonic acid (TfOH) (catalytic amount, e.g., 0.1 - 0.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30-60 minutes.
-
Cool the mixture to the desired temperature (typically between -78°C and 0°C).
-
Add NIS to the reaction mixture and stir for a few minutes.
-
Slowly add a stock solution of TfOH in CH₂Cl₂ dropwise.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine or pyridine.
-
Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates a simplified comparative workflow for a typical glycosylation reaction using acetobromoglucose versus a thioglycoside.
Caption: Comparative experimental workflow.
Conclusion
Both acetobromoglucose and thioglycosides are powerful tools in the synthetic chemist's arsenal for the construction of complex carbohydrates. The choice between them is dictated by the specific synthetic strategy and the target molecule.
Acetobromoglucose remains a valuable donor for the synthesis of 1,2-trans glycosides, particularly when a participating group at C-2 can be utilized to ensure high stereoselectivity. Its high reactivity allows for rapid glycosylations, though its moisture sensitivity requires careful handling.
Thioglycosides , on the other hand, offer superior stability and versatility. Their tunable reactivity and compatibility with a wide range of reaction conditions make them ideal for complex, multi-step syntheses. The ability to employ thioglycosides in orthogonal glycosylation strategies represents a significant advantage for the efficient construction of large oligosaccharides. For researchers in drug development and glycobiology, the enhanced biological stability of thioglycosides further broadens their applicability.
Ultimately, a thorough understanding of the advantages and limitations of each glycosyl donor, as outlined in this guide, will empower researchers to make informed decisions and advance the field of glycoscience.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different promoters for Koenigs-Knorr reaction
The Koenigs-Knorr reaction, a cornerstone in carbohydrate chemistry for over a century, facilitates the synthesis of glycosides through the reaction of a glycosyl halide with an alcohol. The success of this reaction, particularly in terms of yield and stereoselectivity, is critically dependent on the choice of promoter. These promoters, typically heavy metal salts, function to activate the glycosyl halide by acting as a halophile and to neutralize the liberated acid. This guide provides a comparative analysis of various promoters used in the Koenigs-Knorr reaction, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal conditions for their glycosylation needs.
Performance Comparison of Promoters
The selection of a promoter in the Koenigs-Knorr reaction significantly influences the reaction's outcome. Factors such as the reactivity of the glycosyl donor and acceptor, desired stereochemistry of the glycosidic bond, and reaction conditions play a crucial role. Below is a summary of quantitative data from a comparative study on the performance of different promoters.
Stereoselectivity of Glycoside Formation
A study investigating the reaction of 2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl bromide with cyclohexanol provides a direct comparison of the stereoselectivity achieved with different promoters. The results highlight the profound impact of the promoter on the anomeric ratio of the product.
| Promoter System | Solvent | Molar Ratio (ROH:RBr) | Glucosyl Halide Conc. (M) | β-Glucoside (%) | α-Glucoside (%) |
| Ag₂O / I₂ | Chloroform | 3:1 | ~6.5 x 10⁻² | 91 | 9 |
| HgO / HgBr₂ | Chloroform | 3:1 | ~6.5 x 10⁻² | 78 | 22 |
| CdCO₃ | Toluene | 3:1 | ~6.5 x 10⁻² | 53 | 47 |
| Hg(CN)₂ | Benzene-Nitromethane (1:1 v/v) | 3:1 | ~6.5 x 10⁻² | 68 | 32 |
| Hg(CN)₂ | Benzene-Nitromethane (1:1 v/v) | 10:1 | ~6.5 x 10⁻² | 79 | 21 |
| Hg(CN)₂ | Benzene-Nitromethane (1:1 v/v) | 30:1 | ~6.5 x 10⁻² | 85 | 15 |
Note: Data extracted from a study on the effects of promoters on the stereoselectivity of the Koenigs-Knorr reaction. The selectivity for β-glucoside formation was observed to be greatest with the silver oxide system and least with the cadmium carbonate system. In the mercury cyanide system, increasing the alcohol concentration enhanced the formation of the β-glucoside.
Efficiency of Modern Promoter Systems
Recent advancements have introduced co-promoter systems that can dramatically accelerate the reaction and improve yields. A notable example is the combination of silver(I) oxide with a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf).
| Promoter System | Glycosyl Donor | Glycosyl Acceptor | Reaction Time | Yield (%) |
| Ag₂O (3.0 equiv) | Per-benzoylated mannosyl bromide | A primary alcohol | 30 h | 5 |
| Ag₂O (2.0 equiv) / TMSOTf (20 mol%) | Per-benzoylated mannosyl bromide | A primary alcohol | 10 min | 99 |
| Ag₂O (3.0 equiv) / TMSOTf (0.25 equiv) | Per-benzoylated mannosyl bromide | A secondary alcohol (3-OH) | 10 min | 99 |
| Ag₂O (3.0 equiv) / TMSOTf (0.5 equiv) | Per-benzoylated mannosyl bromide | A sterically hindered secondary alcohol | 20 min | 87 |
Note: Data from a study on the acceleration of the Koenigs-Knorr reaction using catalytic TMSOTf.[1] This co-promoter system demonstrates a significant rate enhancement and improved yields compared to the classical silver oxide promoted reaction.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Koenigs-Knorr reaction using different promoters.
Protocol 1: Silver Carbonate Promoted Glycosylation
This protocol describes the original Koenigs-Knorr synthesis.[3]
Materials:
-
Acetobromoglucose (glycosyl donor)
-
Alcohol (glycosyl acceptor)
-
Silver Carbonate (promoter)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Drying agent (e.g., Anhydrous Sodium Sulfate or Molecular Sieves)
Procedure:
-
To a stirred suspension of freshly prepared, dry silver carbonate in an anhydrous solvent, add the alcohol.
-
Add a solution of acetobromoglucose in the same anhydrous solvent dropwise to the mixture at room temperature, while protecting the reaction from light.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate successively with a saturated aqueous solution of sodium bicarbonate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford the desired glycoside.
Protocol 2: Mercury(II) Cyanide Promoted Glycosylation
This method is often used for the synthesis of β-glycosides.[4]
Materials:
-
Per-O-acetylated glycosyl bromide (glycosyl donor)
-
Alcohol (glycosyl acceptor)
-
Mercury(II) Cyanide (promoter)
-
Anhydrous Nitromethane-Benzene (1:1 v/v)
Procedure:
-
Dissolve the per-O-acetylated glycosyl bromide and the alcohol in anhydrous nitromethane-benzene.
-
Add mercury(II) cyanide to the solution and stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to several days.
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of potassium iodide (to remove mercury salts) and then with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Cadmium Carbonate Promoted Glycosylation
Cadmium carbonate is another effective promoter, particularly for the synthesis of β-anomers.[5][6]
Materials:
-
Per-O-acetylated glycosyl halide (glycosyl donor)
-
Cyclic secondary alcohol (glycosyl acceptor)
-
Cadmium Carbonate (promoter)
-
Anhydrous Toluene
Procedure:
-
Dissolve the alcohol in anhydrous toluene and add cadmium carbonate.
-
Heat the mixture to reflux with a Dean-Stark trap to remove any traces of water.
-
After cooling to room temperature, add the per-O-acetylated glycosyl halide to the suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Filter off the cadmium salts and wash the solid residue with toluene.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The crude product is then purified by crystallization or column chromatography to yield the pure glycoside, with overall yields often in the 50-60% range.[5][6]
Mechanistic Insights and Experimental Workflow
The Koenigs-Knorr reaction proceeds through a series of well-defined steps, the understanding of which is crucial for controlling the reaction's outcome.
General Mechanism of the Koenigs-Knorr Reaction
The reaction is initiated by the promoter, which facilitates the departure of the halide from the anomeric carbon of the glycosyl donor. This leads to the formation of a key intermediate, an oxocarbenium ion. The stereochemical outcome of the reaction is often directed by the participation of a neighboring group at the C-2 position of the sugar.
Caption: General mechanism of the Koenigs-Knorr reaction.
Experimental Workflow
A typical experimental workflow for performing a Koenigs-Knorr reaction involves a sequence of steps from reaction setup to product purification.
Caption: A typical experimental workflow for the Koenigs-Knorr reaction.
References
- 1. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides [agris.fao.org]
- 2. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Revolutionizing Glycosylation Reactions: A Comparative Guide to Computational Modeling with Acetobromoglucose
For researchers, scientists, and drug development professionals, the precise control of glycosylation reactions is paramount in the synthesis of complex carbohydrates and glycoconjugates. The use of acetobromoglucose as a glycosyl donor is a cornerstone of carbohydrate chemistry, yet predicting the stereochemical outcome and yield of these reactions remains a significant challenge. Computational modeling has emerged as a powerful tool to demystify these complex reactions, offering predictive insights that can accelerate research and development. This guide provides an objective comparison of computational modeling approaches for glycosylation reactions with acetobromoglucose, supported by experimental data and detailed protocols.
This document delves into the primary computational methodologies—Density Functional Theory (DFT) and Machine Learning (ML)—and contrasts their performance in predicting the outcomes of glycosylation reactions involving the pivotal glycosyl donor, acetobromoglucose. By presenting quantitative data, detailed experimental procedures, and visual workflows, this guide aims to equip researchers with the knowledge to select the most appropriate computational strategy for their specific needs.
At a Glance: Computational Models vs. Experimental Reality
The true measure of a computational model's utility lies in its ability to accurately forecast experimental results. The following table summarizes the performance of different computational approaches in predicting the stereoselectivity of glycosylation reactions, a critical factor in the synthesis of bioactive molecules.
| Computational Model | Key Strengths | Key Weaknesses | Predicted α:β Ratio (Example) | Experimental α:β Ratio (Example) |
| Density Functional Theory (DFT) | Provides detailed mechanistic insights, calculates transition state energies. | Computationally expensive, requires expert knowledge, may not be suitable for high-throughput screening. | Varies based on specific reaction; can predict dominant isomer. | Dependent on specific reaction conditions. |
| Machine Learning (Random Forest) | High predictive accuracy for stereoselectivity, suitable for high-throughput screening.[1] | Requires a large and consistent dataset for training, less direct mechanistic insight. | 85:15 | 82:18 |
Deep Dive: A Tale of Two Models
The two predominant computational strategies for modeling glycosylation reactions, DFT and Machine Learning, offer distinct advantages and are suited for different research objectives.
Density Functional Theory (DFT): Unraveling the 'Why'
DFT is a quantum mechanical method that allows for the detailed investigation of reaction mechanisms.[2] By calculating the energies of reactants, products, and transition states, DFT can elucidate the factors that govern stereoselectivity. For instance, DFT studies on reactions similar to those with acetobromoglucose have revealed how the nature of the solvent and the catalyst can influence the reaction pathway, favoring either an SN1 or SN2 mechanism.[3]
While powerful for in-depth mechanistic studies of a single or a small set of reactions, the computational cost of DFT makes it less practical for screening large numbers of substrates or reaction conditions.
Machine Learning: Predicting the 'What' with High Accuracy
Machine learning, particularly the use of random forest algorithms, has shown remarkable success in predicting the stereochemical outcome of glycosylation reactions.[1][4] These models are trained on datasets of experimentally determined reaction outcomes and learn the complex interplay of factors that influence stereoselectivity, including the structure of the glycosyl donor and acceptor, the promoter, and the solvent.
A key advantage of machine learning models is their predictive power. For a broad range of glycosylation reactions, a random forest model has been shown to predict stereoselectivity with an overall root mean square error (RMSE) of just 6.8%.[1] This high accuracy makes machine learning an invaluable tool for in-silico screening of reaction conditions to identify those most likely to yield the desired product, thereby saving significant time and resources in the lab.
Experimental Corner: Protocols for Validation
The validation of any computational model hinges on robust experimental data. The following protocols outline the general procedures for conducting glycosylation reactions with acetobromoglucose, which can be used to generate data for training and testing computational models.
General Experimental Protocol for Koenigs-Knorr Glycosylation with Acetobromoglucose
This protocol describes a typical Koenigs-Knorr reaction, a classic method for glycosidic bond formation using a glycosyl halide donor like acetobromoglucose.
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)
-
Glycosyl acceptor (e.g., an alcohol)
-
Silver(I) carbonate or silver(I) oxide (promoter)
-
Anhydrous dichloromethane (DCM) as solvent
-
4 Å molecular sieves
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature.
-
In a separate flask, dissolve acetobromoglucose in anhydrous DCM.
-
Add the silver salt promoter to the acceptor solution.
-
Slowly add the acetobromoglucose solution to the stirring acceptor/promoter suspension.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through celite to remove insoluble silver salts.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Workflow: From Data to Prediction
Understanding the workflow of computational modeling is crucial for its effective implementation. The following diagrams, created using the DOT language, illustrate the logical steps involved in both DFT and machine learning approaches to modeling glycosylation reactions.
References
- 1. Predicting glycosylation stereoselectivity using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT study on the mechanism and origin of stereoselectivity of an NHC-catalyzed activation/transformation of an α-bromo enal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicting glycosylation stereoselectivity using machine learning - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Studies of Glycosylation with 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl Bromide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, a thorough understanding of the kinetics of glycosylation reactions is paramount. This guide provides a comparative analysis of the kinetic performance of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide, a widely used glycosyl donor, in alcoholysis reactions. We present a summary of quantitative kinetic data, detailed experimental protocols for kinetic analysis, and a comparison with alternative glycosyl donors, supported by published experimental findings.
Performance Comparison: Kinetics of Alcoholysis
The reactivity of this compound in glycosylation reactions is significantly influenced by the structure of the alcohol acceptor. Kinetic studies on the alcoholysis of this donor with various primary and secondary alcohols reveal important trends in reaction rates and mechanisms.
The reaction of this compound with primary alcohols generally proceeds via an S(_N)1 mechanism, whereas with secondary alcohols, an S(_N)2 mechanism is suggested[1]. This mechanistic dichotomy is reflected in the observed rate constants.
Table 1: Rate Constants for the Alcoholysis of this compound
| Alcohol Acceptor | Temperature (°C) | Rate Constant (k₁) x 10⁵ (s⁻¹) |
| Methanol | 25.0 | 1.33 |
| Ethanol | 25.0 | 1.10 |
| Propan-1-ol | 25.0 | 0.93 |
| Butan-1-ol | 25.0 | 0.83 |
| Propan-2-ol | 35.0 | 0.45 |
| Butan-2-ol | 35.0 | 0.33 |
Data sourced from a kinetic study on the alcoholysis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide[1].
Comparison with Alternative Glycosyl Donors
While this compound is a classical glycosyl donor, a variety of other donors have been developed, each with distinct reactivity profiles. A direct quantitative comparison of reaction rates under identical conditions is often challenging due to the different activation methods and reaction optima. However, a qualitative and semi-quantitative understanding can be derived from the literature.
Glycosyl Trichloroacetimidates: These donors are known for their high reactivity and are typically activated by catalytic amounts of a Lewis acid. Glycosylation reactions with trichloroacetimidates are often rapid, even at low temperatures, and can be highly stereoselective. For instance, the glycosylation of various alcohol acceptors with glucosyl trichloroacetimidates can proceed to high yields in a matter of hours at temperatures as low as 0 °C.
Glycosyl Phosphates: As nature's glycosyl donors, glycosyl phosphates have gained prominence in chemical synthesis. Their activation can be achieved under mild conditions, for example, using a bis-thiourea catalyst. These donors have shown excellent reactivity and stereoselectivity in the glycosylation of complex molecules, including peptides and natural products.
"Armed" vs. "Disarmed" Donors: The reactivity of a glycosyl donor is also heavily influenced by its protecting groups. Donors with electron-donating groups (e.g., benzyl ethers) are termed "armed" and are highly reactive. In contrast, donors with electron-withdrawing groups (e.g., acetyl esters), such as the title compound, are "disarmed" and exhibit lower reactivity. This principle is a cornerstone of modern oligosaccharide synthesis, allowing for the selective activation of one donor in the presence of another.
Reaction Mechanisms and Stereochemical Outcome
The stereochemical outcome of glycosylation with this compound is largely governed by the "participating" nature of the acetyl group at the C-2 position. This participation leads to the formation of an intermediate acyloxonium ion, which blocks the α-face of the pyranose ring, directing the incoming nucleophile (the alcohol) to attack from the β-face. This results in the predominant formation of the 1,2-trans-glycosidic linkage (a β-glucoside).
The overall reaction can proceed through a spectrum of mechanisms, from a pure S(_N)1-like pathway, involving a dissociated oxocarbenium ion, to an S(_N)2-like pathway with a concerted displacement of the bromide. The exact mechanism is influenced by the reactivity of the alcohol, the solvent, and the reaction temperature.
Caption: Generalized pathways for glycosylation with this compound.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reproducible kinetic data. Below is a generalized procedure for monitoring the kinetics of glycosylation with this compound.
1. Materials:
-
This compound (high purity)
-
Anhydrous alcohol (glycosyl acceptor)
-
Anhydrous, non-participating solvent (e.g., acetonitrile, dichloromethane)
-
An internal standard for chromatographic analysis (e.g., a stable, non-reactive compound with a distinct retention time)
-
Quenching solution (e.g., a solution of a tertiary amine in the reaction solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) and column (e.g., a reversed-phase C18 column).
2. Reaction Setup:
-
All glassware must be rigorously dried to prevent hydrolysis of the glycosyl bromide.
-
The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen).
-
A stock solution of the glycosyl bromide, the alcohol acceptor, and the internal standard in the anhydrous solvent is prepared in a thermostated reaction vessel.
-
The reaction is initiated by the addition of a promoter if required, or simply by bringing the solution to the desired temperature.
3. Kinetic Monitoring by HPLC:
-
At timed intervals, aliquots of the reaction mixture are withdrawn using a syringe and immediately quenched by adding them to a vial containing the quenching solution. This stops the reaction by consuming any unreacted glycosyl bromide.
-
The quenched samples are then diluted and analyzed by HPLC.
-
The concentrations of the glycosyl bromide (reactant) and the glycoside product are determined by integrating the peak areas relative to the internal standard.
4. Data Analysis:
-
The concentration of the reactant is plotted against time.
-
The initial rate of the reaction can be determined from the slope of this curve at t=0.
-
To determine the order of the reaction and the rate constant, the data can be fitted to the appropriate integrated rate law (e.g., for a first-order reaction, a plot of ln[Reactant] vs. time should be linear, with the slope equal to -k).
Caption: A typical experimental workflow for a kinetic study of glycosylation.
Conclusion
The kinetic behavior of this compound in glycosylation reactions is a complex interplay of substrate structure, reaction mechanism, and reaction conditions. While its "disarmed" nature leads to moderate reactivity compared to more modern "armed" donors, its stability, accessibility, and the high trans-selectivity afforded by neighboring group participation ensure its continued relevance in carbohydrate synthesis. For researchers and drug development professionals, a careful consideration of these kinetic and mechanistic factors is essential for the rational design of efficient and stereoselective glycosylation strategies.
References
A Comparative Guide to Assessing the Purity of Synthesized Glycosides
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized glycosides is a critical step in the journey from discovery to application. The presence of impurities can significantly impact biological activity, toxicity, and overall experimental outcomes. This guide provides an objective comparison of the most common analytical techniques used for purity assessment, supported by experimental data and detailed methodologies.
Key Analytical Techniques for Glycoside Purity Assessment
The primary methods for determining the purity of synthesized glycosides include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC). Each technique offers distinct advantages and is often used in a complementary fashion to build a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment due to its high sensitivity and resolving power.[1] It separates components in a mixture based on their differential interactions with a stationary and mobile phase. Reversed-phase HPLC (RP-HPLC) is frequently employed for glycoside analysis, utilizing a non-polar stationary phase and a polar mobile phase.[1] Purity is typically determined by calculating the peak area percentage of the target glycoside relative to the total area of all observed peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about a molecule, making it invaluable for both identification and purity determination.[1] Quantitative NMR (qNMR) allows for the determination of absolute purity by comparing the integral of a signal from the compound of interest to that of a certified internal standard of known concentration.[2] While powerful, NMR generally requires a relatively pure sample for accurate analysis.[1]
Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a potent tool for identifying and quantifying glycosides and their impurities.[1] MS provides molecular weight information and can elucidate the structure of impurities through fragmentation patterns.[3]
Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for preliminary purity assessment.[4] It is particularly useful for monitoring the progress of a reaction and for rapid screening of purification fractions. High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution and the potential for quantitative analysis.[5][6]
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the primary analytical techniques for glycoside purity assessment.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Differential partitioning between a stationary and mobile phase | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules | Differential migration on a stationary phase |
| Primary Use | Quantitative purity determination, separation of complex mixtures | Structural elucidation, absolute quantitative purity | Molecular weight determination, impurity identification | Qualitative purity assessment, reaction monitoring |
| Sensitivity | High (ng to pg) | Moderate to low (µg to mg) | Very high (pg to fg) | Low to moderate (ng to µg) |
| Quantitation | Relative (Area %) | Absolute (with internal standard) | Relative or Absolute (with isotope-labeled standard) | Semi-quantitative to quantitative |
| Throughput | Moderate | Low | High (with automation) | High |
| Typical Purity Data | Linearity (r²) ≥0.999[7], LOD/LOQ in mg/kg range[7] | Purity >95% required by many journals[2] | Recovery rates of 83-100% have been reported[8] | Linearity (r²) >0.99[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity assessment. Below are representative methodologies for HPLC and HPTLC analysis of glycosides.
High-Performance Liquid Chromatography (HPLC) Protocol for Purpurea Glycoside A
This protocol outlines a reversed-phase HPLC method for the quantification of Purpurea glycoside A.[5]
-
Sample Preparation:
-
Extraction: Extract dried and powdered leaf material with a 70% ethanol/water mixture using sonication or reflux.[5]
-
Clean-up: Centrifuge the extract and pass the supernatant through a C18 Solid-Phase Extraction (SPE) cartridge to remove interfering substances. Elute the glycosides with methanol.[5]
-
Final Solution: Evaporate the methanol and reconstitute the residue in the mobile phase for HPLC analysis.[5]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 30% acetonitrile and increase to 70% over 20-30 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detector set at 220 nm.[5]
-
Injection Volume: 20 µL.[5]
-
High-Performance Thin-Layer Chromatography (HPTLC) Protocol for Flavonoid Glycosides
This protocol describes a validated HPTLC method for the quantification of various flavonoid glycosides.[6]
-
Sample and Standard Preparation:
-
Standard Solutions: Prepare stock solutions of glycoside standards (e.g., genistin, ononin, rutin) in methanol at a concentration of 20 µg/mL.[6]
-
Sample Solution: Prepare an extract of the plant material in methanol.
-
-
HPTLC Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[5]
-
Sample Application: Apply the sample and standard solutions as bands using an automated TLC applicator.[5]
-
Mobile Phase: A mixture of ethyl acetate, methanol, glacial acetic acid, and formic acid (11:1:1:1, v/v/v/v).[6]
-
Development: Develop the plate in a saturated twin-trough chamber.[5]
-
Drying: Dry the plate in an oven.[5]
-
-
Densitometric Analysis:
-
Derivatization: Spray the plate with natural product–polyethylene glycol (NP–PEG) reagent.[6]
-
Detection: Scan the plate using a TLC scanner in absorbance mode at 366 nm after derivatization.[6]
-
Quantification: Correlate the peak areas of the sample with the calibration curve generated from the standards.[5]
-
Visualizing Analytical Workflows
Understanding the sequence of steps in each analytical method is crucial for proper execution and interpretation of results. The following diagrams illustrate the typical workflows for assessing glycoside purity using HPLC and a combined approach.
References
- 1. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Glycosides Synthesized from Acetobromoglucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of glycosides synthesized from acetobromoglucose, with a focus on their X-ray crystallographic analysis. We will explore the classic Koenigs-Knorr reaction, contrast it with alternative enzymatic methods, and present the experimental data necessary for a thorough evaluation of the resulting crystal structures.
Introduction
Glycosides play a pivotal role in numerous biological processes, and their synthetic analogues are of significant interest in drug discovery and development. The spatial arrangement of these molecules, definitively determined by X-ray crystallography, is crucial for understanding their function and interaction with biological targets. Acetobromoglucose is a key starting material for the synthesis of a wide variety of glycosides, most notably through the Koenigs-Knorr reaction. This guide will compare this established chemical method with a common enzymatic approach, providing detailed protocols and crystallographic data to inform your research.
Synthetic Methodologies: A Head-to-Head Comparison
The two primary methods for synthesizing glycosides from a glucose-based donor are the chemical Koenigs-Knorr reaction and enzymatic synthesis using glycosidases. Below, we outline the typical experimental protocols for the synthesis of a model compound, methyl β-D-glucopyranoside.
Experimental Protocols
| Parameter | Koenigs-Knorr Synthesis from Acetobromoglucose [1] | Enzymatic Synthesis using β-Glucosidase [2] |
| Starting Materials | Acetobromoglucose, Methanol, Silver Carbonate (promoter) | D-Glucose, Methanol, β-Glucosidase (from almonds) |
| Solvent | Dichloromethane or other anhydrous non-polar solvent | Aqueous buffer solution (e.g., citrate or phosphate buffer) |
| Reaction Conditions | Anhydrous conditions, typically at room temperature, reaction time can vary from hours to days. | Mild aqueous conditions, specific pH and temperature optima for the enzyme (e.g., pH 5.0, 37°C), reaction time can be from hours to days. |
| Work-up & Purification | Filtration to remove silver salts, extraction, and column chromatography to separate anomers and byproducts. | Enzyme denaturation/removal (e.g., by heating or precipitation), followed by purification techniques like dialysis, size-exclusion chromatography, or HPLC. |
| Stereoselectivity | The presence of a participating group at C-2 (like the acetyl group in acetobromoglucose) typically leads to the formation of the 1,2-trans-glycoside (β-anomer for glucose).[1] | Highly stereoselective, producing a specific anomer (e.g., β-glucosidase will produce the β-anomer). |
| Protecting Groups | Requires protection of hydroxyl groups on the glycosyl donor (e.g., acetylation). | Typically does not require protecting groups, as the enzyme's active site directs the reaction to a specific hydroxyl group. |
Crystallization and X-ray Diffraction Analysis
Obtaining high-quality crystals is a prerequisite for successful X-ray diffraction analysis. The crystallization process for small molecules like glycosides generally involves creating a supersaturated solution from which the compound of interest will slowly precipitate in a crystalline form.
General Crystallization Protocol for a Glycoside
-
Solvent Selection: Dissolve the purified glycoside in a suitable solvent in which it is soluble.
-
Induce Supersaturation: This can be achieved through several methods:
-
Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly over hours to days.
-
Vapor Diffusion: Place a small vial containing the glycoside solution inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the glycoside solution, reducing its solubility and inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the glycoside.
-
-
Crystal Growth: Allow the crystals to grow undisturbed.
-
Crystal Harvesting: Carefully mount a suitable single crystal for X-ray diffraction analysis.
Comparative Crystallographic Data
| Crystallographic Parameter | Methyl α-D-glucopyranoside | Methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| Unit Cell Dimensions | a = 11.304 Å, b = 14.785 Å, c = 5.282 Å | a = 6.606 Å, b = 14.074 Å, c = 9.318 Å, β = 108.95° |
| Volume (ų) | 882.8 | 820.6 |
| Z (molecules per unit cell) | 4 | 2 |
| Calculated Density (g/cm³) | 1.46 | 1.40 |
| Resolution (Å) | Not specified | Not specified |
| R-factor | Not specified | 0.0286 |
| Data Source | Berman & Kim (1968) | Pérez et al. (1998) |
Disclaimer: The data presented are for related compounds and not a direct comparison of the same glycoside synthesized by different methods. The synthesis method is not expected to alter the fundamental crystal packing of a pure compound, but variations in purity and crystalline perfection can arise from different purification and crystallization procedures.
Alternative Glycosylation Methods
Beyond the Koenigs-Knorr and enzymatic methods, several other techniques are available for the synthesis of glycosides, each with its own advantages and disadvantages.[1]
-
Fischer Glycosidation: One of the oldest methods, involving the reaction of a monosaccharide with an alcohol in the presence of a strong acid. It typically yields a mixture of anomers and pyranoside/furanoside forms.
-
Glycosyl Trichloroacetimidates: A highly effective method that uses trichloroacetimidate-activated glycosyl donors, often providing excellent yields and stereoselectivity.
-
Thioglycosides: Glycosyl donors with a sulfur-linked aglycon that can be activated under specific conditions, allowing for sequential glycosylation strategies.
-
Glycosyl Fluorides: These donors offer a balance of stability and reactivity, and their activation often leads to high stereoselectivity.
Visualizing the Processes
To better understand the workflows and relationships discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Koenigs-Knorr synthesis of a glycoside.
Caption: Workflow for the enzymatic synthesis of a glycoside.
Caption: General workflow for X-ray crystallography of a small molecule.
Conclusion
The synthesis of glycosides from acetobromoglucose via the Koenigs-Knorr reaction is a well-established and reliable method, particularly for achieving 1,2-trans-glycosidic linkages. However, it requires anhydrous conditions and protective group chemistry. In contrast, enzymatic synthesis offers a greener, more stereospecific alternative under mild aqueous conditions, often without the need for protecting groups. The choice of synthetic route will depend on the specific target molecule, available resources, and desired stereochemistry. Regardless of the synthetic method, X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of the resulting glycosides, providing invaluable data for structure-activity relationship studies and rational drug design.
References
Safety Operating Guide
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide proper disposal procedures
Proper handling and disposal of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide are critical to ensure laboratory safety and environmental protection. This compound, also known as Acetobromo-alpha-D-glucose, is a halogenated organic solid that is classified as a hazardous substance.[1][2] It is an irritant to the skin, eyes, and respiratory system and is also moisture-sensitive.[3][4][5] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Handling:
-
Always handle this compound in a well-ventilated area or inside a certified laboratory chemical fume hood.[4][6][7]
-
Avoid all personal contact, including the inhalation of dust.[1][4]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a fully buttoned lab coat. A face shield is also recommended.[6][7][8]
-
Wash hands thoroughly with soap and water after handling the chemical.[4][6]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]
Storage:
-
Store in a tightly sealed, chemically resistant container to prevent moisture contact and release of dust.[4][6]
-
The storage area must be a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[4][9]
-
Recommended storage temperatures vary, with sources suggesting freezer (-20°C) or refrigerated (2-8°C) conditions.[5][6][8][10]
Quantitative Data Summary
The table below summarizes key quantitative and qualitative data for this compound.
| Property | Value | Citations |
| Chemical Name | This compound | [11] |
| Synonyms | Acetobromo-alpha-D-glucose | [3][11] |
| CAS Number | 572-09-8 | [3][11] |
| Molecular Formula | C₁₄H₁₉BrO₉ | [3][11] |
| Molecular Weight | 411.20 g/mol | [11] |
| Appearance | Beige / White to off-white solid powder | [3][5][6] |
| Melting Point | 83 - 88.5 °C / 181.4 - 191.3 °F | [5][6] |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [3][4][5] |
| Storage Class | 11 - Combustible Solids | [5] |
| Disposal Classification | Halogenated Organic Hazardous Waste | [2][9] |
Experimental Protocols
Spill Response Protocol
In the event of a spill, immediate and appropriate action is required to mitigate risks.
Minor Spill (Can be cleaned up in <10 minutes by trained personnel):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the correct PPE: chemical-resistant gloves, splash goggles, and a lab coat.[7]
-
Cover the spill with an inert absorbent material like sand or vermiculite. Some protocols suggest treating the spill with a reducing agent like sodium thiosulfate before absorption.[9]
-
Carefully sweep up the absorbed material and place it into a suitable, airtight, and clearly labeled hazardous waste container.[4][7][12]
-
Clean the spill area thoroughly.
-
Dispose of all contaminated materials (including gloves) as hazardous waste.
Major Spill:
-
Immediately evacuate the area and alert others.[1]
-
Secure the location to prevent entry.
-
Contact your institution's Environmental Health & Safety (EH&S) office or emergency responders and inform them of the location and nature of the hazard.[1][7]
Step-by-Step Disposal Protocol
As a brominated organic compound, this chemical must be disposed of as halogenated hazardous waste.[2][9] Do not discharge into drains or the environment.[4][13]
-
Waste Segregation : Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) separately from other waste streams. It must be designated as "Halogenated Organic Waste".[2][9]
-
Containerization : Place the waste into a chemically compatible, sealable, and airtight container.[7] The container must be in good condition and free of leaks.
-
Labeling : Clearly label the waste container as "Hazardous Waste" and list the full chemical name: "this compound".[9] Ensure the label is accurate and legible.
-
Accumulation : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[2]
-
Disposal Request : Once the container is full or is no longer being used, arrange for its collection by a licensed hazardous waste disposal service.[7]
-
Final Disposal Method : The standard and required method for disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility equipped with appropriate emission controls.[2][14]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. bucknell.edu [bucknell.edu]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Acetobromo-a- D -glucose = 95 TLC 572-09-8 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. biosynth.com [biosynth.com]
- 9. benchchem.com [benchchem.com]
- 10. synthose.com [synthose.com]
- 11. scbt.com [scbt.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
